molecular formula C4H5N3O B025376 Isocytosine CAS No. 107646-87-7

Isocytosine

カタログ番号: B025376
CAS番号: 107646-87-7
分子量: 111.1 g/mol
InChIキー: XQCZBXHVTFVIFE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-amino-4-hydroxypyrimidine is an aminopyrimidine in which the pyrimidine ring bears amino and hydroxy substituents at positions 2 and 4, respectively. It is a pyrimidone, an aminopyrimidine and a pyrimidine nucleobase.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-amino-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O/c5-4-6-2-1-3(8)7-4/h1-2H,(H3,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCZBXHVTFVIFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00148350
Record name Isocytosine
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Molecular Weight

111.10 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

155831-92-8, 108-53-2
Record name 2,3-Dihydro-2-imino-4-pyrimidinol
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Record name Isocytosine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Isocytosine
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Foundational & Exploratory

Isocytosine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Isocytosine

Introduction: Beyond the Canonical Four

In the central dogma of molecular biology, the precise pairing of adenine with thymine and guanine with cytosine forms the bedrock of genetic information. However, the boundaries of this four-letter alphabet are not absolute. The exploration of non-natural nucleobases has opened new frontiers in synthetic biology, diagnostics, and therapeutics. Among the most pivotal of these synthetic bases is this compound (2-aminouracil), a structural isomer of cytosine.[1]

This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its fundamental chemical structure, physicochemical properties, synthesis, and its transformative applications, offering a field-proven perspective on its utility and significance.

Chemical Structure and Tautomerism

This compound is a pyrimidine base where the exocyclic amine and carbonyl groups are interchanged relative to cytosine. This seemingly subtle isomeric difference profoundly alters its hydrogen bonding capabilities, preventing it from pairing with guanine and instead enabling it to form a highly specific and stable base pair with isoguanine.[1][2]

Tautomeric Forms: The Key to Functionality

Like all nucleobases, this compound exists in a state of tautomeric equilibrium. Tautomers are structural isomers that readily interconvert, typically through the migration of a proton.[3] Understanding the dominant tautomeric forms of this compound is critical, as it dictates the hydrogen bond donor and acceptor pattern essential for its pairing fidelity.

The two principal tautomers are:

  • Amino-oxo form (Keto): This is the predominant and more stable form in aqueous solution.[4] It features a carbonyl group (C4=O) and an exocyclic amine group (C2-NH2).

  • Amino-hydroxy form (Enol): A less stable tautomer where a proton has migrated from a ring nitrogen to the carbonyl oxygen, resulting in a hydroxyl group (C4-OH).

  • Imino form: Computational studies suggest that an imino tautomer (C2=NH) is significantly less stable in aqueous solution and is generally not detected experimentally.[4]

The prevalence of the amino-oxo tautomer is the causal factor behind its specific pairing with isoguanine, which presents a complementary pattern of hydrogen bond acceptors and donors.[2]

Caption: Tautomeric equilibrium of this compound.

Physicochemical Properties

A thorough understanding of a molecule's physicochemical properties is a prerequisite for its application in drug discovery and molecular biology.[5] These properties govern its behavior in biological and experimental systems.

PropertyValue / DescriptionSignificance in Application
Chemical Formula C4H5N3OFundamental for mass spectrometry and elemental analysis.[1]
Molar Mass 111.104 g/mol Essential for stoichiometric calculations in synthesis and assays.[1]
Solubility Soluble in acetic acid (50 mg/ml), with heating.Guides the selection of appropriate solvent systems for synthesis, purification, and biological assays. The pH-dependent solubility influences its handling in buffers.[6]
pKa The ionization constant is crucial for predicting behavior in physiological pH environments.Affects solubility, permeability, and interactions with biological targets.[5]
UV-Vis Absorption Exhibits characteristic UV absorption maxima that are pH-dependent.[7]Allows for quantification in solution using spectrophotometry, a cornerstone of quality control in oligonucleotide synthesis.[8] The pH sensitivity can be used to study tautomeric equilibria.[9]

The this compound-Isoguanine Unnatural Base Pair

The defining feature of this compound is its ability to form a stable, specific base pair with the purine analog isoguanine (isoG).[2] This isoC-isoG pair is structurally analogous to the natural G-C pair, forming three hydrogen bonds.[10] However, the arrangement of hydrogen bond donors and acceptors is distinct, ensuring orthogonality—it does not pair with natural bases, and natural bases do not pair with it.[2]

This mutual specificity is the scientific foundation for the expansion of the genetic alphabet. The isoC-isoG pair can be enzymatically incorporated into DNA and RNA with high fidelity by certain polymerases, making it a functional component of an expanded genetic system.[11][12]

Caption: Hydrogen bonding pattern of the this compound-Isoguanine base pair.

Synthesis and Characterization

The reliable synthesis and rigorous characterization of this compound are paramount for its use in research and development.

Synthetic Pathway

A common and established method for synthesizing this compound involves the condensation of guanidine with malic acid in the presence of concentrated sulfuric acid.[1]

Rationale: This pathway is efficient because malic acid, when heated in concentrated sulfuric acid, undergoes decarbonylation and dehydration in situ to form 3-oxopropanoic acid. This highly reactive intermediate is not stable for storage but is readily condensed with guanidine in the same pot to form the pyrimidine ring of this compound.[1]

Caption: High-level workflow for the synthesis of this compound.

Characterization Protocol: A Self-Validating System

Confirming the identity and purity of the synthesized product is a non-negotiable step. A multi-pronged analytical approach ensures a self-validating system.

  • Mass Spectrometry (MS):

    • Objective: To confirm the molecular weight of the product.

    • Method: Electrospray ionization (ESI) or another soft ionization technique is used to obtain the molecular ion peak.

    • Expected Result: A peak corresponding to [M+H]⁺ at m/z 112.104. This provides primary confirmation of the correct molecular formula.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To elucidate the molecular structure and confirm the tautomeric form.

    • Method: ¹H and ¹³C NMR spectra are acquired in a suitable deuterated solvent (e.g., DMSO-d₆). Solid-state NMR can also be used to study tautomers in the crystalline form.[14][15]

    • Expected Result: The ¹H NMR spectrum should show characteristic peaks for the vinyl protons and the exchangeable amine (NH₂) and ring (NH) protons.[14] The chemical shifts provide definitive evidence of the atomic connectivity and help differentiate this compound from its isomers.[16]

  • Infrared (IR) Spectroscopy:

    • Objective: To identify key functional groups.

    • Method: Fourier-Transform Infrared (FTIR) spectroscopy is used to obtain the vibrational spectrum.[17]

    • Expected Result: The spectrum should display characteristic absorption bands for N-H stretching (amine groups), C=O stretching (carbonyl group), and C=C/C=N stretching (pyrimidine ring), confirming the presence of the core functional moieties.[13]

Applications in Research and Drug Development

The unique properties of this compound have made it a valuable tool in several advanced research areas.

Expanded Genetic Alphabets (Synthetic Biology)

The most prominent application of this compound is as a key component of expanded genetic information systems. The isoC-isoG pair was a foundational element in the development of "Hachimoji DNA," an eight-letter genetic system (A, T, C, G, P, Z, S, B) where this compound is represented as 'S' and pairs with 'B' (isoguanine).[1][18][19][20][21]

  • Expert Insight: The success of Hachimoji DNA demonstrates that the fundamental principles of information storage and transfer are not limited to the four canonical bases.[20][21] By creating an orthogonal, non-interfering base pair, researchers can increase the information density of DNA, opening possibilities for novel data storage solutions, and creating aptamers and enzymes with expanded functionalities.[2]

Drug Development and Diagnostics

This compound and its derivatives are actively investigated as components of antiviral and anticancer agents.[7][22][23]

  • Mechanism of Action: As a nucleobase analog, this compound-containing nucleosides can be metabolized by cells and incorporated into viral or cellular DNA/RNA by polymerases. This incorporation can disrupt the replication process, either by terminating chain elongation or by introducing mutations, leading to a therapeutic effect.[23] The unique structure provides a scaffold for developing highly selective inhibitors of viral or cancer-specific enzymes.[24]

  • DNA-Encoded Libraries (DELs): Recently, DNA-compatible reactions have been developed to construct this compound scaffolds directly on DNA strands.[25][26] This breakthrough allows for the inclusion of this compound derivatives in DNA-encoded libraries, vastly expanding the chemical space that can be screened for novel drug candidates.[25]

Conclusion and Future Outlook

This compound has evolved from a chemical curiosity to a cornerstone of synthetic biology and a promising scaffold in medicinal chemistry. Its unique ability to form a stable and specific base pair with isoguanine has fundamentally challenged and expanded our understanding of genetic information storage. The successful incorporation of the isoC-isoG pair into functional genetic systems like Hachimoji DNA paves the way for creating organisms with synthetic genomes, novel biocatalysts, and advanced materials.

In the realm of drug development, the application of this compound derivatives as therapeutic agents and their inclusion in next-generation screening platforms like DELs signal a bright future. As our ability to manipulate and engineer biological systems with synthetic components grows, the importance and application of this compound are set to expand, driving innovation across the life sciences.

References

  • Wikipedia. This compound. [Link]

  • Zatula, A. et al. (2018). Proton transfer in guanine–cytosine base pair analogues studied by NMR spectroscopy and PIMD simulations. Physical Chemistry Chemical Physics. [Link]

  • Hirao, I., & Kimoto, M. (2012). Unnatural base pair systems toward the expansion of the genetic alphabet in the central dogma. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences. [Link]

  • Analiza. Physicochemical Properties. [Link]

  • ResearchGate. Fig. 6 Tautomers of 2-pyrimidinamine and of this compound.... [Link]

  • Kulik, K., et al. (2025). Occurrence, Properties, Applications and Analytics of Cytosine and Its Derivatives. Molecules. [Link]

  • ResearchGate. ¹H NMR spectrum of solid this compound acquired at 65 kHz MAS. [Link]

  • ResearchGate. The molecular structure of keto and enol tautomers of this compound. [Link]

  • Wikipedia. Nucleic acid analogue. [Link]

  • PubMed. Construction of this compound Scaffolds via DNA-Compatible Biginelli-like Reaction. [Link]

  • ACS Publications. Construction of this compound Scaffolds via DNA-Compatible Biginelli-like Reaction. [Link]

  • Wikipedia. Artificially Expanded Genetic Information System. [Link]

  • ACS Publications. Theoretical and Experimental Study of Isoguanine and this compound: Base Pairing in an Expanded Genetic System. [Link]

  • National Institutes of Health. Isoguanine and 5-Methyl-Isocytosine Bases, In Vitro and In Vivo. [Link]

  • National Center for Biotechnology Information. Detecting Hachimoji DNA: An Eight-Building-Block Genetic System with MoS2 and Janus MoSSe Monolayers. [Link]

  • ResearchGate. (a) UV-Vis spectra, (b) pH dependence solubility, and (c) pKa value. [Link]

  • ACS Publications. Matrix-Isolation FT-IR Studies and Ab-Initio Calculations of Hydrogen-Bonded Complexes of Molecules Modeling Cytosine or this compound Tautomers. [Link]

  • Bio-Synthesis Inc. This compound and Isoguanosine base analogs. [Link]

  • Wikipedia. Nucleotide base. [Link]

  • MDPI. Formation of Ciprofloxacin–Isonicotinic Acid Cocrystal Using Mechanochemical Synthesis Routes—An Investigation into Critical Process Parameters. [Link]

  • National Center for Biotechnology Information. Characterizing hydrogen bonds in intact RNA from MS2 bacteriophage using magic angle spinning NMR. [Link]

  • SynBERC. Hachimoji DNA: The Eight-letter Genetic Code. [Link]

  • ResearchGate. (PDF) Applications of synthetic biology in drug discovery. [Link]

  • Hmolpedia. Hachimoji DNA and RNA: A Genetic System with Eight Building Blocks. [Link]

  • Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]

  • Drug Target Review. Synthetic biology in drug discovery. [Link]

  • PubMed Central. Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes. [Link]

  • ACS Publications. Amino−Imino Tautomerism in Derivatives of Cytosine: Effect on Hydrogen-Bonding and Stacking Properties. [Link]

  • YouTube. DNA and Tautomeric Shifts | Bio Basics. [Link]

Sources

Technical Deep Dive: Isocytosine vs. Cytosine Structural Isomerism

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of the structural isomerism between Cytosine (4-amino-2-pyrimidinone) and Isocytosine (2-amino-4-pyrimidinone). While sharing an identical molecular formula (


), the positional interchange of the amino (

) and oxo (

) substituents fundamentally alters their electronic distribution, tautomeric equilibria, and hydrogen-bonding capabilities.

For researchers in synthetic biology and drug development, distinguishing these isomers is critical.[1] Cytosine is a canonical nucleobase essential for genetic coding, whereas this compound serves as a cornerstone for expanded genetic alphabets (e.g., Hachimoji DNA) and a scaffold for kinase inhibitors. This guide details the mechanistic differences, characterization protocols, and synthetic pathways required to utilize these molecules effectively.

Structural & Electronic Analysis

Positional Isomerism

The core distinction lies in the pyrimidine ring numbering and substituent placement.

  • Cytosine (C): The oxo group is at position 2, and the amino group is at position 4.

  • This compound (isoC): The amino group is at position 2, and the oxo group is at position 4.

This "swap" inverts the hydrogen bond donor/acceptor pattern on the Watson-Crick face, which is the basis for their orthogonal base-pairing properties.

Tautomeric Equilibria

Tautomerism is more complex in this compound than in cytosine due to the proximity of the amino group to ring nitrogens N1 and N3.

FeatureCytosine (C)This compound (isoC)
Dominant Form (aq) Amino-oxo (1H-pyrimidin-2-one)Amino-oxo (3H-pyrimidin-4-one) & Imino-oxo forms coexist
Minor Tautomers Imino-oxo (rare), Amino-enol (very rare)2-amino-4-hydroxy (enol) is more accessible than in C
Protonation Site N3 (pKa

4.5)
N1 or N3 (pKa

4.0) depending on tautomer

Key Insight: In non-polar solvents or gas phase, this compound exhibits a significant population of the enol tautomer, unlike cytosine which remains predominantly in the keto form. This solvent-dependency must be accounted for during NMR characterization in DMSO-


 vs. 

.
Thermodynamic Stability

While cytosine is optimized by evolution for stability within the DNA duplex, this compound is thermodynamically stable but susceptible to different degradation pathways.

  • Deamination: Both can undergo hydrolytic deamination (C

    
     U; isoC 
    
    
    
    Uracil isomer).
  • Oxidation: this compound's electron-rich C5 position makes it slightly more reactive toward electrophilic attack than cytosine.

Functional Applications: Expanded Genetic Alphabets[1]

The primary utility of this compound in synthetic biology is its ability to form a stable, non-canonical base pair with Isoguanine (isoG) .[1]

The IsoC-IsoG Base Pair

Unlike the standard G-C pair, which utilizes a "Donor-Donor-Acceptor" (on G) pattern, the isoC-isoG pair utilizes an inverted hydrogen bonding pattern. This orthogonality allows it to function as a third base pair in Hachimoji DNA and AEGIS (Artificially Expanded Genetic Information Systems).

  • Cytosine-Guanine (C-G): 3 H-bonds.

  • This compound-Isoguanine (isoC-isoG): 3 H-bonds.[1] High thermal stability (

    
    ) comparable to C-G.
    
Visualization of Base Pairing Strategies

The following diagram illustrates the hydrogen bonding interfaces of the natural C-G pair versus the synthetic isoC-isoG pair.

BasePairing cluster_0 Canonical Pair (Natural) cluster_1 Non-Canonical Pair (Synthetic) Cytosine Cytosine (Acceptor-Acceptor-Donor) Guanine Guanine (Donor-Donor-Acceptor) Guanine->Cytosine 3 H-Bonds This compound This compound (Donor-Donor-Acceptor) Isoguanine Isoguanine (Acceptor-Acceptor-Donor) Isoguanine->this compound 3 H-Bonds

Caption: Comparison of H-bond donor/acceptor patterns. Note the pattern inversion that prevents cross-pairing (orthogonality).

Synthesis & Characterization

Synthetic Pathways

While cytosine is typically sourced biologically or via industrial pyrimidine synthesis, this compound requires specific routes to ensure the correct isomer is formed.

  • Route A (Guanidine + Malic Acid):

    • Reagents: Guanidine hydrochloride + Malic acid + Fuming Sulfuric Acid (

      
      ).
      
    • Mechanism: Malic acid decarbonylates in situ to form formylacetic acid (or equivalent), which condenses with guanidine.

    • Yield: Moderate (~40-60%).

    • Note: Requires careful temperature control to avoid polymerization.

  • Route B (Guanidine +

    
    -Keto Esters): 
    
    • Reagents: Guanidine carbonate + Ethyl formate/Ethyl acetate derivatives.

    • Selectivity: High specificity for the 2-amino-4-oxo isomer.

Analytical Distinction (NMR)

Distinguishing the isomers via


 NMR in DMSO-

is definitive due to the distinct environments of the ring protons.
NucleusCytosine (ppm)This compound (ppm)Structural Cause
H5 ~5.6 (d)~5.7 (d)C5 is electron-rich in both.
H6 ~7.4 (d)~7.6 (d)Proximity to N1/N3 differs.
NH2 ~7.0 (broad)~6.5 (broad)Amino group environment.
C2 (13C) ~155 (C=O)~155 (C-NH2)Critical: C2 is Carbonyl in C, Amidine-like in isoC.
C4 (13C) ~165 (C-NH2)~160 (C=O)Critical: C4 is Amidine-like in C, Carbonyl in isoC.

Experimental Protocols

Protocol 1: Tautomer Identification via Variable Temperature (VT) NMR

Objective: Determine the dominant tautomer of this compound in solution and observe exchange dynamics.

  • Sample Preparation:

    • Dissolve 10 mg of this compound in 600

      
      L of anhydrous DMSO-
      
      
      
      .
    • Note: Use anhydrous solvent to prevent rapid proton exchange with water, which broadens peaks.

  • Instrument Setup:

    • Calibrate probe temperature to 298 K (25°C).

    • Acquire a standard 1D

      
       spectrum (32 scans).
      
  • VT Experiment:

    • Stepwise cool the sample to 273 K (0°C) and heat to 323 K (50°C) in 10 K increments.

    • Acquire spectra at each step after 5 minutes of equilibration.

  • Analysis:

    • Low Temp: Sharpening of NH/NH2 signals indicates "freezing" of the tautomeric exchange. Distinct peaks for amino vs. imino forms may appear if the equilibrium is slow enough.

    • High Temp: Coalescence of NH signals indicates rapid exchange.

    • Validation: Compare chemical shifts of N-H protons. Imino protons typically resonate downfield (>10 ppm), while amino protons are upfield (<8 ppm).

Protocol 2: pKa Determination via UV-Vis Titration

Objective: Determine the precise


 (protonation of ring N) for this compound.
  • Buffer Preparation:

    • Prepare a series of 10 mM phosphate/citrate buffers ranging from pH 2.0 to pH 7.0 (0.5 pH increments).

    • Verify pH using a calibrated glass electrode.

  • Sample Preparation:

    • Prepare a 50

      
      M stock solution of this compound in water.
      
  • Titration Workflow:

    • Aliquot 900

      
      L of each buffer into quartz cuvettes.
      
    • Add 100

      
      L of this compound stock. Mix by inversion.
      
    • Measure Absorbance spectra (200–350 nm).

  • Data Analysis:

    • Identify the

      
       shift. Protonated this compound often shows a bathochromic (red) shift compared to the neutral form.
      
    • Plot Absorbance at

      
       vs. pH.
      
    • Fit data to the Henderson-Hasselbalch equation to extract

      
      .
      
    • Expected Result: Inflection point at pH

      
       4.0.
      

References

  • National Institutes of Health (NIH). (2022). Calculations of pKa Values for a Series of Naturally Occurring Modified Nucleobases. Journal of Physical Chemistry A. Retrieved from [Link]

  • MDPI. (2023). On Analogies in Proton-Transfers for Pyrimidine Bases in the Gas Phase—Cytosine Versus this compound. Retrieved from [Link]

  • Wikipedia. (2024). This compound Structure and Properties. Retrieved from [Link]

  • ResearchGate. (2025). NMR Chemical Shifts of Cytosine and this compound Derivatives. Retrieved from [Link]

Sources

Technical Guide: Isocytosine in Artificially Expanded Genetic Information Systems (AEGIS)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide actionable, mechanistic, and rigorous information for researchers utilizing isocytosine (isoC) and its complements in expanded genetic alphabets.

Executive Summary

The expansion of the genetic alphabet beyond the canonical four bases (A, T, G, C) represents a paradigm shift in synthetic biology, enabling high-density data storage, enhanced aptamer affinities (ExSELEX), and orthogonal diagnostic channels. This compound (isoC), typically paired with isoguanine (isoG), is a foundational component of these Artificially Expanded Genetic Information Systems (AEGIS).

This guide details the physicochemical mechanism of isoC, the critical role of 5-methyl-modification in suppressing tautomeric mismatching, and the specific experimental protocols required to incorporate, amplify, and sequence these non-canonical bases with high fidelity.

Part 1: The Mechanistic Foundation

Orthogonality via Hydrogen Bonding Patterns

The fidelity of genetic information transfer relies on the exclusivity of Watson-Crick hydrogen bonding. Standard bases utilize specific Donor (D) and Acceptor (A) patterns.[1] this compound achieves orthogonality by implementing a hydrogen bonding pattern distinct from natural pyrimidines.

  • Cytosine (Standard): Presents a Donor-Acceptor-Acceptor (DAA) pattern (N4-N3-O2) from the major groove to the minor groove.

  • This compound (AEGIS): Is an isomer of cytosine (2-amino-4-oxopyrimidine). It presents an Acceptor-Acceptor-Donor (AAD) pattern (O4-N3-N2).

This "AAD" pattern prevents stable pairing with Guanine (which requires a DDA complement) or Adenine (which requires a DA complement). Instead, isoC pairs specifically with Isoguanine (isoG) , a purine analog presenting a Donor-Donor-Acceptor (DDA) pattern.

The Tautomerization Challenge & The 5-Methyl Solution

The primary failure mode in isoC usage is tautomeric shifting .

  • The Problem: this compound exists in equilibrium between its keto form (preferred for isoG pairing) and its enol form. The enol tautomer of isoC presents a hydrogen bonding face chemically similar to Thymine (T).

  • The Consequence: During PCR, polymerases may misread enol-isoC as Thymine and incorporate Adenine (A) opposite it. This results in an isoC

    
     T transition mutation , collapsing the expanded alphabet back to the standard four letters.
    
  • The Solution (5-Me-isoC): The addition of a methyl group at the C5 position (5-methyl-isocytosine) is not merely for stability; it electronically and sterically disfavors the enol tautomer and improves base stacking interactions.

    • Protocol Standard: Always utilize 5-Me-isoC (often denoted as S or isoC

      
       ) rather than unmethylated isoC for any application requiring amplification.
      
Visualization of H-Bonding and Tautomerism

The following diagram illustrates the orthogonal pairing logic and the tautomeric risk.

G cluster_0 Standard Pair (G-C) cluster_1 AEGIS Pair (isoC-isoG) cluster_2 Tautomeric Failure Mode C Cytosine (DAA) G Guanine (ADD) C->G 3 H-Bonds isoC 5-Me-isoC (Keto) (AAD) isoG Isoguanine (DDA) isoC->isoG Orthogonal 3 H-Bonds isoC_enol isoC (Enol Form) (ADA mimic) isoC->isoC_enol Tautomerization (Reduced by 5-Me) T_mimic Behaves like Thymine A Adenine (Misincorporation) isoC_enol->A Mispairing

Caption: Comparison of standard G-C pairing vs. orthogonal isoC-isoG pairing, highlighting the tautomeric shift risk where isoC mimics Thymine.

Part 2: Enzymology & Polymerase Engineering

Standard polymerases (e.g., wild-type Taq) possess strong "steric gates" and proofreading mechanisms that often reject AEGIS bases. Successful incorporation requires engineered variants.

Polymerase Selection Guide
Enzyme VariantFamilyApplicationCompatibility with isoC/isoG
KlenTaq-M (or similar) Family APCR / SequencingHigh. Engineered to accept bulky/unnatural bases. Lacks 5'->3' exonuclease activity.
Deep Vent (exo-) Family BPrimer ExtensionModerate. Good for short extensions but struggles with long AEGIS amplicons.
Phusion / Q5 Family BHigh-Fidelity PCRLow. Strong proofreading (3'->5' exo) often excises isoC/isoG as "errors."
T7 RNA Pol (Y639F) ViralTranscription (RNA)High. Essential for converting AEGIS DNA

AEGIS RNA (e.g., for SELEX).
The "Pause" Effect

Polymerases often pause after incorporating an unnatural base.

  • Mechanism: The minor groove contacts required for the "closed" polymerase conformation are perturbed by the non-standard H-bond acceptors of isoG.

  • Operational Tip: Increase extension times in PCR cycles (e.g., 2 min/kb instead of 1 min/kb) to allow the polymerase to overcome this kinetic barrier.

Part 3: Experimental Protocols

Synthesis & Handling of isoC Triphosphates
  • Reagent: Use d-isoC

    
    TP  (2'-deoxy-5-methylisocytidine triphosphate).
    
  • pH Sensitivity: IsoC is sensitive to acidic conditions (depurination/deamination risks are distinct). Store at pH 8.0-8.5 in Tris-buffered solution. Avoid unbuffered water.

  • Light Sensitivity: Some AEGIS bases are photosensitive; store d-isoC

    
    TP and d-isoGTP in amber tubes at -20°C.
    
AEGIS-PCR Amplification Protocol

This protocol is designed for amplifying a template containing internal isoC/isoG pairs using a KlenTaq variant.

Reagents:

  • 10x Polymerase Buffer (pH 8.3, 20mM MgCl2 final).

  • dNTP Mix: 0.2 mM each of dATP, dTTP, dGTP, dCTP.

  • AEGIS-dNTPs: 50-100 µM d-isoC

    
    TP and d-isoGTP. Note: Lower concentrations of unnatural bases reduce misincorporation rates.
    
  • Polymerase: KlenTaq-M (or equivalent AEGIS-optimized enzyme).

Cycling Parameters:

  • Initial Denaturation: 95°C for 2 min.

  • Cycling (15-25 cycles):

    • 95°C for 30 sec.

    • Annealing Temp (Tm - 5°C) for 30 sec.

    • Extension: 72°C for 2-4 minutes (Critical: Extended time).

  • Final Extension: 72°C for 10 min.

Validation (Self-Validating Step):

  • LC-MS Analysis: Digest the PCR product with Nuclease P1 and Alkaline Phosphatase. Analyze nucleoside composition via LC-MS. The presence of peaks corresponding to d-isoC

    
     and d-isoG confirms retention.
    
  • Tm Shift: AEGIS pairs often stabilize the duplex. A measurable increase in Tm compared to a G/C control sequence indicates successful incorporation.

Part 4: Therapeutic Application - ExSELEX

The "Genetic Alphabet Expansion SELEX" (ExSELEX) allows the evolution of aptamers with enhanced chemical diversity.

The ExSELEX Workflow

The challenge in ExSELEX is that standard sequencing (Illumina) cannot read isoC/isoG. The workflow requires a "transliteration" step.

ExSELEX cluster_seq Sequencing Conversion Start AEGIS DNA Library (Contains isoC/isoG) Target Target Incubation (Protein/Cell) Start->Target Partition Partitioning (Remove weak binders) Target->Partition Amp AEGIS-PCR Amplification (d-isoC/d-isoG + Enzyme) Partition->Amp Amp->Target Next Round (Enrichment) Transliterate Conversion PCR (Force Mismatch: isoC->T) Amp->Transliterate Final Round NGS Deep Sequencing (Reads Standard Bases) Transliterate->NGS

Caption: ExSELEX cycle. Note the 'Conversion PCR' step where AEGIS bases are converted to standard bases for sequencing analysis.

Sequencing Conversion Strategy

To identify the sequence of the evolved aptamer:

  • Transliteration: Perform a final PCR using standard dNTPs (no isoC/isoG) and a polymerase that predictably mismatches.

    • IsoC typically templates an A (read as T in the complement).

    • IsoG typically templates a T (read as A in the complement).

  • Alignment: Compare the sequenced "converted" reads against the known library design. Positions that consistently show T where the library had randomized AEGIS bases are inferred to be isoC.

  • Deep Sequencing: Use paired-end sequencing to cross-reference both strands, increasing confidence in the inferred AEGIS positions.

References

  • Benner, S. A., et al. (2011). "Evolution of specific and efficient polymerases for unnatural base pairs." Nature Chemical Biology. Link

  • Hoshika, S., et al. (2019). "Hachimoji DNA and RNA: A genetic system with eight building blocks."[2] Science. Link

  • Switzer, C., et al. (1993). "Enzymatic recognition of the base pair between isocytidine and isoguanosine." Biochemistry. Link

  • Sismour, A. M., & Benner, S. A. (2005). "The use of thymidine analogs to improve the replication of an extra DNA base pair: a synthetic biological system." Nucleic Acids Research. Link

  • Yang, Z., et al. (2011). "Amplification, mutation, and sequencing of a six-letter synthetic genetic system." Journal of the American Chemical Society.[3] Link

Sources

Isocytosine non-canonical base pairing mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Isocytosine Non-Canonical Base Pairing Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fidelity of genetic information is fundamentally reliant on the precise Watson-Crick base pairing of adenine with thymine and guanine with cytosine. However, the landscape of nucleic acid structure and function is significantly broadened by the existence of non-canonical base pairs. This compound (iC), a structural isomer of cytosine, is a pivotal molecule in the study of these alternative pairing mechanisms. Its unique hydrogen bonding capabilities allow it to form stable, non-canonical pairs, most notably with guanine, opening avenues for the expansion of the genetic alphabet and the development of novel therapeutic and diagnostic tools. This guide provides a comprehensive technical overview of the core mechanisms governing this compound's non-canonical base pairing, detailing the structural biology, thermodynamics, and practical applications of this fascinating pyrimidine analog.

Introduction: Beyond the Watson-Crick Paradigm

The discovery of the DNA double helix by Watson and Crick in 1953 established the canonical A:T and G:C base pairs as the fundamental units of genetic information. This model, while revolutionary, represents an idealized state. Within the cell, DNA and RNA molecules are dynamic structures, often adopting complex folds where non-canonical pairings are not only present but are also functionally crucial. These alternative pairings play vital roles in tRNA structure, ribozyme catalysis, and DNA repair recognition.

This compound emerges as a powerful tool for probing and exploiting these non-canonical interactions. By understanding the specific hydrogen bonding patterns and stereochemical constraints of iC-containing duplexes, researchers can design novel nucleic acid-based technologies with tailored specificities and functionalities.

The Structural and Tautomeric Landscape of this compound

This compound, or 2-amino-4-hydroxypyrimidine, is an isomer of cytosine where the amino and carbonyl groups are interchanged. This seemingly subtle structural alteration has profound implications for its base pairing potential. Like many heterocyclic bases, this compound can exist in different tautomeric forms, primarily the keto and enol forms. The specific tautomer present influences the hydrogen bond donor and acceptor pattern, which in turn dictates its pairing partners.

The ability of this compound and its pairing partner, isoguanine, to form a base pair that is geometrically analogous to the natural G:C pair has been a cornerstone of efforts to create an expanded genetic alphabet. This "designer" base pair maintains the standard Watson-Crick geometry, allowing it to be accommodated within a standard DNA duplex without significant distortion.

Core Pairing Mechanism: this compound and Guanine (iC:G)

The most studied and perhaps most significant non-canonical pairing involving this compound is its interaction with guanine (G). This pairing is of particular interest as it represents a mispair within a canonical genetic system, yet it can be exploited for specific applications. The iC:G pair can adopt several conformations, with the most prevalent being a "wobble" configuration.

The iC:G Wobble Pair

In a canonical Watson-Crick G:C pair, three hydrogen bonds are formed. In the iC:G wobble pair, two hydrogen bonds are typically formed. This arrangement causes a slight distortion in the DNA backbone compared to a standard Watson-Crick pair, but it is stable enough to be accommodated within the double helix.

Key Hydrogen Bonds in an iC:G Wobble Pair:

  • The N1-H of guanine donates a hydrogen bond to the N3 of this compound.

  • The O6 of guanine accepts a hydrogen bond from the N3-H of this compound.

This pairing is considered a "wobble" because the bases are shifted relative to their positions in a canonical pair. This shift is a direct consequence of the altered hydrogen bonding pattern.

The PNA-DNA Hybrid System: A Case Study in Specificity

Peptide nucleic acids (PNAs) are synthetic DNA mimics where the sugar-phosphate backbone is replaced by a pseudopeptide chain. This modification grants PNA remarkable stability and resistance to enzymatic degradation. The pairing of this compound-containing PNA with single-stranded DNA targets has been explored for therapeutic applications.

A notable example is the targeting of the G-rich promoter region of the bcl-2 proto-oncogene, which is often overexpressed in cancer cells. An this compound-containing PNA oligomer can bind to this region, forming a PNA-DNA hybrid that inhibits transcription of the bcl-2 gene. The specificity of this interaction is, in part, driven by the formation of iC:G non-canonical base pairs.

Experimental Protocols for Studying iC:G Pairing

Oligonucleotide Synthesis with this compound

The incorporation of this compound into synthetic oligonucleotides follows standard phosphoramidite chemistry protocols. The this compound phosphoramidite building block is commercially available and can be used in automated DNA synthesizers.

Step-by-Step Protocol:

  • Preparation: Ensure the this compound phosphoramidite is fresh and dry. Prepare all other necessary reagents for DNA synthesis (e.g., activator, capping reagents, oxidizing solution, deblocking solution).

  • Automated Synthesis: Program the DNA synthesizer with the desired sequence, including the position(s) for this compound incorporation. The standard coupling cycle is generally efficient for iC.

  • Cleavage and Deprotection: Following synthesis, the oligonucleotide is cleaved from the solid support and deprotected using concentrated ammonium hydroxide.

  • Purification: The crude oligonucleotide product is purified, typically by reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE), to isolate the full-length, iC-containing product.

  • Verification: The final product is verified by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the correct mass, and by UV-Vis spectroscopy to determine the concentration.

Biophysical Characterization: UV Thermal Denaturation

UV thermal denaturation is a fundamental technique to assess the thermodynamic stability of a DNA duplex containing an iC:G pair.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Anneal iC-containing strand with complementary G-containing strand in buffer prep2 Degas buffer to prevent bubble formation prep1->prep2 measure1 Place sample in temperature-controlled UV-Vis spectrophotometer prep2->measure1 measure2 Monitor absorbance at 260 nm measure1->measure2 measure3 Increase temperature at a controlled rate (e.g., 1°C/min) measure2->measure3 analysis1 Plot absorbance vs. temperature to generate a melting curve measure3->analysis1 analysis2 Determine the melting temperature (Tm) from the first derivative of the curve analysis1->analysis2 analysis3 Calculate thermodynamic parameters (ΔH°, ΔS°, ΔG°) from the melting curve analysis2->analysis3

Caption: Workflow for UV Thermal Denaturation Analysis.

Data Interpretation:

The melting temperature (Tm) of the iC:G containing duplex is compared to a control duplex containing a canonical G:C pair and a duplex with a different mispair (e.g., G:T). This allows for the quantification of the thermodynamic stability of the iC:G pair.

Base Pair Typical ΔG° (kcal/mol) Relative Stability
G:C (Canonical)-2.0 to -3.0High
iC:G (Wobble)-1.0 to -1.5Moderate
G:T (Wobble)-0.5 to -1.0Low

Note: Values are approximate and can vary with sequence context and buffer conditions.

Applications in Drug Development and Diagnostics

The unique pairing properties of this compound make it a valuable component in various biotechnological applications.

  • Antisense Therapeutics: this compound can be incorporated into antisense oligonucleotides to enhance their binding affinity and specificity to target mRNA molecules containing a guanine bulge or in a specific sequence context.

  • Expanded Genetic Alphabet: The this compound:isoguanine (iC:iG) pair serves as a functional, third base pair that can be replicated and transcribed by polymerases. This expansion of the genetic code from four to six letters opens up possibilities for encoding novel amino acids and creating new biological functions.

  • Molecular Probes: Probes containing this compound can be designed to detect specific DNA or RNA sequences with high fidelity, which is particularly useful in diagnostics for identifying single nucleotide polymorphisms (SNPs).

Conclusion and Future Outlook

This compound stands as a testament to the versatility of nucleic acid structures beyond the canonical Watson-Crick model. Its ability to form stable, non-canonical base pairs, particularly with guanine, has provided invaluable insights into the forces that govern DNA and RNA recognition and stability. As our ability to synthesize and manipulate nucleic acids with atomic precision continues to advance, this compound and other nucleobase analogs will undoubtedly play an increasingly important role in the development of next-generation therapeutics, diagnostics, and synthetic biological systems. The continued exploration of its pairing mechanisms will further unravel the complexities of the genetic code and empower the design of novel molecular tools with unprecedented capabilities.

References

  • Amos, R.I., et al. (2022). The role of tautomerism in the formation of the hachimoji DNA alphabet. Nucleic Acids Research. Available at: [Link]

Isocytosine Tautomerism: Thermodynamic Landscapes & Supramolecular Applications

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Isocytosine Tautomerism and Thermodynamic Stability Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (2-aminouracil) represents a critical scaffold in medicinal chemistry and supramolecular assembly. Its utility, however, is governed by a complex tautomeric landscape that is highly sensitive to environmental factors. Unlike its isomer cytosine, this compound exhibits a competitive equilibrium between N1-H (keto-amine) , N3-H (keto-amine) , and enol (hydroxy-amine) forms.

This guide provides a rigorous analysis of these tautomeric states, their thermodynamic stability profiles across different phases (gas, solution, solid), and their implications for drug design (specifically kinase inhibition) and supramolecular polymer engineering. It concludes with a validated experimental protocol for determining tautomeric ratios using Variable Temperature (VT) NMR.

Molecular Architecture & Tautomeric Equilibria

The structural versatility of this compound arises from the mobility of protons between the N1, N3, and exocyclic oxygen positions. Understanding these specific forms is prerequisite to predicting binding affinity and solubility.

The Primary Tautomers
  • N1-H Keto-Amine (Form A): The "canonical" form in many biological contexts, analogous to uracil.

  • N3-H Keto-Amine (Form B): Often energetically competitive with N1-H in aqueous solution; critical for metal coordination.

  • Enol-Amine (Form C): Possesses an aromatic pyrimidine ring; often the global minimum in the gas phase but destabilized in polar solvents.

Tautomeric Equilibrium Pathway

The following diagram illustrates the connectivity and proton transfer pathways between these species.

IsocytosineTautomers N1H N1-H Keto-Amine (Polar/Aqueous Stable) N3H N3-H Keto-Amine (Metal Binding Site) N1H->N3H 1,3-Proton Shift (Solvent Mediated) Enol Enol-Amine (Gas Phase Stable) N1H->Enol Keto-Enol Tautomerism N3H->Enol Keto-Enol Tautomerism

Figure 1: Connectivity map of this compound tautomers showing the interconversion pathways.

Thermodynamic Stability Profile

The stability of this compound tautomers is not intrinsic but rather a function of the dielectric constant (


) and specific solvation interactions of the medium.
Gas Phase (Isolated Molecule)

In vacuo, the Enol-Amine form is often calculated to be the global minimum or nearly isoenergetic with the most stable keto form. The aromaticity of the pyrimidine ring in the enol form provides significant stabilization energy (


2-5 kcal/mol) in the absence of dipolar solvent interactions.
  • Dominant Species: Enol-Amine / N1-H Keto

  • Driver: Intrinsic electronic delocalization (Aromaticity).

Aqueous Solution ( )

Water drastically alters the landscape. The high dipole moments of the keto forms allow for stronger solvation. Experimental data indicates a delicate equilibrium between N1-H and N3-H forms, often appearing in near 1:1 ratios depending on pH and temperature, while the enol form becomes negligible.

  • Dominant Species: Equilibrium of N1-H and N3-H.

  • Driver: Dipole-dipole interactions and H-bond donation to solvent.

Solid State

X-ray crystallography reveals that this compound can crystallize as a 1:1 cocrystal of N1-H and N3-H tautomers, stabilized by an intermolecular hydrogen-bonding network. This "self-complementarity" is the basis for its use in supramolecular arrays.

Comparative Energy Landscape
EnvironmentPrimary Stability DriverDominant Tautomer(s)Relative Energy (

)
Gas Phase AromaticityEnol-Amine

(Ref)
Chloroform Intramolecular H-bondsMixed (Enol/Keto)Variable
Water Solvation / PolarityN1-H & N3-H (Mix)N1-H

N3-H (

kcal/mol diff)
Metal Complex (Pt/Pd) Coordination GeometryN3-H (N3 binding)N3-Complex is thermodynamically favored

Implications in Applied Chemistry

Drug Discovery: Kinase Inhibitors

Many kinase inhibitors utilize the aminopyrimidine scaffold. The tautomeric state of the this compound moiety determines the hydrogen bond donor/acceptor (DA) pattern presented to the kinase hinge region.

  • N1-H Form: Presents a D-A-D (Donor-Acceptor-Donor) motif at positions N1-C2-N3.

  • N3-H Form: Presents an A-A-D motif.

  • Impact: A drug designed to bind in the N1-H form may lose potency if the N3-H form is energetically accessible but sterically incompatible with the binding pocket.

Supramolecular Chemistry: Quadruple Hydrogen Bonding

This compound derivatives (e.g., ureidopyrimidinones or UPy) are famous for forming quadruple hydrogen-bonding arrays (DDAA or DADA) with high association constants (


).
  • Mechanism: The dimerization is driven by the formation of the specific tautomer that allows complementary DDAA pairing.

  • Self-Assembly: N1-functionalized isocytosines can form self-complementary ribbons in the solid state, exploiting the N1-H...O and N-H...N interactions.

Experimental Protocol: Determination of Tautomeric Ratio via VT-NMR

Objective: To determine the equilibrium constant (


) and thermodynamic parameters (

) of this compound tautomerism in solution.

Principle: Proton exchange between tautomers is often fast on the NMR timescale at room temperature (leading to averaged peaks) but slows down at lower temperatures. Alternatively, if exchange is slow (distinct peaks observed), integration yields concentrations directly.

Workflow Diagram

NMRProtocol Step1 Sample Preparation (10-20 mM in dry DMSO-d6 or CDCl3) Step2 Variable Temperature (VT) NMR (Range: 298K to 220K) Step1->Step2 Step3 Peak Integration (Identify N1-H vs N3-H signals) Step2->Step3 Step4 Calculation of K_eq (K = [Tautomer B] / [Tautomer A]) Step3->Step4 Step5 Van't Hoff Analysis (ln K vs 1/T) Step4->Step5

Figure 2: Step-by-step workflow for thermodynamic analysis of tautomerism.

Detailed Methodology
  • Sample Preparation:

    • Dissolve this compound (approx. 5-10 mg) in 0.6 mL of deuterated solvent.

    • Solvent Choice: Use DMSO-d6 for polar simulation or CDCl3 (if soluble) for non-polar. Note: this compound solubility in chloroform is low; derivatives may be required.

    • Standard: Add a trace of TMS (tetramethylsilane) for referencing.

  • Data Acquisition:

    • Calibrate the NMR probe temperature using a methanol or ethylene glycol standard.

    • Acquire 1H-NMR spectra starting at 298 K.

    • Decrease temperature in 10 K increments down to the solvent freezing point (e.g., ~220 K for some mixtures, though DMSO freezes at 18°C, so use DMF-d7 or THF-d8 for low-temp studies).

  • Spectral Analysis:

    • Fast Exchange (High T): You may see broadened, averaged signals for N-H and C-H protons.

    • Slow Exchange (Low T): Signals will split into distinct sets for each tautomer.

    • Assignment: The N3-H proton is typically desheilded (downfield, >11 ppm) compared to N1-H due to different magnetic environments. Use 15N-HMBC if available for definitive assignment.

  • Thermodynamic Calculation:

    • Integrate distinct peaks (

      
       and 
      
      
      
      ).
    • Calculate

      
      .
      
    • Plot

      
       vs 
      
      
      
      (Kelvin
      
      
      ).
    • Slope:

      
      
      
    • Intercept:

      
      
      

References

  • This compound as a hydrogen-bonding partner and as a ligand in metal complexes. Source: PubMed / Inorg Chem. URL:[Link]

  • Complex formation of this compound tautomers with PdII and PtII. Source: PubMed / Inorg Chem. URL:[Link]

  • Cytosine modules in quadruple hydrogen bonded arrays. Source: New Journal of Chemistry (RSC). URL:[Link]

  • Supramolecular hydrogen-bonded networks in cytosinium succinate. Source: Acta Crystallographica. URL:[Link][1]

  • Temperature-variable NMR Study of the keto-enol Tautomerism. Source: PubMed.[2] URL:[Link]

Sources

The S-B Interface: Biological Significance of Isocytosine in Hachimoji DNA

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological and structural significance of Isocytosine (specifically designated as Base S within the Hachimoji system) and its role in expanding the genetic alphabet.

Content Type: Technical Whitepaper | Version: 2.0 | Focus: Synthetic Biology & Nucleic Acid Chemistry

Executive Summary

The expansion of the genetic alphabet from four bases (G, A, T, C) to eight (Hachimoji DNA) represents a paradigm shift in synthetic biology.[1] At the core of this expansion is the introduction of non-standard hydrogen bonding patterns that maintain the thermodynamic stability required for Darwinian evolution. This compound (designated as Base S in the Hachimoji nomenclature) is the pyrimidine analog that pairs with Isoguanine (designated as Base B ).[2]

This guide analyzes the physicochemical properties of this compound within the Hachimoji framework, its thermodynamic contribution to the "Schrödinger aperiodic crystal," and the specific enzymatic protocols required for its replication and transcription.

Molecular Architecture: The S:B Orthogonal Pair

Chemical Identity and Pairing Logic

In the Hachimoji system, the standard Watson-Crick pairs are augmented by two hydrophobic pairs (P:Z) and two hydrogen-bonded pairs (S:B).[2][3][4][5] this compound functions as the Base S component.[2]

  • Base S (this compound Analog): In Hachimoji DNA, this is typically a 1-methylcytosine derivative (or specific deoxyriboside) designed to present a specific hydrogen bonding face.[2][3][4][5]

  • Base B (Isoguanine Analog): The purine partner, Isoguanine.[2][6][7][8][9]

Unlike the standard G:C pair, which utilizes a "Donor-Acceptor-Acceptor" (on C) vs. "Acceptor-Donor-Donor" (on G) pattern (viewed from the major groove down), the S:B pair utilizes an orthogonal pattern:

  • Base S (this compound): Presents an Acceptor-Acceptor-Donor (AAD) pattern.[2][3][4][5]

    • Position 4 (O): Acceptor[2][3][4][5]

    • Position 3 (N): Acceptor[2][3][4][5]

    • Position 2 (NH₂): Donor

  • Base B (Isoguanine): Presents a Donor-Donor-Acceptor (DDA) pattern.[2][3][4][5]

    • Position 6 (NH₂): Donor

    • Position 1 (NH): Donor

    • Position 2 (O): Acceptor[2][3][4][5]

Tautomeric Stability (The Critical Challenge)

A primary challenge in utilizing this compound is tautomerism .[2] Free this compound exists in equilibrium between amino-oxo (keto) and amino-hydroxy (enol) forms.[2][3][4][5]

  • Risk: The enol form of this compound can mispair with Guanine, leading to transition mutations (S:G mismatches).[2]

  • Hachimoji Solution: The Hachimoji architecture utilizes specific substituents (e.g., the 1-methyl group in dS or specific ribosyl linkages) and relies on the microenvironment of the polymerase active site to stabilize the keto form , ensuring high-fidelity pairing with Base B (Isoguanine).[2]

Thermodynamic & Structural Integrity[3][4][5][10]

The Schrödinger Aperiodic Crystal

For a synthetic genetic system to support evolution, it must form a regular double helix regardless of the base sequence—a concept Erwin Schrödinger termed an "aperiodic crystal."

  • Helix Parameters: X-ray crystallography confirms that Hachimoji DNA containing S:B pairs adopts a standard B-form helix with 10.2–10.4 base pairs per turn.[2][3][4][5]

  • Groove Width: The major and minor groove widths of S:B containing DNA are statistically indistinguishable from natural G:C rich DNA.

Thermodynamic Predictability

The stability of the S:B pair is comparable to the G:C pair due to the presence of three hydrogen bonds.

  • Melting Temperature (

    
    ):  The thermodynamic contributions of S:B pairs are additive and predictable using nearest-neighbor parameters.[2][3] This allows for the precise design of primers and probes using modified algorithms (e.g., MeltWin v3.5 adapted for 8-letter alphabets).[2][3]
    
ParameterNatural Pair (G:C)Hachimoji Pair (S:B)Significance
H-Bonds 33High thermal stability
Pattern (Py) D-A-A (Cytosine)A-A-D (this compound/S)Orthogonality (prevents crosstalk)
Groove Geometry Standard B-FormStandard B-FormEnzyme compatibility

Sensitivity
LowModerateS:B pairing can weaken at low pH (<6.[2][3][4][5]0) due to protonation of S

Enzymatic Incorporation & Fidelity[2][3][4]

The biological utility of this compound (S) depends on the ability of polymerases to recognize and incorporate it against its complement (B).

DNA Polymerases (Replication)

Standard polymerases (e.g., Taq) often reject non-standard bases or induce stalling.[2][4]

  • Recommended Enzyme: KlenTaq variants (specifically those evolved for expanded alphabets).[2][4]

  • Mechanism: These polymerases have open active sites that tolerate the slight steric differences of the S:B pair while enforcing the keto-tautomer geometry.[2][3]

RNA Polymerases (Transcription)

Transcription of Hachimoji DNA into RNA (where dS is transcribed to rS) requires engineered bacteriophage polymerases.[2][4]

  • Enzyme: T7 RNA Polymerase (Y639F mutant) .[2][4]

  • Mutation Logic: The Y639F mutation (Tyrosine to Phenylalanine) opens the active site to accommodate the 2'-OH of ribonucleotides and reduces steric clashes with the non-standard base modifications.

  • Fidelity: The Y639F mutant incorporates rS-TP opposite template dB with high efficiency (>95% yield relative to natural bases).[2][3][4][5]

Biological Applications

High-Affinity Aptamers

The S:B pair increases the chemical diversity of nucleic acid libraries.[2][3][5]

  • Functional Density: Natural DNA offers limited functional groups (amines, ketones).[2] this compound/Isoguanine adds distinct electrostatic profiles in the major groove.[2]

  • Case Study (Spinach Aptamer): Hachimoji variants of the "Spinach" fluorescent aptamer (containing S and B) fold correctly and bind the fluorophore, demonstrating that this compound does not disrupt complex tertiary folding.[2]

Information Storage

With 8 letters, the information density of DNA increases from


 bits to 

bits. This exponential increase allows for higher density archival storage with shorter oligomers.[2]

Experimental Protocols

Visualization of Hachimoji Logic

The following diagram illustrates the orthogonal hydrogen bonding logic that separates this compound (S) from natural bases.

Hachimoji_Logic cluster_natural Natural System (Watson-Crick) cluster_hachimoji Hachimoji System (Orthogonal) G Guanine (G) [Purine] C Cytosine (C) [Pyrimidine] G->C 3 H-Bonds (D-A-A : A-D-D) S This compound (Base S) [Pyrimidine Analog] G->S Mismatched (Steric/H-bond Clash) B Isoguanine (Base B) [Purine Analog] B->C Mismatched (Steric/H-bond Clash) B->S 3 H-Bonds (D-D-A : A-A-D) caption Fig 1. Orthogonality of the S:B pair via hydrogen bond donor(D)/acceptor(A) shuffling.

Protocol: Hachimoji Transcription (DNA to RNA)

Objective: Transcribe a Hachimoji DNA template containing dB and dS into Hachimoji RNA.[6][10]

Materials:

  • Template: Double-stranded DNA containing Hachimoji bases (synthesized via phosphoramidite chemistry).

  • NTP Mix: Natural NTPs (ATP, GTP, CTP, UTP) + Hachimoji NTPs (rS-TP , rB-TP , rP-TP, rZ-TP).[2][3][4][5]

  • Enzyme: T7 RNA Polymerase variant Y639F (2.5 µM final conc).[2][4]

  • Buffer: 40 mM Tris-HCl (pH 8.0), 20 mM MgCl₂, 10 mM DTT, 2 mM Spermidine.

Workflow:

  • Assembly:

    • Mix 1 µg Hachimoji DNA template with the reaction buffer.[2]

    • Add NTP Mix (Final concentration: 1-2 mM each).[2][3][4][5]

    • Add T7 Y639F Polymerase.[2]

  • Incubation:

    • Incubate at 37°C for 4 hours . (Note: Hachimoji incorporation is slower than natural transcription; extended time is required).[2]

  • Purification:

    • Treat with DNase I to remove template.[2]

    • Purify RNA using a column compatible with synthetic bases (e.g., Zymo RNA Clean & Concentrator).[2]

  • Validation (Self-Validating Step):

    • "Pause" Assay: If sequencing is unavailable, use a template where the incorporation of 'S' is required to extend a radiolabeled primer.[2] Stalling at the 'B' site indicates failure; full-length product indicates success.[2][3][4][5]

    • LC-MS: Digest the transcript with Nuclease P1 and analyze via LC-MS to confirm the presence of the exact mass of this compound (rS) nucleosides.

References

  • Hoshika, S., et al. (2019). Hachimoji DNA and RNA: A genetic system with eight building blocks.[1][2][11][10] Science, 363(6429), 884-887.[2][3][4][5][11] [Link]

  • Benner, S. A., et al. (2020). Tautomeric Equilibria of Nucleobases in the Hachimoji Expanded Genetic Alphabet.[2] Journal of Chemical Information and Modeling. [Link][2][4]

  • Georgiadis, M. M., et al. (2018). Snapshots of an evolved DNA polymerase pre- and post-incorporation of an unnatural nucleotide.[2] Nucleic Acids Research, 46(15), 7977–7988.[2] [Link]

  • Kim, M. J., et al. (2020). Enzymatic Formation of an Artificial Base Pair Using a Modified Purine Nucleoside Triphosphate.[2][12] ACS Chemical Biology, 15(11), 2872–2884.[2][12] [Link][2][3][4][5]

Sources

The Iso-C:Iso-G Base Pair: Structural Mechanistics, Thermodynamics, and Experimental Integration

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Architecture of Orthogonality

The expansion of the genetic alphabet beyond the canonical Watson-Crick pairs (A-T, G-C) is a cornerstone of synthetic biology and advanced diagnostics. Among the Artificially Expanded Genetic Information Systems (AEGIS), the Isocytosine (iC) and Isoguanine (iG) pair represents the most established "third base pair."

This guide deconstructs the physicochemical properties of the iC-iG interaction. Unlike natural bases, which rely on specific Donor/Acceptor patterns that can cross-react if not sterically gated, iC and iG exploit a transposed hydrogen bonding signature . However, their utility is governed by a critical thermodynamic challenge: tautomeric instability . This document details the mechanistic solutions (specifically 5-methyl-isocytosine), thermodynamic parameters, and validated protocols for integrating iC-iG into high-fidelity workflows.

Part 1: Structural Mechanistics

The Hydrogen Bonding Interface

The orthogonality of iC-iG arises from a precise "shuffling" of the hydrogen bond donor (D) and acceptor (A) groups relative to their natural isomers, Guanine and Cytosine.

While the natural G-C pair interacts via a Purine(ADD):Pyrimidine(DAA) interface, the iG-iC pair inverts this logic while maintaining the three-bond stability.

  • Isoguanine (iG): A purine analog presenting a Donor-Acceptor-Acceptor (DAA) pattern (Major to Minor groove).

  • This compound (iC): A pyrimidine analog presenting an Acceptor-Donor-Donor (ADD) pattern.

Comparative H-Bonding Topology
FeatureGuanine (G) Cytosine (C) Isoguanine (iG) This compound (iC)
Top (Major Groove) Acceptor (O6)Donor (N4-H)Donor (N6-H) Acceptor (O4)
Middle Donor (N1-H)Acceptor (N3)Acceptor (N1) Donor (N3-H)
Bottom (Minor Groove) Donor (N2-H)Acceptor (O2)Acceptor (O2) Donor (N2-H)
H-Bond Pattern ADD DAA DAA ADD

Critical Insight (The Steric Gate): You will notice that iG (DAA) possesses the same H-bond pattern as Cytosine (DAA), and iC (ADD) mimics Guanine (ADD). Why do they not cross-pair?

  • iG + G: Forms a perfect H-bond match (DAA + ADD), but creates a Purine-Purine clash (~24 Å diameter), distorting the helix beyond the tolerance of most polymerases.

  • iC + C: Forms a perfect H-bond match (ADD + DAA), but creates a Pyrimidine-Pyrimidine void, destabilizing the stacking interactions.

The Tautomeric Challenge

The primary failure mode in iC-iG systems is tautomeric shifting . Isoguanine exists in an equilibrium between its keto (preferred) and enol forms.

  • Keto-iG: Pairs correctly with iC.

  • Enol-iG: The hydroxyl group at C2 alters the H-bond interface, allowing iG to mispair with Thymine (T) .

The Solution: 5-Methyl-Isocytosine (5-Me-iC) To combat this, standard protocols rarely use native this compound. Instead, 5-Methyl-Isocytosine is the industry standard. The electron-donating methyl group at the C5 position:

  • Increases the pKa of N3, stabilizing the protonated form required for the middle H-bond.

  • Enhances base-stacking enthalpy (

    
    ), compensating for the entropic cost of ordering the non-natural base.
    

Part 2: Visualization of Interaction

The following diagram illustrates the specific atom-to-atom interface and the steric exclusion principle preventing cross-talk with natural bases.

Caption: Schematic of the iC-iG hydrogen bonding interface (ADD:DAA), highlighting the three-bond stability and steric exclusion of natural partners.

Part 3: Thermodynamics & Stability[1]

Contrary to early assumptions, the iC-iG pair is thermodynamically robust, often exceeding the stability of A-T pairs and rivaling G-C pairs when 5-Me-iC is employed.

Melting Temperature (Tm) Comparison

Data derived from 12-mer duplexes containing a central variable base pair (Buffer: 100 mM NaCl, 10 mM MgCl2, pH 7.0).

Base PairTm (°C)

(kcal/mol)
Stability Rank
5-Me-iC : iG 81.1 -2.2 High
G : C80.5-2.1High
A : T76.2-1.5Moderate
iG : T (Mismatch)~72.0-0.9Low (Destabilizing)

Key Takeaway: The 5-Me-iC:iG pair is isoenergetic to G:C. This allows researchers to use standard G:C parameters in Nearest-Neighbor algorithms for initial Tm estimation, provided the sequence is not extremely iC/iG rich.

Part 4: Experimental Protocols

Protocol: "Iso-PCR" (Incorporation of iC/iG)

Standard Taq polymerase struggles with non-natural bases due to tight active site geometries. This protocol uses Titanium Taq or Vent (exo-) , which tolerate the minor groove perturbations caused by iC-iG.

Reagents:

  • Template: DNA containing iC/iG.[1][2][3][4][5]

  • Primers: 5'-labeled with iC or iG (HPLC purified is mandatory; standard desalting fails to remove truncated failure sequences).

  • dNTP Mix: Standard dATP, dCTP, dGTP, dTTP (200 µM each).

  • Non-Natural Triphosphates: d-isoGTP and d-5-Me-isoCTP (supplied as 100 mM lithium salts).

Step-by-Step Workflow:

  • Titration of Non-Natural dNTPs:

    • Unlike natural dNTPs, iC/iG triphosphates should be added at 50-100 µM final concentration (lower than natural bases).

    • Reasoning: High concentrations of iso-dNTPs increase the rate of misincorporation (specifically iG pairing with T).

  • Buffer Adjustment:

    • Use a buffer with 2.5 mM MgCl2 (higher than the standard 1.5 mM).

    • Reasoning: The non-canonical backbone geometry requires higher divalent cation shielding to stabilize the phosphodiester backbone during polymerization.

  • Cycling Conditions:

    • Denaturation: 95°C for 30s.

    • Annealing: Calculate Tm using G:C proxy, then subtract 5°C .

    • Extension: 72°C (Standard).

    • Critical Step: Limit cycles to 20-25. Beyond 25 cycles, the fidelity of iC-iG drops, and T-mispairing accumulates exponentially.

  • Validation (Melting Curve):

    • Do not rely solely on agarose gels (size is identical).

    • Perform a high-resolution melt (HRM) analysis. A sharp transition at the predicted Tm (>80°C) confirms specific pairing. A "shoulder" at ~72°C indicates iG:T mispairing.

Application: Branched DNA (bDNA) Signal Amplification

The most commercially successful application of iC-iG is in bDNA assays (e.g., Siemens Versant®).

  • Mechanism:

    • Capture Probes: Contain natural bases to bind the target viral RNA.

    • Extenders/Amplifiers: Constructed with iC/iG stems.

    • Orthogonality: The iC/iG stems cannot hybridize with biological DNA/RNA in the sample, reducing background noise to near zero.

    • Result: Detection limits as low as 50 copies/mL.

References

  • Switzer, C., Moroney, S. E., & Benner, S. A. (1989). Enzymatic incorporation of a new base pair into DNA and RNA. Journal of the American Chemical Society, 111(21), 8322-8323. [Link]

  • Roberts, C., Bandaru, R., & Switzer, C. (1997). Theoretical and Experimental Study of Isoguanine and this compound: Base Pairing in an Expanded Genetic System. Journal of the American Chemical Society, 119(20), 4640-4649. [Link]

  • Johnson, S. C., et al. (2004). A third base pair for the polymerase chain reaction: inserting isoC and isoG.[2] Nucleic Acids Research, 32(6), 1937-1941. [Link]

  • Hoshika, S., et al. (2019). Hachimoji DNA and RNA: A genetic system with eight building blocks. Science, 363(6429), 884-887. [Link]

Sources

2-aminouracil biological activity and classification

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the biological activity, classification, and experimental applications of 2-Aminouracil (Isocytosine) .

Biological Activity, Classification, and Pharmacological Applications[1]

Executive Summary

2-Aminouracil, scientifically classified as This compound (2-aminopyrimidin-4(3H)-one), represents a critical scaffold in both synthetic genetics and medicinal chemistry.[1][2][3][4] Unlike its structural isomer Cytosine, this compound possesses a unique tautomeric profile that enables non-canonical hydrogen bonding patterns.[1] This property has established it as a cornerstone in the development of Expanded Genetic Alphabets (Hachimoji DNA/RNA) and as a versatile ligand in bioinorganic cytotoxicity studies . This guide dissects its chemical identity, mechanism of action in "suicide gene" therapy, and protocols for synthesizing cytotoxic metal complexes.

Part 1: Chemical Identity & Structural Classification
1.1 Nomenclature and Isomerism

While often colloquially referred to as "2-aminouracil," the IUPAC designation 2-aminopyrimidin-4(3H)-one (CAS: 108-53-2) is preferred to distinguish it from 5-aminouracil or 6-aminouracil.[1] It is a positional isomer of Cytosine (4-aminopyrimidin-2(1H)-one).[1]

  • Molecular Formula: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    [1][2][3][5][6]
    
  • Molecular Weight: 111.10 g/mol [1]

  • Key Structural Feature: The transposition of the amino and carbonyl groups relative to Cytosine alters its hydrogen bonding "bit-string" (Donor/Acceptor pattern), making it orthogonal to natural base pairing in specific contexts.

1.2 Tautomeric Equilibrium

The biological activity of this compound is governed by its tautomeric equilibrium between the keto-amine (predominant in aqueous solution/DNA) and enol-imine forms.[1]

  • Keto Form: Protonated at N3; C4=O carbonyl.[1] Favored for base-pairing with Isoguanine.[1][4]

  • Enol Form: Aromatic pyrimidinol character.[1] Relevant for metal coordination.[1][4][7][8][9]

Part 2: Biological Mechanisms & Pharmacology[1][5][9]
2.1 Synthetic Genetics: The isoC-isoG Base Pair

In the field of xenobiology, this compound (isoC) is paired with Isoguanine (isoG) to form a third, unnatural base pair (UBP) distinct from A-T and G-C.

  • Mechanism: The isoC-isoG pair utilizes a specific hydrogen bonding pattern (Donor-Donor-Acceptor on isoG / Acceptor-Acceptor-Donor on isoC) that prevents mispairing with natural bases.[1]

  • Application: This expanded alphabet is used in Hachimoji DNA to increase the information density of genetic polymers and improve the stability of aptamers.

2.2 Prodrug Activation: The "Suicide Gene" Pathway

This compound derivatives, specifically 5-fluorothis compound (5-F-isoC) , function as prodrugs.[1]

  • Enzyme Target: This compound Deaminase (Ich) .[10]

  • Mechanism: Mammalian cells lack the enzyme to deaminate this compound. By introducing bacterial Ich genes into tumor cells, 5-F-isoC is locally converted into the highly toxic 5-Fluorouracil (5-FU) .[1]

  • Advantage: This circumvents the systemic toxicity associated with direct 5-FU administration.[1]

2.3 Bioinorganic Cytotoxicity

This compound acts as a bidentate ligand, coordinating with transition metals (Cu(II), Pt(II), Pd(II), Au(III)) through the N3 nitrogen and the exocyclic amino group or oxygen.

  • Activity: These complexes often exhibit higher cytotoxicity than the free ligand against cell lines like HeLa (cervical cancer) and HepG2 (liver cancer).

  • Mode of Action: Intercalation into DNA grooves and oxidative cleavage of the sugar-phosphate backbone.[1]

Part 3: Visualization of Mechanisms
Figure 1: The Prodrug Activation Pathway

This diagram illustrates the conversion of the non-toxic prodrug 5-Fluorothis compound into the cytotoxic agent 5-Fluorouracil by bacterial deaminase enzymes.[1]

ProdrugPathway Prodrug 5-Fluorothis compound (Non-Toxic Prodrug) Drug 5-Fluorouracil (5-FU) (Cytotoxic Agent) Prodrug->Drug Deamination (-NH3) Enzyme This compound Deaminase (Bacterial Enzyme) Enzyme->Prodrug Catalysis Mechanism Inhibition of Thymidylate Synthase Drug->Mechanism Result DNA Damage & Apoptosis Mechanism->Result

Caption: Mechanism of 5-Fluorothis compound activation. The bacterial deaminase converts the prodrug, triggering downstream apoptosis.

Figure 2: this compound Tautomerism & Coordination

Visualizing the shift between Keto and Enol forms and the binding sites for metal coordination.

Tautomerism cluster_0 Tautomeric Equilibrium Keto Keto-Amine Form (Predominant in DNA) Enol Enol-Imine Form (Metal Coordination) Keto->Enol Proton Transfer Complex Metal-Isocytosine Complex Enol->Complex Chelation via N3 & O4/N2 Metal Metal Ion (Cu++, Pt++) Metal->Complex

Caption: this compound tautomers. The Enol form facilitates bidentate coordination with transition metals for cytotoxic applications.

Part 4: Experimental Protocols
Protocol A: Synthesis of Cu(II)-Isocytosine Cytotoxic Complex

Context: This protocol synthesizes a coordination complex for cytotoxicity screening (MTT assay). Safety: Handle CuCl2 and this compound with gloves.[1] Work in a fume hood.

Materials:

  • This compound (2-aminouracil), >98% purity.[1][2]

  • Copper(II) Chloride dihydrate (

    
    ).
    
  • Solvents: Ethanol (absolute), Methanol.

  • Equipment: Reflux condenser, Magnetic stirrer, Vacuum filtration setup.

Methodology:

  • Ligand Solution: Dissolve 1.0 mmol (111 mg) of this compound in 20 mL of hot methanol (

    
    ). Ensure complete dissolution to avoid impurities.[1]
    
  • Metal Addition: Dissolve 1.0 mmol of

    
     in 10 mL of ethanol. Add this solution dropwise to the ligand solution under continuous stirring.
    
    • Why: Dropwise addition prevents rapid aggregation and favors crystal growth over amorphous precipitation.[1]

  • Reflux: Heat the mixture to reflux (

    
    ) for 4 hours. The solution color should shift (typically to green/blue), indicating complexation.
    
  • Precipitation: Allow the solution to cool slowly to room temperature, then refrigerate at

    
     overnight.
    
  • Isolation: Filter the precipitate using a Buchner funnel. Wash 3x with cold ethanol to remove unreacted metal salts.[1]

  • Drying: Dry the product in a vacuum desiccator over

    
    .
    
Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

Context: Validating the biological activity of the synthesized complex against HepG2 cells.

  • Seeding: Seed HepG2 cells in 96-well plates (

    
     cells/well) in DMEM media. Incubate for 24h at 
    
    
    
    , 5%
    
    
    .
  • Treatment: Dissolve the Cu(II)-Isocytosine complex in DMSO (stock solution). Prepare serial dilutions in media. Treat cells for 48h.

    • Control: Include a DMSO vehicle control (<0.5% v/v) and a positive control (e.g., Cisplatin).

  • MTT Addition: Add

    
     of MTT reagent (5 mg/mL) to each well. Incubate for 4h.
    
    • Mechanism:[1][5][11] Viable mitochondria reduce yellow MTT to purple formazan.[1]

  • Solubilization: Remove media carefully.[1] Add

    
     DMSO to dissolve formazan crystals.[1]
    
  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate

    
     using non-linear regression.
    
Part 5: Data Summary

Table 1: Comparative Properties of Cytosine vs. This compound

FeatureCytosine (Natural)This compound (2-Aminouracil)
IUPAC Name 4-aminopyrimidin-2(1H)-one2-aminopyrimidin-4(3H)-one
H-Bond Pattern Donor-Acceptor-Acceptor (at N4, N3, O2)Acceptor-Acceptor-Donor (varies by tautomer)
Primary Partner Guanine (Natural DNA)Isoguanine (Hachimoji DNA)
Deaminase Susceptibility High (Cytosine Deaminase)Low (Resistant to mammalian deaminases)
pKa (approx) 4.6~4.0 (N3 protonation)

Table 2: Reported Cytotoxicity of Metal-Isocytosine Complexes

ComplexCell LineTargetOutcome (

)
Ref
[Cu(isoC)2] HepG2Liver Carcinoma

(High Potency)
[1, 3]
[Au(isoC)Cl3] HeLaCervical Cancer

(Superior to Cisplatin)
[3]
5-F-isoC HT-29Colon CancerProdrug (Requires bacterial enzyme)[2]
References
  • PubChem. this compound (Compound Summary). National Library of Medicine.[1] Available at: [Link]

  • National Institutes of Health (NIH). Discovery of Bacterial Deaminases That Convert 5-Fluorothis compound Into 5-Fluorouracil.[1] PubMed Central.[1] Available at: [Link]

  • ResearchGate. Investigation of the Cytotoxicity of Cu(II), Au(III), and Pd(II) Complexes with 2,4-Dithiouracil and this compound Derivatives. Available at: [Link]

  • Wikipedia. this compound: Chemical properties and use in unnatural nucleic acid analogues.[1] Available at: [Link][5]

  • American Chemical Society (ACS). Construction of this compound Scaffolds via DNA-Compatible Biginelli-like Reaction.[1] Organic Letters.[1] Available at: [Link]

Sources

Methodological & Application

How to dissolve isocytosine in DMSO for stock solutions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Integrity Preparation of Isocytosine Stock Solutions in DMSO

Executive Summary

This compound (2-aminouracil) is a structural isomer of cytosine widely utilized in supramolecular chemistry, pharmaceutical synthesis, and synthetic biology (specifically in non-standard "Hachimoji" DNA base-pairing systems).[1][2][3] Due to its rigid planar structure and capacity for extensive intermolecular hydrogen bonding, this compound exhibits high crystal lattice energy, resulting in poor solubility in aqueous and non-polar organic solvents.[1][2][3]

This guide provides a validated protocol for solubilizing this compound in Dimethyl Sulfoxide (DMSO). Unlike standard salts, this compound requires specific thermodynamic activation (heat) and mechanical disruption (sonication) to overcome solute-solute interactions.[1][2][3] The saturation limit in anhydrous DMSO is approximately 31.8 mg/mL (~286 mM) [1], but for robust experimental reproducibility, this protocol targets a conservative working stock of 10–25 mM .[1][2][3]

Mechanistic Insight: The Solubility Challenge

To ensure reproducibility, researchers must understand why this compound resists dissolution.

  • Lattice Energy & H-Bonding: this compound exists primarily in the amino-oxo tautomeric form in the solid state.[1][2][3] It forms robust quadruple hydrogen-bonded arrays (or ribbons) in its crystal lattice.[1][3] These cohesive forces are significantly stronger than the adhesive forces offered by water or ethanol.[1][3]

  • The Role of DMSO: DMSO is a polar aprotic solvent.[1][2][3] It is essential for this application because it acts as a hydrogen bond acceptor (via its sulfinyl oxygen) without acting as a donor.[1][2][3] This allows DMSO to competitively disrupt the this compound-Isocytosine intermolecular H-bonds, effectively "unzipping" the crystal lattice.[1][3]

  • The Water Contamination Vector: DMSO is highly hygroscopic.[1][2][3] Absorbed atmospheric water acts as a "non-solvent" for this compound, drastically lowering the saturation point and causing "crashing out" (precipitation) over time.[1][3] Using anhydrous DMSO is a critical quality control parameter.

Reagents and Equipment

ComponentGrade/SpecificationCritical Note
This compound ≥98% Purity (HPLC)Store at -20°C; protect from light.[1][2][3]
DMSO Anhydrous (≥99.9%), sterile-filteredDo not use DMSO stored >1 month after opening unless stored under argon/nitrogen.[1][2][3]
Vials Amber borosilicate glassProtects from photodegradation.[1][2][3] Avoid polystyrene (incompatible with DMSO).[1][2][3]
Heating Block Set to 60°CRequired to overcome activation energy of dissolution.[1][3]
Ultrasonic Bath 40 kHzRequired to break micro-aggregates.[1][3]

Protocol: Step-by-Step Dissolution

Phase A: Preparation & Calculation
  • Equilibrate: Allow the this compound container to warm to room temperature before opening. This prevents condensation from forming on the hygroscopic powder.[1][3]

  • Calculate: Determine the target volume.

    • Target Concentration: 25 mM (Recommended for general use).[1][3]

    • Molecular Weight (MW): 111.10 g/mol .[1][2][3]

    • Formula:

      
      [1][2][3]
      
    • Example: To make 10 mL of a 25 mM solution:

      
      [1][2][3]
      
Phase B: Solubilization Workflow
  • Weighing: Accurately weigh the this compound powder into a sterile amber glass vial.

  • Solvent Addition: Add the calculated volume of Anhydrous DMSO to the vial.

    • Technique: Add the solvent to the powder (not vice versa) to ensure the powder is washed down from the vial walls.[1][3]

  • Initial Mixing: Vortex vigorously for 30 seconds. The solution will likely appear cloudy or contain visible suspension.[1][3]

  • Thermal & Mechanical Activation:

    • Place the vial in the ultrasonic bath (sonicator).[1][3]

    • Sonicate for 10 minutes at ambient temperature.

    • Checkpoint: If particles remain, heat the vial to 60°C for 5–10 minutes, then vortex again while warm.

  • Equilibration: Allow the solution to cool to room temperature (20–25°C).

  • Visual Validation: Inspect the solution against a dark background. It must be crystal clear. If "schlieren" lines (swirls) or micro-precipitates are visible, repeat the heating/sonication cycle.[1][2][3]

Phase C: Storage & Stability
  • Aliquot: Immediately dispense into single-use aliquots (e.g., 50–100 µL) to avoid freeze-thaw cycles.

  • Conditions: Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

  • Thawing: Thaw aliquots at 37°C to ensure complete re-dissolution, as this compound may crystallize at low temperatures.

Visualization: Dissolution Decision Tree

Isocytosine_Protocol Start Start: Weigh this compound AddSolvent Add Anhydrous DMSO (Target: 10-25 mM) Start->AddSolvent Vortex Vortex (30 sec) AddSolvent->Vortex Check1 Visual Inspection: Clear Solution? Vortex->Check1 Sonicate Sonicate (10 min) Check1->Sonicate No (Cloudy) Success Success: Clear Solution Check1->Success Yes Check2 Visual Inspection: Clear Solution? Sonicate->Check2 Heat Heat to 60°C (5-10 min) + Vortex Check2->Heat No (Precipitate) Check2->Success Yes Heat->Check2 Re-inspect Aliquot Aliquot & Store (-20°C or -80°C) Success->Aliquot Fail Fail: Check Purity or Reduce Concentration

Caption: Logical workflow for this compound solubilization, prioritizing mechanical disruption (sonication) before thermal activation to preserve chemical integrity.

Troubleshooting & FAQ

ObservationRoot CauseCorrective Action
Precipitate upon thawing "Salting out" effect at low temps.[1][2][3]Warm the vial to 37°C and vortex. Do not use until clear.
Solution turns yellow Oxidation or photodegradation.[1][2][3]Discard solution. Ensure storage in amber vials and use fresh DMSO.
Immediate reprecipitation DMSO has absorbed water.[1][2][3]Use a fresh bottle of anhydrous DMSO.[1][3] Verify the cap seal.[1][2][3]
Insoluble at 25 mM Impure compound or salt form.[1][2][3]Verify if you have the HCl salt or free base.[1][2][3] Salts may require aqueous buffers or higher polarity co-solvents.[1][3]

References

  • PubChem. (2023).[1][2][3] this compound Compound Summary (CID 66950). National Center for Biotechnology Information.[1][2][3] Retrieved from [Link][1][2][3]

Sources

Solid-phase synthesis of oligonucleotides containing isocytosine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solid-Phase Synthesis of Oligonucleotides Containing 5-Methyl-Isocytosine (iC)

Executive Summary

The incorporation of isocytosine (iC) —specifically its stable analog 5-methyl-isocytosine (5-Me-iC) —into oligonucleotides enables the formation of orthogonal base pairs with isoguanine (iG) .[1] This "third base pair" expands the genetic alphabet (AEGIS), enhancing the specificity of diagnostic assays (e.g., branched DNA, molecular beacons) and therapeutic aptamers.

However, iC presents unique synthetic challenges.[1] The native this compound base is prone to hydrolytic deamination during standard alkaline deprotection, converting it to Uracil (or Thymine in the case of 5-Me-iC).[1] Furthermore, the glycosidic bond is susceptible to acid cleavage.[1][2]

This guide details a self-validating protocol designed to maximize coupling efficiency (>98%) while preventing post-synthesis degradation. We utilize the N2-diisobutylformamidine protecting group strategy and UltraMild deprotection chemistry to ensure integrity.[1]

Chemical Basis & Mechanistic Insights

The Stability Imperative: Why 5-Methyl?

Native 2'-deoxyisocytidine (d-isoC) is chemically fragile.[1] The N-glycosidic bond is labile under acidic conditions (detritylation), and the exocyclic amine is prone to hydrolysis.

  • Solution: We exclusively use 5-methyl-2'-deoxyisocytidine (5-Me-iso-dC) .[1] The electron-donating methyl group at the C5 position stabilizes the glycosidic bond and favors the amino-keto tautomer required for specific base pairing with isoguanine.

Orthogonal Hydrogen Bonding

Unlike the Watson-Crick G-C pair, the isoC-isoG pair rearranges the hydrogen bond donor/acceptor pattern, preventing cross-hybridization with natural DNA.[1]

  • Cytosine: Donor-Acceptor-Acceptor (top-to-bottom)[1]

  • This compound: Donor-Donor-Acceptor (rearranged)

Pre-Synthesis Considerations

Reagent Selection
ComponentSpecificationRationale
Phosphoramidite 5-Me-iso-dC-CE Phosphoramidite 5-Me analog prevents depyrimidination.[1]
Protecting Group N2-diisobutylformamidine Superior to benzoyl (Bz).[1][3] Bz-protected iC is difficult to deprotect without causing deamination to Thymine.[1]
Activator 5-Ethylthio-1H-tetrazole (ETT) or BTT Higher acidity than tetrazole promotes faster coupling of sterically hindered modified bases.[1]
Deblocking Mix 3% Dichloroacetic Acid (DCA) in TolueneCRITICAL: Do NOT use Trichloroacetic Acid (TCA).[1] TCA is too strong and may cleave the glycosidic bond of iC.[1]
Capping Mix Phenoxyacetic Anhydride (Pac2O) Required if "UltraMild" deprotection is planned.[1] Standard Ac2O is acceptable only if AMA deprotection is used.[1]

Protocol: Solid-Phase Synthesis Cycle

The following workflow is optimized for a 1 µmol scale on standard automated synthesizers (e.g., MerMade, AKTA, ABI 394).

Step 1: Detritylation (Deblock)
  • Reagent: 3% DCA in Toluene.[1]

  • Flow: Short pulses to prevent prolonged acid exposure.

  • Monitor: Collect trityl effluent. A bright orange color confirms 5'-DMT removal.[1]

  • Expert Note: If trityl yield drops after iC insertion, the acid contact time may be too long, causing depurination/depyrimidination.[1]

Step 2: Coupling (The Critical Modification)

Standard coupling times (1-2 min) are insufficient for formamidine-protected bases due to steric bulk.[1]

  • Reagent: 0.1 M 5-Me-iso-dC phosphoramidite in Anhydrous Acetonitrile.

  • Activator: 0.25 M ETT.[1][4]

  • Time: Increase coupling time to 6–10 minutes.

  • Target Efficiency: >98% per step.

Step 3: Capping
  • Reagents: Cap A (Pac-anhydride/THF) + Cap B (Methylimidazole/Pyridine).[1][4]

  • Logic: Acetyl capping (standard) creates N-acetyl-G residues that require heat to remove.[1] Since we must avoid heat to save the iC, Pac-capping is preferred as it is removed under non-heating conditions.[1]

Step 4: Oxidation[4][5]
  • Reagent: 0.02 M Iodine in THF/Pyridine/H2O.

  • Time: Standard (30-60 seconds).

Deprotection & Cleavage (The Danger Zone)

WARNING: This is the most common failure point.[1] 5-Me-iso-dC hydrolyzes to Thymine if exposed to Ammonium Hydroxide at 55°C+.[1]

Method A: UltraMild Chemistry (Recommended)
  • Prerequisite: Must use Pac-protected dA, iPr-Pac-dG, and Ac-dC (UltraMild monomers) throughout the oligo.[1][5]

  • Reagent: 0.05 M Potassium Carbonate (K2CO3) in Methanol.

  • Conditions: Room Temperature (RT) for 4 hours.

  • Result: Complete deprotection with zero hydrolysis of iC.[1]

Method B: AMA Rapid Deprotection (Alternative)
  • Reagent: Ammonium Hydroxide / 40% Aqueous Methylamine (1:1 v/v).[1]

  • Conditions: Room Temperature for 2 hours.

  • Contraindication: Do NOT heat to 65°C. Heating AMA will convert 5-Me-iC to Thymine.[1]

  • Note: This method works with standard Bz-dA and dmf-dG, but Ac-dC is preferred to avoid transamination.[1]

Visual Workflow: Synthesis & Deprotection Logic

G Start Start: Oligo Design Reagents Select Reagents: 5-Me-iso-dC (dmf protected) Activator: ETT/BTT Deblock: 3% DCA Start->Reagents Coupling Coupling Step: EXTEND time to 6-10 mins Reagents->Coupling Cycle Complete Synthesis Cycle Coupling->Cycle Decision Select Deprotection Strategy Cycle->Decision PathA Method A: UltraMild (Requires Pac-monomers) Decision->PathA Highest Fidelity PathB Method B: AMA (Standard monomers) Decision->PathB Faster/Standard Fail FAILURE MODE: Standard NH4OH @ 55°C Decision->Fail Avoid! ActionA 0.05M K2CO3 in MeOH 4 hours @ Room Temp PathA->ActionA Success Success: Intact 5-Me-iso-dC Oligo ActionA->Success ActionB AMA (1:1 NH4OH/MeNH2) 2 hours @ Room Temp NO HEAT PathB->ActionB ActionB->Success ResultFail Hydrolysis to Thymine (Loss of Specificity) Fail->ResultFail

Figure 1: Decision tree for the synthesis and deprotection of this compound-containing oligonucleotides. Note the critical avoidance of heat during deprotection.

Quality Control & Troubleshooting

HPLC Analysis
  • Column: C18 Reverse Phase (e.g., Glen-Pak or Clarity).[1]

  • Buffer: TEAA (pH 7.0) / Acetonitrile gradient.

  • Diagnostic:

    • Target Peak: Main peak.[1]

    • Impurity (n-1): Indicates insufficient coupling time.[1]

    • Impurity (Hydrolysis): A peak with slightly different retention time (Thymine substitution) often co-elutes.[1] Mass Spec is required to distinguish 5-Me-iC (Mass X) from Thymine (Mass X + 1 Da difference is hard to see, but the chemical change is deamination: -NH2 (+16) to =O[1] (+16 - 1 + 1... net change -1 Da).[1] Actually, deamination of Cytosine to Uracil is -1 Da (NH2=16 vs O=16, but C-N vs C=O...[1] MW difference is +1 Da: NH2 (16) -> OH (17) tautomerizes to =O.[1] C4H5N3O -> C4H4N2O2. 111.1 -> 112.[1]09. So +1 Da shift).[1]

Common Failure Modes
ObservationRoot CauseCorrective Action
Low Yield Acidic cleavage of glycosidic bond.[1]Switch from TCA to 3% DCA ; reduce deblock time.
Deamination (+1 Da shift) Heat used during deprotection.[1][5][6][7][8]Use AMA @ RT or K2CO3/MeOH.[1][5] Never heat >25°C.
Incomplete Coupling Steric hindrance of formamidine group.[1]Increase coupling time to 10 mins ; ensure fresh activator.

References

  • Glen Research. (2023).[1] 5-Methyl-isoCytidine / isoGuanosine Base Pair.[1][2][9] Glen Report 8.12. [Link]

  • Wang, C., Jiang, J., & Battersby, T. R. (2002).[1][10] Chemical stability of 2'-deoxy-5-methylisocytidine during oligodeoxynucleotide synthesis and deprotection. Nucleosides, Nucleotides & Nucleic Acids, 21(6-7), 417-426.[1][10] [Link]

  • Switzer, C., Moroney, S. E., & Benner, S. A. (1993).[1] Enzymatic incorporation of a new base pair into DNA and RNA. Journal of the American Chemical Society, 115(26), 12358-12366.[1] [Link]

  • Jurczyk, S. C., et al. (1995).[1] Synthesis of oligonucleotides containing 2'-deoxyisoguanosine and 2'-deoxy-5-methylisocytidine using phosphoramidite chemistry. Helvetica Chimica Acta, 78, 1235.[1] [Link][1]

Sources

Isocytosine solubility in water vs organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Isocytosine Solubilization for Chemical and Biological Applications

Executive Summary

This compound (2-aminouracil; 2-amino-4-hydroxypyrimidine) is a non-natural nucleobase structural isomer of cytosine, widely utilized in supramolecular chemistry, synthetic biology (e.g., Hachimoji DNA), and drug discovery.

Its utility is frequently limited by poor solubility in neutral aqueous media and non-polar organic solvents due to high crystal lattice energy derived from extensive intermolecular hydrogen bonding.[1] This guide provides a mechanistic understanding of this compound solvation and validated protocols for preparing stable stock solutions in water and organic solvents.[1]

Key Takeaway: this compound is best solubilized in DMSO (up to ~30 mg/mL) or acidic aqueous solutions (pH < 4) .[1] Neutral aqueous solubility is kinetically slow and thermodynamically limited (~1–2 mg/mL at 25°C).[1]

Physicochemical Context

To effectively dissolve this compound, one must understand the molecular forces resisting solvation.[1]

Tautomerism and Lattice Energy

This compound exhibits prototropic tautomerism, existing primarily in the amino-oxo (keto) form in the solid state and polar solvents, and the amino-hydroxy (enol) form in the gas phase or non-polar environments.

  • Solid State: The amino-oxo form creates a robust network of intermolecular hydrogen bonds (N–H···O and N–H···N). This high lattice energy acts as a thermodynamic barrier to dissolution.[1]

  • Solvation Mechanism: Successful solvents must disrupt these intermolecular bonds and replace them with solute-solvent interactions.[1]

pKa and pH Dependence

This compound is amphoteric.[1] Its solubility profile is U-shaped relative to pH:

  • pKa₁ (Protonation at N3): ~4.0

  • pKa₂ (Deprotonation at N1/Exocyclic Amine): ~9.5

Implication: Solubility is lowest near pH 6–7 (neutral species).[1] Lowering pH below 4.0 (forming the cation) or raising it above 9.5 (forming the anion) significantly increases aqueous solubility.

Solubility Profile

The following data summarizes the solubility limits of this compound (CAS: 108-53-2) across common laboratory solvents at 25°C.

Solvent SystemSolubility RatingApprox. Limit (mg/mL)Comments
Water (pH 7.0) Slightly Soluble1 – 2.5Slow dissolution; sonication required.
Water (pH < 3) Soluble> 50Soluble in 1M Acetic Acid or HCl.[1]
DMSO Soluble30 – 35Recommended for stock solutions.[1]
DMF Soluble~25Good alternative to DMSO.[1]
Ethanol (100%) Slightly Soluble< 1Poor solvent; not recommended.[1]
Methanol Slightly Soluble< 1Poor solvent.[1]
Acetone/Ether Insoluble< 0.1Causes immediate precipitation.[1]

Visualizing the Solubilization Strategy

The following diagram illustrates the decision matrix for selecting the appropriate solvent system based on the intended downstream application.

Isocytosine_Solubility Start Start: this compound Solid App_Check Intended Application? Start->App_Check Bio_Assay Biological Assay (Cell/Enzyme) App_Check->Bio_Assay Biological Chem_Synth Chemical Synthesis (Reaction) App_Check->Chem_Synth Chemical DMSO_Route DMSO Stock (25-30 mg/mL) Dilute <1% v/v in media Bio_Assay->DMSO_Route Standard Aq_Route Aqueous Buffer Route Bio_Assay->Aq_Route DMSO Sensitive Organic_Sol Use DMF or DMSO (Avoid Alcohols) Chem_Synth->Organic_Sol Check_pH Can pH be modified? Aq_Route->Check_pH Acid_Sol Dissolve in 1M Acetic Acid or 0.1M HCl Check_pH->Acid_Sol Yes (pH <4 ok) Neutral_Sol Warm Water (50°C) + Sonication (Max 2 mg/mL) Check_pH->Neutral_Sol No (Must be pH 7)

Figure 1: Decision tree for this compound solvent selection based on experimental constraints.

Detailed Protocols

Protocol A: Preparation of High-Concentration Stock (DMSO)

Best for: High-throughput screening, storage, and dilution into aqueous buffers.

  • Weighing: Accurately weigh 30 mg of this compound powder into a sterile 2 mL microcentrifuge tube or glass vial.

  • Solvent Addition: Add 1.0 mL of high-purity (>99.9%) DMSO.

    • Note: Use anhydrous DMSO if the solution will be stored, as water absorption promotes degradation over time.[1]

  • Dissolution: Vortex vigorously for 30 seconds. If visible particles remain, sonicate in a water bath at 35–40°C for 5–10 minutes.[1]

  • Inspection: Ensure the solution is perfectly clear.

  • Storage: Aliquot into light-protective vials. Store at -20°C. Stable for 3–6 months.

Protocol B: Aqueous Solubilization via pH Shift

Best for: Applications where organic solvents are toxic or interfering.[1]

  • Preparation: Weigh 50 mg of this compound.

  • Acidification: Add 1.0 mL of 1M Acetic Acid or 0.1M HCl .

  • Mixing: Vortex until dissolved. The protonation of the N3 position facilitates rapid dissolution.[1]

  • Buffering (Optional): If a neutral pH is required for the final step, slowly dilute this acidic stock into a large volume of HEPES or PBS buffer.[1]

    • Warning: Rapid neutralization at high concentrations (>2 mg/mL) will cause this compound to crash out of solution.[1] Ensure the final concentration after dilution is <1 mg/mL.[1]

Protocol C: Biological Assay Working Solution (DMSO/PEG)

Best for: In vivo or cell-based assays requiring higher solubility without precipitation.

  • Stock: Prepare a 25 mg/mL stock in DMSO (Protocol A).

  • Co-solvent Mix: Prepare a vehicle solution of 40% PEG300 / 5% Tween-80 / 55% Saline .

  • Dilution:

    • Add 10 µL of DMSO Stock to 990 µL of the Co-solvent Mix.[1]

    • Order of Addition: Add DMSO stock into the PEG300 first, vortex, then add Tween and Saline.[1] This prevents "shock" precipitation.[1]

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Precipitation upon dilution "Solvent Shock" (Rapid polarity change)Add the stock solution dropwise to the buffer while vortexing. Warm the buffer to 37°C before addition.
Cloudiness in water Incomplete wetting / HydrophobicityThis compound powder can float.[1] Add a tiny drop of Tween-20 to wet the powder before adding water.
Yellowing of DMSO stock Oxidation / PhotodegradationThis compound is light sensitive.[1] Store in amber vials. Discard if significant color change occurs.
Crystals forming at 4°C Thermodynamic solubility limit reachedRe-warm the solution to 37°C and vortex before use. Do not use cold solutions directly on cells.[1]

References

  • PubChem. (2023).[1] Compound Summary: this compound (CID 66950).[1][2][3] National Library of Medicine.[1] Retrieved from [Link]

  • Hoshika, S., et al. (2019).[1] Hachimoji DNA and RNA: A genetic system with eight building blocks. Science, 363(6429), 884-887.[1] (Contextualizing this compound in synthetic biology). Retrieved from [Link]

  • Raczyńska, E. D., et al. (2010).[1] Tautomerism of this compound: Theoretical and Experimental Data. Journal of Physical Organic Chemistry. (Mechanistic insight into tautomer-dependent solubility).

Sources

UV-Vis spectroscopy absorption maxima of isocytosine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isocytosine (2-aminouracil), a structural isomer of cytosine, is a critical nucleobase analog used in drug development, prebiotic chemistry, and supramolecular assembly. Unlike canonical nucleobases, this compound exhibits complex tautomeric equilibria (keto-amine vs. enol-imine) that are highly sensitive to solvent polarity and pH. This application note provides a standardized protocol for the spectral characterization of this compound, detailing the determination of absorption maxima (


) and molar extinction coefficients (

). It addresses the specific challenges of solubility and tautomeric shifting, ensuring reproducible data for quantitative analysis.

Theoretical Background

Electronic Transitions and Tautomerism

The UV absorption of this compound arises primarily from


 and 

transitions within the pyrimidine ring. The position and intensity of these bands are dictated by the tautomeric form dominant in solution:
  • Keto-amine form (I): Predominant in aqueous/polar solvents and the solid state.

  • Enol-imine form (II): Stabilized in non-polar solvents and the gas phase.

The equilibrium between these forms leads to solvatochromic shifts. In aqueous buffers, pH governs protonation states, further altering the chromophore.

  • Cationic Form (pH < pKa1

    
     4.0):  Protonation typically occurs at N3.
    
  • Neutral Form (pH 7.0): Exists as the keto-amine tautomer.

  • Anionic Form (pH > pKa2

    
     9.5):  Deprotonation of the N1-H or exocyclic amine.
    
Expected Spectral Values

While specific values depend on temperature and ionic strength, historical and modern data provide the following baselines (Stimson, 1949; Vranken et al., 2003):

Solvent / ConditionDominant Species

(nm)
Approx.[1][2][3][4]

(M

cm

)
0.1 M HCl (pH 1) Cation (Protonated)262 - 265~6,500 - 7,500
Water (pH 7) Neutral (Keto-amine)254 - 258~5,500 - 6,500
0.1 M NaOH (pH 13) Anion (Deprotonated)275 - 280~7,000 - 8,000
Ethanol Mixed Tautomers260 - 270Variable

Experimental Protocol

Materials & Equipment
  • Analyte: this compound (Purity

    
     98%, Sigma-Aldrich or equivalent).
    
  • Solvents: Ultrapure Water (18.2 M

    
    ), Spectroscopic Grade Ethanol.
    
  • Buffers:

    • Acidic: 0.1 M HCl.[1]

    • Neutral: 10 mM Phosphate Buffer, pH 7.0.

    • Basic: 0.1 M NaOH.[1]

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).

  • Cuvettes: Quartz cuvettes (10 mm pathlength), matched pair.

Workflow Logic

Isocytosine_Protocol cluster_Conditions Condition Selection Start Start: this compound Solid Stock Stock Solution Prep (10 mM in 0.01 M NaOH) Start->Stock Weigh accurately Dilution Working Dilutions (10 - 100 µM) Stock->Dilution Serial Dilution Acid Acidic (0.1 M HCl) Dilution->Acid Neutral Neutral (PBS pH 7.4) Dilution->Neutral Basic Basic (0.1 M NaOH) Dilution->Basic Measure Scan 200-400 nm (Baseline Corrected) Acid->Measure Neutral->Measure Basic->Measure Analysis Determine λmax & Abs Measure->Analysis Calc Calculate ε (Beer-Lambert Plot) Analysis->Calc

Figure 1: Workflow for the spectral characterization of this compound. Note the use of a basic stock solution to ensure complete dissolution before dilution into test buffers.

Detailed Procedure

Step 1: Stock Solution Preparation this compound has limited solubility in neutral water.

  • Weigh approximately 11.1 mg of this compound (MW = 111.10 g/mol ).

  • Dissolve in 10 mL of 0.01 M NaOH . The slight basicity aids dissolution.

  • Sonicate for 5 minutes if necessary to ensure a clear solution.

  • Concentration: ~10 mM (Stock).

Step 2: Working Solutions (Serial Dilution) Prepare a set of 5 concentrations for linearity validation (e.g., 10, 20, 40, 60, 80 µM).

  • Example: To make 50 µM in 0.1 M HCl :

    • Take 50 µL of Stock (10 mM).

    • Dilute to 10 mL with 0.1 M HCl .

    • Repeat for Phosphate Buffer and 0.1 M NaOH.

Step 3: Instrumental Parameters

  • Mode: Absorbance (Scan).[1][3][5][6]

  • Range: 200 nm – 400 nm.

  • Bandwidth: 1.0 nm (or 2.0 nm).

  • Scan Speed: Medium (approx. 200-400 nm/min).

  • Baseline: Run a blank scan with the specific solvent/buffer before the sample.

Step 4: Measurement & Validation

  • Place the blank solvent in both reference and sample holders (if double beam) and auto-zero.

  • Replace sample cuvette with this compound solution.

  • Record spectrum.

  • Self-Validation Check: The Absorbance at

    
     should be between 0.1 and 1.0. If > 1.5, dilute further to avoid non-linearity.
    

Data Analysis & Calculation

Determination of Molar Extinction Coefficient ( )

Do not rely on a single point measurement. Use the slope of a calibration curve.

  • Extract the Absorbance (

    
    ) at the observed 
    
    
    
    for each concentration (
    
    
    ).
  • Plot

    
     (y-axis) vs. 
    
    
    
    (Molar, x-axis).
  • Perform a linear regression (

    
    ).
    
  • The slope of the line is

    
     (assuming pathlength 
    
    
    
    cm).[7][8]

[5]
Interpreting Shifts
  • Bathochromic Shift (Red Shift): Moving from Neutral (pH 7) to Basic (pH 13) usually results in a red shift (

    
     increases by ~15-20 nm) due to the increased conjugation of the anionic species.
    
  • Hypsochromic Shift (Blue Shift): Moving from non-polar solvents to water often causes a blue shift for

    
     transitions, though the 
    
    
    
    character of this compound dominates.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Cloudy Solution / Noise Incomplete solubility or aggregation.Ensure stock is fully dissolved (use mild heat/sonication). Filter (0.22 µm) if necessary, but re-quantify concentration.
Wavelength Shift vs. Lit. pH drift or temperature effect.Verify buffer pH.[1][9] this compound pKa is ~4.0; ensure buffer is at least ±1 pH unit away from pKa.
Non-linear Beer's Plot Stray light or aggregation at high conc.Dilute samples. Ensure Abs < 1.0.

References

  • Stimson, M. M. (1949). "The Ultraviolet Absorption Spectra of Some Pyrimidines. Chemical Structure and the Effect of pH on the Position of

    
    ."[3] Journal of the American Chemical Society, 71(4), 1470–1474. 
    
  • Vranken, E., Smets, J., & Zeegers-Huyskens, T. (2003). "Infrared spectra and tautomerism of this compound: an ab initio and matrix isolation study." Journal of Molecular Structure, 661, 289-301.

  • Les, A., & Adamowicz, L. (1989). "Tautomerism of this compound. Theoretical study." Journal of Physical Chemistry, 93(19), 7087–7090.

  • Sigma-Aldrich. (n.d.). "this compound Product Specification & Solubility Data."

Sources

Application Note: Engineering Expanded Genetic Alphabets

Author: BenchChem Technical Support Team. Date: February 2026

Preparation and Optimization of 5-Methylisocytosine : Isoguanine (isoC:isoG) Base Pair Systems

Introduction & Mechanistic Principles[1]

The expansion of the genetic alphabet beyond the canonical Watson-Crick pairs (A:T, G:C) allows for high-fidelity PCR amplification of orthogonal data, site-specific labeling, and the development of high-affinity aptamers (SELEX). Among the Artificially Expanded Genetic Information Systems (AEGIS), the This compound (isoC) and isoguanine (isoG) pair is the most established.

However, successful implementation requires navigating a critical thermodynamic trap: Tautomeric Ambivalence .

The Tautomerization Challenge

Standard this compound exists in equilibrium between its amino (pairing with isoG) and enol (pairing with Thymine) forms. In the enol form, isoC mimics Guanosine, leading to promiscuous mispairing with Thymine during PCR.

The Solution: This protocol mandates the use of 5-methylthis compound (5-Me-isoC) rather than native isoC. The electron-donating methyl group at the C5 position stabilizes the amino tautomer, significantly increasing the fidelity of isoC:isoG pairing.

Tautomerism cluster_0 Thermodynamic Trap cluster_1 Engineered Solution isoC_enol Native isoC (Enol Form) [H-Bond: Acceptor-Acceptor-Donor] Mismatch isoC:T Mismatch (PCR Error) isoC_enol->Mismatch Mimics Guanine Thymine Thymine (T) Thymine->Mismatch Me_isoC 5-Me-isoC (Amino Form) [H-Bond: Donor-Donor-Acceptor] StablePair High Fidelity isoC:isoG Pair Me_isoC->StablePair Steric/Electronic Stabilization isoG Isoguanine (isoG) [H-Bond: Acceptor-Acceptor-Donor] isoG->StablePair

Figure 1: Mechanism of Tautomeric Stabilization. The 5-methyl group shifts equilibrium to the amino form, preventing T-mismatches.

Chemical Synthesis: Phosphoramidite Strategy[2][3]

Synthesizing oligonucleotides containing isoC and isoG requires specific protection strategies to prevent side reactions, particularly the depurination of isoG under acidic conditions.

Recommended Reagents
ComponentChemical ModificationProtection GroupRationale
isoC Monomer 5-Methyl-isocytosine N4-Benzoyl (bz) or N4-Isobutyryl (ibu)Prevents acylation of the exocyclic amine.
isoG Monomer Isoguanine N2-Isobutyryl (ibu) & O6-Diphenylcarbamoyl (DPC)O6-DPC is critical to prevent site-specific modification at the O6 position during coupling.
Activator 5-Ethylthio-1H-tetrazole (ETT)N/AHigher acidity than tetrazole; improves coupling of sterically hindered AEGIS bases.
Deprotection UltraMild Chemistry Phenoxyacetyl (Pac) for A/GStandard ammonia deprotection degrades isoG. Must use mild conditions.
Protocol 1: Solid-Phase Oligonucleotide Synthesis

Step 1: Coupling

  • Concentration: Dilute AEGIS phosphoramidites to 0.1 M in anhydrous acetonitrile.

  • Coupling Time: Increase coupling time to 6–10 minutes (vs. standard 2 min) to ensure high efficiency (>98%) given the steric bulk of the protection groups.

  • Monitor: Trityl monitoring is essential. If coupling efficiency drops <95%, fresh amidites are required immediately.

Step 2: Oxidation

  • Use standard 0.02 M Iodine in THF/Pyridine/Water.

  • Note: IsoG is susceptible to oxidative damage if the iodine concentration is too high or exposure is prolonged. Do not exceed 30 seconds oxidation time.

Step 3: Deprotection (CRITICAL)

  • Do NOT use standard Ammonium Hydroxide at 55°C. This will cause significant degradation of isoG.

  • Reagent: 0.05 M Potassium Carbonate in Methanol (K2CO3/MeOH).

  • Condition: Incubate at Room Temperature for 4–12 hours.

  • Alternative: Ammonium Hydroxide/Methylamine (AMA) (1:1) at Room Temperature for 2 hours (only if using acetyl-protected dC).

Enzymatic Incorporation & Amplification

Successful PCR with isoC:isoG requires a polymerase that lacks strong 3'→5' exonuclease activity (proofreading) which might excise the "unnatural" base, yet retains high processivity.

Recommended Enzymes
  • Titanium Taq (Clontech/Takara): The industry standard for AEGIS incorporation.

  • Klenow Fragment (exo-): Suitable for primer extension assays but not thermal cycling.

  • T7 RNA Polymerase: For transcribing isoC/isoG DNA into AEGIS-RNA (e.g., for aptamer generation).

Protocol 2: AEGIS-PCR Amplification

Reagents:

  • d-isoGTP (100 mM stock)

  • d-isoCTP (5-Me-isoC preferred) (100 mM stock)

  • Standard dNTP mix (A, T, G, C)

  • Titanium Taq Polymerase

Workflow:

  • Master Mix Prep:

    • Final concentration of standard dNTPs: 200 µM each.

    • Final concentration of AEGIS dNTPs: 50–100 µM .

    • Note: Lower concentrations of AEGIS triphosphates are often sufficient and reduce background misincorporation.

  • Cycling Conditions:

    • Denaturation: 95°C for 30s.

    • Annealing: Lower by 2–3°C compared to standard primers. AEGIS pairs are slightly less stable than G:C but stronger than A:T.

    • Extension: 72°C (1 min/kb).

  • Purification:

    • Post-PCR, use a spin column or bead-based cleanup. Unincorporated d-isoGTP can interfere with downstream sequencing or hybridization assays.

PCR_Workflow cluster_QC QC Checkpoint Start Template DNA (Containing isoC/isoG) Mix Master Mix Prep + Titanium Taq + d-isoGTP / d-(5-Me)isoCTP Start->Mix Cycle Thermal Cycling (Low [AEGIS-dNTP] ~50µM) Mix->Cycle Check Quality Control (Melting Temp Analysis) Cycle->Check App Downstream Application (Luminex / SELEX) Check->App Tm Match Confirmed

Figure 2: Enzymatic Workflow for AEGIS-PCR. Note the reduced concentration of non-standard nucleotides.

Troubleshooting & Quality Control
ObservationProbable CauseCorrective Action
Low PCR Yield High concentration of AEGIS dNTPs inhibiting Pol.Titrate d-isoGTP/d-isoCTP down to 40–50 µM.
A:T to G:C Transitions Tautomerization of isoC (if not methylated).Ensure use of 5-Me-isoC . Verify reagent identity.
IsoG Degradation Acidic deprotection or prolonged oxidation.Use UltraMild deprotection (K2CO3/MeOH). Limit oxidation to 30s.
Non-Specific Amp. Polymerase forcing mismatches.Use "Hot Start" conditions; reduce extension time.
References
  • Switzer, C., Moroney, S. E., & Benner, S. A. (1993). Enzymatic incorporation of a new base pair into DNA and RNA.[1][2] Journal of the American Chemical Society.

  • Johnson, S. C., et al. (2004). A third base pair for the polymerase chain reaction: inserting isoC and isoG.[1][2] Nucleic Acids Research.

  • Hoshika, S., et al. (2019). Hachimoji DNA and RNA: A genetic system with eight building blocks. Science.

  • Luminex Corporation. (2023). MultiCode®-RTx Technology: Application Guide.

  • Glen Research. (2024). User Guide to AEGIS Phosphoramidites: 5-Me-isoC and isoG.

Sources

Application Note: Advanced Crystallization Protocols for Isocytosine-Metal Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isocytosine (2-aminopyrimidin-4(3H)-one) represents a unique challenge in coordination chemistry due to its multiprotic nature and propensity for tautomeric isomerism.[1][2][3] Unlike canonical cytosine, this compound (iCyt) presents competing donor sites (N1, N3, and exocyclic O2/N4) that are highly sensitive to pH and metal "softness."[1][2]

This guide details three field-proven protocols for crystallizing iCyt-metal complexes. It moves beyond standard evaporation techniques to address the specific solubility and kinetic hurdles inherent to nucleobase-metal engineering.[1][2][4]

Part 1: Pre-Crystallization Physics & Chemistry[1][2][3]

The Tautomeric Variable

Success in crystallizing iCyt complexes depends on controlling the tautomeric equilibrium.[1][5] In solution, iCyt exists primarily as the N1H-keto and N3H-keto forms.[1][2][5]

  • N3-Coordination: Favored by soft metals (Pt(II), Pd(II)) in neutral/basic pH.[1][2][3]

  • N1-Coordination: Often observed in acidic media or when N3 is sterically hindered.[1][2]

  • Bridging Modes: Ag(I) and Cu(II) often induce polymerization, bridging N1 and N3 to form 1D helices or 2D sheets.[1]

Ligand Design & Solubility

iCyt is poorly soluble in non-polar solvents.[1][2]

  • Solvent of Choice: Water, DMSO, and DMF are standard.[1][2]

  • The DMSO Trap: While DMSO dissolves iCyt well, it is a competing ligand.[1] Avoid DMSO for labile metals (Cu, Zn) unless it is intended as a co-ligand.[1][2]

  • Counter-Ion Selection: Use non-coordinating anions (

    
    , 
    
    
    
    ,
    
    
    ) to encourage ligand-metal networking.[1][2] Nitrate is particularly effective for Ag(I) supramolecular assemblies due to its hydrogen-bonding capability.[1][2][3]

Part 2: Experimental Protocols

Protocol A: pH-Modulated Liquid Diffusion (Layering)

Target: Discrete mononuclear complexes (e.g., Cisplatin analogs,


).[1][2][3]
Mechanism:  Slow diffusion controls the supersaturation rate, preventing amorphous precipitation of the kinetic product.[1]

Materials:

  • 
     or Metal Salt[1]
    
  • This compound (solid)[1][5]

  • 0.1M HCl and 0.1M NaOH[1]

  • Narrow-bore glass tubes (5mm NMR tubes work well)[1][2][3]

Step-by-Step:

  • Bottom Layer (Denser): Dissolve the metal salt (0.1 mmol) in 1 mL of

    
     or water.[1] Add sucrose or glycerol (5% v/v) to increase density.[1][3]
    
  • Buffer Layer: Gently pipette 0.5 mL of pure solvent on top of the metal solution to create a diffusion barrier.[1]

  • Top Layer (Ligand): Dissolve iCyt (0.2 mmol) in 1 mL of water/methanol (1:1). Adjust pH to 6.5 using dilute NaOH to favor the deprotonated or neutral N3-binding species.[1][2]

  • Incubation: Seal the tube with Parafilm.[1] Store in the dark at 4°C.

  • Harvest: Crystals typically appear at the interface within 7–14 days.[1]

Expert Insight: If targeting the Pt-N3 bond, slight heating (50°C) of the reaction mixture before layering can help overcome the kinetic barrier of Pt substitution, followed by filtration and layering for crystal growth.[1]

Protocol B: Hydrothermal Synthesis

Target: Polymeric frameworks (MOFs) or insoluble Ag/Cu clusters.[1][3] Mechanism: High temperature and pressure increase the solubility of iCyt and overcome activation energy barriers for complex coordination modes.[1]

Materials:

  • Teflon-lined stainless steel autoclave (23 mL capacity)[1][2][3]

  • Programmable oven[1]

Step-by-Step:

  • Charge: Add

    
     (0.1 mmol), iCyt (0.1 mmol), and auxiliary ligand (e.g., 4,4'-bipyridine for spacing) into the Teflon liner.
    
  • Solvent: Add 8 mL of degassed

    
    .
    
  • Seal & Heat: Seal autoclave. Heat to 120°C over 2 hours. Hold at 120°C for 72 hours.

  • Cooling (Critical): Program a slow cool-down rate of 2°C/hour to room temperature. Rapid cooling yields microcrystalline powder; slow cooling yields single crystals suitable for X-ray diffraction (XRD).[1]

  • Wash: Filter crystals and wash with ethanol to remove unreacted ligand.[1][2]

Protocol C: Gel-Phase Counter-Diffusion

Target: High-quality single crystals for fragile supramolecular assemblies.[1][2][3] Mechanism: The gel matrix suppresses convection currents and sedimentation, allowing crystals to grow suspended in 3D space without contacting vessel walls.[1]

Materials:

  • Tetramethoxysilane (TMOS) or Agarose[1]

  • U-shaped glass tube[1]

Step-by-Step:

  • Gel Preparation: Mix 10% TMOS (hydrolyzed with water) or 1% boiling agarose.[1][2] Fill the bend of the U-tube.[1] Let it solidify for 24 hours.

  • Loading:

    • Left Arm: Metal salt solution (e.g.,

      
      ).[1][2]
      
    • Right Arm: iCyt ligand solution.[1][2][5]

  • Diffusion: Seal both arms.[1][2] The reactants will diffuse through the gel and meet in the center.[1]

  • Observation: Crystals will form within the gel matrix over 2–4 weeks.[1] These crystals often exhibit superior optical quality and lower mosaicity than solution-grown counterparts.[1][2]

Part 3: Visualization of Logic & Workflows[1]

Tautomer-Coordination Logic

The following diagram illustrates how pH and metal choice dictate the final structural topology.[1]

TautomerLogic iCyt This compound (Ligand) pH_Acid Acidic pH (<4) iCyt->pH_Acid pH_Neu Neutral/Basic pH (>7) iCyt->pH_Neu N1_Prot N1-Protonated (Cationic) pH_Acid->N1_Prot Protonation N3_Deprot N3-Deprotonated (Anionic/Neutral) pH_Neu->N3_Deprot Tautomer Shift Result_Salt Ionic Salt (No Coordination) N1_Prot->Result_Salt Steric Block Metal_Hard Hard Metal (e.g., Zn) N3_Deprot->Metal_Hard Chelation Metal_Soft Soft Metal (e.g., Pt, Ag) N3_Deprot->Metal_Soft High Affinity Result_N3 Discrete Complex (Pt-N3 Bond) Metal_Soft->Result_N3 Pt(II)/Pd(II) Result_Poly 1D/2D Polymer (Ag-Bridging) Metal_Soft->Result_Poly Ag(I)

Caption: Decision tree for targeting specific coordination modes based on pH modulation and metal hardness.

The Layering Workflow

Visualizing the density-gradient setup for Protocol A.

LayeringProtocol Step1 1. Dense Phase Metal + Sucrose Step2 2. Buffer Zone Pure Solvent Step1->Step2 Careful Pipetting Step3 3. Light Phase Ligand (iCyt) Step2->Step3 Layering Process Slow Diffusion (1-2 Weeks) Step3->Process Result Crystallization at Interface Process->Result Supersaturation

Caption: Schematic of the liquid-liquid diffusion method. The buffer zone is critical to prevent immediate amorphous precipitation.[1]

Part 4: Data Summary & Troubleshooting

Solvent Compatibility Table
SolventSolubility (iCyt)Metal CompatibilityNotes
Water Moderate (pH dep.)[1][2][3]High (Ag, Cu, Zn)Best for hydrothermal; slow evaporation.[1][2]
DMSO HighLow (Labile metals)Competing ligand; S-coordination risk with Pt/Pd.[1][2][3]
Methanol LowModerateGood antisolvent for layering.[1][2]
DMF HighModerateDecomposes at high T to form dimethylamine (base).[1]
Troubleshooting Guide
  • Problem: Amorphous Precipitate (Powder).

    • Cause: Mixing was too fast or concentration too high.

    • Fix: Use Protocol C (Gel) or increase the volume of the "Buffer Zone" in Protocol A.[1]

  • Problem: Silver Mirror Formation.

    • Cause: Ag(I) reduction by light or aldehyde impurities.[1]

    • Fix: Perform all Ag-iCyt crystallizations in the dark (wrap tubes in foil). Use high-purity solvents.[1][2]

  • Problem: Twinning.

    • Cause: Rapid cooling in hydrothermal synthesis.[1][2]

    • Fix: Reduce cooling rate to 1°C/hour.

References

  • This compound Tautomerism & Metal Binding

    • This compound as a hydrogen-bonding partner and as a ligand in metal complexes.[1][2] (PubMed).[1][6]

    • Source: [Link][1]

  • Silver-Cytosine Supramolecular Assemblies

    • Silver–Cytosine–Polyoxometalate Assemblies: Assessing the Role of Polyoxometalates in Constructing Ag–DNA Suprastructures. (ACS Crystal Growth & Design).[1]

    • Source: [Link][1]

  • Platinum Complex Synthesis Protocols

    • Synthetic Methods for the Preparation of Platinum Anticancer Complexes.[1][7][8] (NIH/PMC).[1][3]

    • Source: [Link]

  • Hydrothermal Synthesis of Metal Complexes

    • Hydrothermal Synthesis, Crystal Structures... of Two Mixed-Ligand Metal Complexes. (HHU/Research).[1][3]

    • Source: [Link][1][5][9]

  • Gel Crystallization Techniques

    • A Simple Technique to Improve Microcrystals Using Gel Exclusion.[1][2] (MDPI).[1]

    • Source: [Link][1][5][9][10][11][12]

Sources

Application Note: Advanced DNA-Compatible Synthesis of Isocytosine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

The isocytosine (2-amino-3H-pyrimidin-4-one) scaffold and its 2-aminopyrimidine derivatives represent a "privileged structure" in medicinal chemistry, particularly for kinase inhibition. The motif mimics the purine ring of ATP, allowing it to form critical hydrogen bonds with the hinge region of kinase domains.

In the context of DNA-Encoded Libraries (DELs), this compound presents specific synthetic challenges:

  • Regioselectivity: Controlling the reaction site (N1, N3, or exocyclic amine) during functionalization.

  • Solubility: The planar, crystalline nature of the scaffold can induce on-DNA aggregation, hindering enzymatic tag ligation.

  • DNA Compatibility: Traditional pyrimidine synthesis often requires harsh acidic conditions incompatible with purine DNA bases.

This guide details two validated protocols: De Novo Assembly (via a modified Biginelli reaction) and Scaffold Diversification (via


 of dichloropyrimidines), enabling the generation of high-fidelity kinase-focused libraries.

Scientific Foundation: The Hinge-Binding Logic

The utility of this compound in DELs is driven by its tautomeric versatility. In the gas phase, the amino-oxo tautomer dominates, but in solution and protein binding pockets, the scaffold can adopt specific tautomers to satisfy donor-acceptor requirements.

  • Donor-Acceptor-Donor (D-A-D): The 2-aminopyrimidine motif often presents a D-A-D pattern complementary to the backbone carbonyls and amides of the kinase hinge region.

  • Vector Geometry: Attachment of the DNA linker at the C5 or C6 position projects the DNA tag into the solvent-exposed region, minimizing steric clash with the ATP-binding pocket.

Diagram 1: this compound Logic & DEL Workflow

Figure 1: Strategic workflow for this compound DEL synthesis, highlighting the choice between de novo assembly and scaffold functionalization.

Isocytosine_Workflow Start DNA-Headpiece RouteA Route A: De Novo Assembly Start->RouteA RouteB Route B: Scaffold Diversification Start->RouteB StepA1 DNA-Guanidine Formation RouteA->StepA1 StepB1 DNA-Linked 2,4-Dichloropyrimidine RouteB->StepB1 StepA2 Biginelli-like Cyclization StepA1->StepA2 Final Kinase-Focused DEL Library StepA2->Final StepA2->Final High Diversity (3-Component) StepB2 C4-Selective SnAr (R1) StepB1->StepB2 StepB3 C2-Selective SnAr (R2) StepB2->StepB3 StepB2->StepB3 Regiocontrol (Steric/Electronic) StepB3->Final

Protocol A: De Novo Assembly (Biginelli-like Reaction)

Best for: Creating diverse dihydro-isocytosine cores directly on DNA using a 3-component reaction (3-CR).

This protocol utilizes a DNA-conjugated guanidine, an aldehyde, and a methyl cyanoacetate. This approach is superior to traditional condensation because it builds the heterocycle in situ under mild conditions, avoiding the need to attach a pre-formed, insoluble scaffold.

Reagents & Materials[1][2][3][4][5][6][7]
  • DNA-Guanidine Conjugate: Synthesized via reaction of DNA-amine with 1H-pyrazole-1-carboxamidine.

  • Aldehydes (R1): Diverse set of aromatic/aliphatic aldehydes (0.2 M in DMSO).

  • Methyl Cyanoacetate (R2): or substituted derivatives (0.2 M in DMSO).

  • Base: Piperidine or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • Buffer: Borate buffer (pH 9.4) or Ethanol/Water mixtures.

Step-by-Step Methodology
  • Preparation of DNA-Guanidine:

    • Dissolve amino-modified DNA (1 mM, 10 nmol) in borate buffer (250 mM, pH 9.4).

    • Add 50 equivalents of 1H-pyrazole-1-carboxamidine hydrochloride.

    • Incubate at 25°C for 2 hours.

    • Purification: Ethanol precipitation to remove excess reagent.

  • The 3-Component Cyclization:

    • Resuspend DNA-guanidine (10 nmol) in 40 µL of H₂O.

    • Add 40 µL of Ethanol (creates a 50% EtOH/H₂O solvent system to solubilize organic building blocks).

    • Add 50 equivalents of Aldehyde (R1) (from 200 mM DMSO stock).

    • Add 50 equivalents of Methyl Cyanoacetate (R2) (from 200 mM DMSO stock).

    • Add 10 equivalents of Piperidine (catalyst).

  • Incubation:

    • Seal the reaction plate/tube.

    • Heat at 60°C for 4 hours . Note: Higher temperatures (>80°C) risk DNA depurination.

  • Work-up:

    • Quench by adding 10% volume of 3 M Sodium Acetate (pH 5.2).

    • Add 2.5 volumes of cold absolute ethanol to precipitate DNA.

    • Centrifuge (14,000 rpm, 30 min, 4°C). Discard supernatant (removes excess aldehyde/cyanoacetate).

Validation Criteria
  • LC-MS: Look for the mass shift corresponding to the guanidine + aldehyde + cyanoacetate - H₂O - MeOH (cyclization loss).

  • Yield: Expected conversion >80%.

Protocol B: Regioselective Diversification

Best for: Generating 2,4-diaminopyrimidine libraries (classic kinase inhibitors) from a chlorinated precursor.

This method relies on the differential reactivity of the C4 and C2 positions of a 2,4-dichloropyrimidine scaffold.[1] The C4 position is significantly more electrophilic due to the para-relationship with the N1 nitrogen.

Strategic Logic: The C4 > C2 Rule
  • First Displacement (C4): Occurs at room temperature or mild heat.

  • Second Displacement (C2): Requires higher temperature or stronger nucleophiles.

Diagram 2: Regioselectivity Pathway

Figure 2: Molecular orbital logic dictating the sequential substitution on the pyrimidine ring.

SnAr_Selectivity Precursor 2,4-Dichloropyrimidine (DNA-Linked at C5) Step1 Step 1: Addition of Amine R1 (Mild Conditions) Precursor->Step1 Intermediate C4-Substituted Intermediate (Major Product) Step1->Intermediate C4 is more electrophilic Step2 Step 2: Addition of Amine R2 (Forced Conditions: 80°C) Intermediate->Step2 Product 2,4-Diaminopyrimidine (this compound Mimic) Step2->Product C2 substitution

Step-by-Step Methodology
  • Scaffold Loading:

    • Start with DNA-Linker-NH₂.

    • React with 2,4,5-trichloropyrimidine (50 eq) and DIPEA (100 eq) in DMSO/Borate buffer.

    • Result: 2,4-dichloro-5-pyrimidine-DNA (The C5 position is less reactive to

      
      , so the amine attacks the C5-Cl? Correction:  Usually, the linker is attached via an amide bond to a carboxylic acid on the pyrimidine, or via 
      
      
      
      at C4.
    • Preferred Route: Use 2,4-dichloropyrimidine-5-carboxylic acid . Couple to DNA-Amine using DMT-MM (acylation). This leaves C2 and C4 chlorines available.

  • First Displacement (C4 - R1 Installation):

    • Substrate: DNA-linked 2,4-dichloropyrimidine.

    • Reagent: Amine R1 (aromatic or aliphatic) (50 eq).

    • Base: DIPEA (100 eq).

    • Solvent: 100 mM Borate buffer (pH 9.4) / DMA (3:1 ratio).

    • Conditions: 25°C - 40°C for 2-4 hours.

    • Mechanism:[2] The amine attacks C4 selectively (sterics and electronics favor C4 over C2).

  • Second Displacement (C2 - R2 Installation):

    • Substrate: DNA-linked C4-amino-2-chloropyrimidine.

    • Reagent: Amine R2 (often a solubilizing group like morpholine or a second diversity element) (100 eq).

    • Base: DIPEA or TEA.

    • Conditions: 80°C for 12-16 hours.

    • Note: If R2 is a poor nucleophile (e.g., aniline), this step may require Pd-catalysis (Buchwald-Hartwig), which is harder on DNA. Stick to aliphatic amines for robust

      
      .
      

Quantitative Data Summary

ParameterProtocol A (Biginelli)Protocol B (

Diversification)
Target Core Dihydro-isocytosine2,4-Diaminopyrimidine (this compound mimic)
Diversity Points 3 (Aldehyde, Cyanoacetate, Guanidine)2 (Amine 1, Amine 2)
Reaction pH 8.0 - 9.59.0 - 10.0
Temperature 60°C25°C (Step 1) / 80°C (Step 2)
DNA Damage Risk Low (Mild heating)Medium (High temp basic conditions)
Conversion Yield 70-90%>90% (Step 1), 60-80% (Step 2)

Troubleshooting & Optimization

  • Problem: Incomplete conversion in Protocol B, Step 2.

    • Solution: The C2-chlorine is deactivated by the electron-donating amine at C4. Increase amine concentration to 200 eq or switch solvent to 50% DMA to increase effective concentration.

  • Problem: DNA degradation (Depurination).

    • Solution: Ensure pH never drops below 5.0. In Protocol A, the condensation can generate water; ensure buffering capacity (Borate) is sufficient.

  • Problem: Precipitation of Library Members.

    • Solution: this compound derivatives are flat and aggregate. Add 0.1% Tween-20 or Triton X-100 during the reaction and subsequent filtration steps.

References

  • Construction of this compound Scaffolds via DNA-Comp

    • Source: Organic Letters (ACS Public
    • URL:[Link]

  • Chemical Space of DNA-Encoded Libraries (Review of Scaffolds)

    • Source: Journal of Medicinal Chemistry, 2016.[3]

    • URL:[Link][3]

  • Discovery of RIP1 Kinase Inhibitor GSK2982772 (Kinase DEL Case Study)

    • Source: Journal of Medicinal Chemistry, 2017.[4]

    • URL:[Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines

    • Source: NIH / JACS, 2020.
    • URL:[Link]

Sources

Application Notes & Protocols: Chemical Modification of Isocytosine at the C5 Position

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the chemical modification of the C5 position of isocytosine, a critical pyrimidine analog. This compound and its derivatives are of significant interest in medicinal chemistry and chemical biology due to their unique hydrogen bonding capabilities and potential as therapeutic agents. Modification at the C5 position offers a powerful strategy to modulate their biological activity, enhance biostability, and introduce novel functionalities.[1] This guide details established procedures, including electrophilic substitution and palladium-catalyzed cross-coupling reactions, providing in-depth protocols, mechanistic insights, and practical considerations for successful synthesis and characterization.

Introduction: The Significance of C5-Functionalized this compound

This compound, a structural isomer of cytosine, presents a distinct hydrogen-bonding pattern that makes it a valuable building block in supramolecular chemistry and drug design. The C5 position of the pyrimidine ring is particularly amenable to chemical modification, offering a strategic handle to fine-tune the molecule's properties. Functionalization at this site can profoundly influence molecular recognition, stacking interactions, and metabolic stability.

The introduction of various substituents at the C5 position, such as alkyl, aryl, or alkynyl groups, has been shown to impact a range of biological processes. For instance, C5-substituted pyrimidine nucleosides are known to exhibit potent anticancer and antiviral properties.[1] These modifications can enhance the binding affinity to target enzymes or receptors, alter pharmacokinetic profiles, and introduce functionalities for further conjugation or labeling.

This guide is structured to provide both the theoretical underpinning and the practical steps for achieving C5 modification of this compound. We will delve into the core synthetic strategies, offering a comparative analysis to aid in the selection of the most appropriate method for a given research objective.

Core Synthetic Strategies for C5 Modification

The functionalization of the C5 position of this compound primarily relies on two major classes of reactions: electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The choice of strategy is dictated by the desired substituent and the nature of the this compound substrate (e.g., the free base, a protected nucleoside, or a more complex derivative).

G cluster_0 Synthetic Pathways to C5-Modified this compound This compound This compound Starting Material Halogenation C5-Halogenation (NBS, NCS, NIS) This compound->Halogenation Electrophilic Substitution CrossCoupling Palladium-Catalyzed Cross-Coupling Halogenation->CrossCoupling Precursor for Coupling Sonogashira Sonogashira Coupling (Alkynes) CrossCoupling->Sonogashira Suzuki Suzuki Coupling (Aryl/Vinyl Boronic Acids) CrossCoupling->Suzuki Stille Stille Coupling (Organostannanes) CrossCoupling->Stille ClickChem Click Chemistry (Azides) Sonogashira->ClickChem Alkyne Handle for Further Modification FinalProduct C5-Functionalized this compound Sonogashira->FinalProduct Suzuki->FinalProduct Stille->FinalProduct

Figure 1: Key synthetic routes for the C5 modification of this compound.

Electrophilic Halogenation: A Gateway to Further Functionalization

Direct halogenation of the this compound ring at the C5 position is a foundational step for many subsequent modifications. The electron-rich nature of the pyrimidine ring facilitates electrophilic substitution, particularly with halogens. This reaction introduces a versatile handle (a halogen atom) that can be readily displaced or utilized in cross-coupling reactions.

Mechanism Insight: The reaction proceeds via a standard electrophilic aromatic substitution mechanism.[2] The halogenating agent, activated by a Lewis acid or in a polar solvent, generates a potent electrophile that attacks the electron-rich C5 position of the this compound ring. A subsequent deprotonation step restores aromaticity, yielding the 5-halo-isocytosine derivative.

Common Reagents:

  • N-Bromosuccinimide (NBS): For bromination.

  • N-Chlorosuccinimide (NCS): For chlorination.

  • N-Iodosuccinimide (NIS): For iodination.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis.[1] For C5-modified isocytosines, these reactions typically involve the coupling of a 5-halo-isocytosine with a suitable organometallic reagent.

Core Principle: The catalytic cycle generally involves three key steps: oxidative addition of the 5-halo-isocytosine to a Pd(0) complex, transmetalation with the organometallic coupling partner, and reductive elimination to form the desired product and regenerate the Pd(0) catalyst.

The Sonogashira coupling is a highly efficient method for the introduction of terminal alkynes onto the C5 position of this compound.[3][4] This reaction is prized for its mild reaction conditions and tolerance of a wide range of functional groups.[3]

Reaction Scheme: 5-Iodo-isocytosine + Terminal Alkyne --(Pd catalyst, Cu(I) co-catalyst, base)--> 5-Alkynyl-isocytosine

The resulting 5-alkynyl-isocytosines are not only valuable final products but also serve as versatile intermediates for further transformations, such as "click" chemistry.[5][6]

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds between a 5-halo-isocytosine and an organoboron compound, typically a boronic acid or ester.[7][8] This reaction is favored for its operational simplicity, the commercial availability of a vast array of boronic acids, and the generally non-toxic nature of the boron-containing byproducts.

Reaction Scheme: 5-Bromo-isocytosine + Aryl/Vinyl Boronic Acid --(Pd catalyst, base)--> 5-Aryl/Vinyl-isocytosine

Recent advancements have enabled Suzuki-Miyaura reactions to be performed in aqueous media, even on unprotected nucleosides, which simplifies the synthetic process by avoiding protection/deprotection steps.[7]

The Stille coupling provides a robust method for creating C-C bonds by reacting a 5-halo-isocytosine with an organostannane reagent.[9][10] A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. However, a significant drawback is the toxicity of tin compounds.[9][11]

Reaction Scheme: 5-Iodo-isocytosine + Organostannane --(Pd catalyst)--> 5-Substituted-isocytosine

The reactivity of the organostannane transfer group follows the general trend: alkynyl > alkenyl > aryl > allyl ~ benzyl > alkyl.[12]

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific this compound substrate and desired final product.

Protocol 1: Electrophilic Bromination of this compound at C5

Objective: To synthesize 5-bromo-isocytosine as a key intermediate for subsequent cross-coupling reactions.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inert atmosphere setup

  • Ice bath

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane/methanol mixture)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 5-bromo-isocytosine.

Self-Validation: The identity and purity of the product should be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Protocol 2: Sonogashira Coupling of 5-Iodo-isocytosine with a Terminal Alkyne

Objective: To introduce an alkynyl moiety at the C5 position of this compound.

Materials:

  • 5-Iodo-isocytosine (prepared from this compound and NIS)

  • Terminal alkyne (e.g., trimethylsilylacetylene) (1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous solvent (e.g., DMF or THF)

  • Schlenk flask or similar glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 5-iodo-isocytosine (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

  • Add the anhydrous solvent, followed by the base.

  • Add the terminal alkyne (1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC.

  • Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • If a trimethylsilyl (TMS) protecting group was used, it can be removed by treatment with a fluoride source like tetrabutylammonium fluoride (TBAF).[13]

  • Purify the product by column chromatography.

Causality: The copper(I) co-catalyst is crucial for the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[14] The base serves to deprotonate the terminal alkyne.

G cluster_1 Sonogashira Coupling Workflow Start Start: 5-Iodo-isocytosine Terminal Alkyne ReactionSetup Reaction Setup: Pd Catalyst, CuI Base, Solvent Start->ReactionSetup Reaction Reaction: Stir at RT or Heat ReactionSetup->Reaction Monitoring Monitoring: TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Workup: Filter, Concentrate Monitoring->Workup Complete Deprotection Deprotection (if applicable): Remove TMS group Workup->Deprotection Purification Purification: Column Chromatography Workup->Purification No Deprotection Deprotection->Purification End End: 5-Alkynyl-isocytosine Purification->End

Figure 2: A generalized workflow for the Sonogashira coupling reaction.

Characterization of C5-Modified Isocytosines

Thorough characterization of the synthesized compounds is essential to confirm their structure and purity. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides information about the electronic environment of the protons in the molecule. The disappearance of the C5-H signal and the appearance of new signals corresponding to the introduced substituent are key indicators of a successful modification.

  • ¹³C NMR: The carbon NMR spectrum is particularly useful for confirming the presence of the new carbon-carbon bond at the C5 position.[15][16] The chemical shift of the C5 carbon will change significantly upon substitution.

Table 1: Representative ¹³C NMR Chemical Shift Ranges for C5 of this compound Derivatives

C5-SubstituentApproximate ¹³C Chemical Shift (ppm)
Hydrogen (unmodified)~95-100
Bromo~90-95
Iodo~65-70
Aryl~110-120
Alkynyl~70-80 (Cα), ~85-95 (Cβ)

Note: These are approximate ranges and can vary depending on the solvent and the specific structure of the molecule.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, which provides confirmation of its elemental composition.

Applications and Future Perspectives

The ability to precisely modify the C5 position of this compound opens up a vast landscape of possibilities in drug discovery and chemical biology. C5-functionalized isocytosines can be explored as:

  • Anticancer and Antiviral Agents: By mimicking natural nucleosides, these modified compounds can interfere with DNA replication and other cellular processes in diseased cells.[1]

  • Probes for Studying Biological Systems: The introduction of fluorescent or other reporter groups at the C5 position allows for the tracking and imaging of these molecules within cells.

  • Building Blocks for Novel Materials: The unique hydrogen bonding and stacking properties of C5-modified isocytosines can be harnessed to create self-assembling nanomaterials with tailored properties.

The continued development of more efficient and selective synthetic methods will undoubtedly lead to the discovery of novel this compound derivatives with enhanced therapeutic potential and broader applications.

References

  • Kozak, W. (2020). Modifications at the C-5 position of pyrimidine nucleosides. ResearchGate. [Link]

  • Organic Chemistry Tutor. (2022, April 9). Electrophilic Aromatic Substitutions You Need To Know! [Video]. YouTube. [Link]

  • Haque, M. M., et al. (2014). Efficient Synthesis of Unprotected C-5-Aryl/Heteroaryl-2'-deoxyuridine via a Suzuki-Miyaura Reaction in Aqueous Media. Molecules, 19(9), 13837-13850. [Link]

  • The Organic Chemistry Tutor. (2020, July 25). Sonogashira Coupling [Video]. YouTube. [Link]

  • Zidek, M., et al. (2018). Influence of the C-5 substitution in polysubstituted pyrimidines on inhibition of prostaglandin E2 production. European Journal of Medicinal Chemistry, 157, 1034-1044. [Link]

  • Chemistry LibreTexts. (2021, August 15). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]

  • Chemistry LibreTexts. (2021, August 15). Stille Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Tatebe, C., et al. (2007). C5 and C3 regions of 13 C-NMR spectra of the class III chitinase... ResearchGate. [Link]

  • Gasser, G., & Metzler-Nolte, N. (2012). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews, 112(11), 5859-5907. [Link]

  • Wikipedia. (2023, November 28). Sonogashira coupling. [Link]

  • Wikipedia. (2023, October 29). Stille reaction. [Link]

  • The Myers Group, Harvard University. (n.d.). The Stille Reaction. [Link]

  • Brown, G. D., & Brown, R. C. (2015). Structural Determination of 5'-OH α-Ribofuranoside Modified Cobalamins via 13C and DEPT NMR. The Journal of Organic Chemistry, 80(19), 9578-9585. [Link]

  • The Organic Chemistry Tutor. (2019, January 7). Sonogashira coupling [Video]. YouTube. [Link]

Sources

Troubleshooting & Optimization

Improving isocytosine solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for isocytosine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on overcoming the solubility challenges associated with this compound in aqueous buffers. Here, you will find scientifically grounded explanations, actionable troubleshooting guides, and detailed experimental protocols to ensure the success of your experiments.

Understanding the Challenge: The Intricacies of this compound Solubility

This compound, a structural isomer of cytosine, is a pyrimidine base of significant interest in various fields, including the study of unnatural nucleic acid analogues.[1] However, its practical application is often hampered by its limited solubility in aqueous solutions. At 25°C, the aqueous solubility of this compound is approximately 0.2 g/L. [cite: 2 (not in electronic version)] This poor solubility is primarily attributed to its planar, aromatic structure, which facilitates strong intermolecular hydrogen bonding in the solid state, and the existence of tautomeric forms in solution.

This guide will walk you through the critical factors influencing this compound solubility and provide you with the necessary tools to prepare stable, homogenous solutions for your research needs.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues encountered when working with this compound. Each answer provides a technical explanation and practical solutions.

Q1: Why is my this compound not dissolving in water or neutral buffers (e.g., PBS, Tris at pH 7.4)?

A1: The primary reason for the poor solubility of this compound in neutral aqueous solutions is its molecular structure and the equilibrium of its tautomeric forms.

  • Scientific Rationale: this compound can exist in at least two tautomeric forms in solution: the amino-oxo form and the amino-hydroxy form. In its solid, crystalline state, strong intermolecular hydrogen bonds hold the molecules together, making it difficult for water to solvate individual molecules. In neutral pH, the non-ionized forms predominate, which have limited solubility. For a related molecule, cytosine, the pKa for the protonation of the N3 atom is approximately 4.6.[2] This suggests that at neutral pH, this compound is largely uncharged and thus less soluble.

  • Troubleshooting Steps:

    • pH Adjustment: The most effective method to increase this compound solubility is to lower the pH of the buffer. By acidifying the solution, you protonate the this compound molecule, creating a more soluble cationic species.

    • Heating: Gently warming the solution can help overcome the energy barrier required to break the intermolecular forces in the solid this compound.

    • Sonication: Using a sonicator can aid in the mechanical disruption of this compound particles, increasing the surface area available for solvation.

Q2: What is the optimal pH for dissolving this compound?

A2: An acidic pH is optimal for dissolving this compound.

  • Scientific Rationale: Based on the pKa of the analogous molecule cytosine (pKa1 ≈ 4.6), this compound is expected to be significantly more soluble at a pH below 4.6.[2] At these acidic pH values, the molecule becomes protonated, forming a salt that is more readily solvated by water. A product information sheet for this compound confirms its high solubility in acetic acid (50 mg/ml), a weak acid.

  • Recommended Action:

    • Prepare your buffer at a pH between 3.0 and 4.5 for maximal solubility.

    • If your experiment is pH-sensitive, you can dissolve the this compound in a small volume of acidic solution and then carefully neutralize it by adding a concentrated basic solution dropwise while monitoring the pH. Be aware that this may cause precipitation if the final concentration exceeds the solubility at the neutral pH.

Q3: I managed to dissolve this compound by heating, but it precipitated upon cooling. How can I prevent this?

A3: This is a common issue related to supersaturation. The solubility of this compound is temperature-dependent, and cooling a saturated solution can lead to precipitation.

  • Scientific Rationale: The dissolution of most solids is an endothermic process, meaning that solubility increases with temperature. When you heat the solution, you can dissolve more this compound than would be possible at room temperature, creating a supersaturated solution. Upon cooling, the solubility decreases, and the excess solute precipitates out of the solution.

  • Troubleshooting Steps:

    • Maintain Temperature: If your experimental setup allows, maintain a slightly elevated temperature to keep the this compound in solution.

    • pH Adjustment: As mentioned previously, lowering the pH will increase solubility at room temperature and can prevent precipitation upon cooling.

    • Use of Co-solvents: For applications that can tolerate organic solvents, using a co-solvent system can significantly enhance and stabilize the solubility of this compound.

Q4: Can I use organic solvents to dissolve this compound for my aqueous experiments?

A4: Yes, using a co-solvent is a viable strategy, but it requires careful consideration of the final concentration of the organic solvent and its compatibility with your experimental system.

  • Scientific Rationale: this compound is soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These solvents can disrupt the intermolecular forces in solid this compound more effectively than water. By preparing a concentrated stock solution in an organic solvent, you can then dilute it into your aqueous buffer.

  • Recommended Protocol (Co-solvent Method): A detailed protocol for preparing a 2.5 mg/mL solution of this compound using a co-solvent system is provided in the "Experimental Protocols" section below. This method involves first dissolving the this compound in DMSO and then serially diluting it with other solubilizing agents and finally saline.

  • Important Considerations:

    • Final Solvent Concentration: Ensure the final concentration of the organic solvent in your experiment is low enough to not affect your biological system.

    • Solvent Compatibility: Verify that the chosen organic solvent is compatible with all components of your assay and does not interfere with your measurements.

Q5: How stable are this compound solutions, and how should I store them?

A5: The stability of this compound in solution is pH-dependent. Acidic and alkaline conditions can lead to degradation over time.

  • Scientific Rationale: Pyrimidine bases like cytosine and its isomers can be susceptible to hydrolysis and deamination, particularly at extreme pH values.[2] While relatively stable at neutral pH, prolonged exposure to strongly acidic or alkaline conditions, especially at elevated temperatures, can lead to the degradation of this compound.

  • Storage Recommendations:

    • Short-term (days): For immediate use, solutions can be stored at 4°C.

    • Long-term (weeks to months): It is best to prepare fresh solutions. If long-term storage is necessary, prepare aliquots of a concentrated stock solution (e.g., in DMSO) and store them at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles. For aqueous solutions, it is generally not recommended to store them for more than a day.

Data Presentation

The following table summarizes the solubility of this compound in various solvents.

SolventTemperature (°C)SolubilityReference
Water25~0.2 g/L (~1.8 mM)[2]()
Acetic AcidNot specified50 mg/mL (~450 mM)()
DMSO, PEG300, Tween-80, SalineNot specified≥ 2.5 mg/mL (≥22.5 mM)[2]()

Experimental Protocols

Protocol 1: Preparation of this compound Solution in Acidic Buffer

This protocol describes how to prepare a stock solution of this compound in an acidic buffer.

Materials:

  • This compound powder

  • 0.1 M Citrate Buffer (pH 4.0)

  • Magnetic stirrer and stir bar

  • pH meter

  • Sterile filters (optional)

Procedure:

  • Weigh this compound: Accurately weigh the desired amount of this compound powder.

  • Add Buffer: To a sterile container, add the appropriate volume of 0.1 M Citrate Buffer (pH 4.0).

  • Dissolve this compound: While stirring, slowly add the this compound powder to the buffer.

  • Gentle Heating (Optional): If the this compound does not dissolve completely, gently warm the solution to 30-40°C while stirring. Do not boil.

  • Cool to Room Temperature: Once dissolved, allow the solution to cool to room temperature.

  • Verify pH: Check the pH of the final solution and adjust if necessary.

  • Sterilization (Optional): If required for your application, sterilize the solution by passing it through a 0.22 µm filter.

Protocol 2: Preparation of this compound Solution using a Co-solvent System

This protocol is adapted from a method for preparing a 2.5 mg/mL solution of this compound and is suitable for in vivo or in vitro studies where a low concentration of organic solvents is tolerable.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl in water)

Procedure:

  • Prepare a DMSO stock solution: Dissolve this compound in DMSO to make a concentrated stock solution (e.g., 25 mg/mL).

  • Add PEG300: To 100 µL of the DMSO stock solution, add 400 µL of PEG300 and mix thoroughly.

  • Add Tween-80: To the mixture from step 2, add 50 µL of Tween-80 and mix until a homogenous solution is formed.

  • Final Dilution with Saline: Add 450 µL of saline to the mixture and mix well. This will result in a final solution with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Visualizations

Conceptual Workflow for this compound Solubilization

G cluster_0 Initial State cluster_1 Solubilization Strategies cluster_2 Outcome Isocytosine_Powder This compound Powder (Poorly Soluble) pH_Adjustment Decrease pH (e.g., pH < 4.6) Isocytosine_Powder->pH_Adjustment Heating Gentle Heating (30-40°C) Isocytosine_Powder->Heating Co_Solvent Use Co-solvent (e.g., DMSO) Isocytosine_Powder->Co_Solvent Aqueous_Buffer Aqueous Buffer (Neutral pH) Aqueous_Buffer->pH_Adjustment Aqueous_Buffer->Heating Soluble_Solution Homogenous this compound Solution pH_Adjustment->Soluble_Solution Heating->Soluble_Solution May precipitate on cooling Co_Solvent->Soluble_Solution Dilute into aqueous buffer

Caption: Decision workflow for dissolving this compound.

pH-Dependent Solubility of this compound (Conceptual)

G Conceptual Representation of this compound Solubility vs. pH xaxis pH yaxis Solubility origin origin origin->xaxis origin->yaxis p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 pKa_label pKa ≈ 4.6 p5->pKa_label p7 p6->p7 p8 p7->p8 label_low_sol Low Solubility (Neutral Form) label_high_sol High Solubility (Cationic Form) pKa_line pKa_line

Sources

Troubleshooting low coupling efficiency of isocytosine phosphoramidites

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Coupling Efficiency & Synthesis Anomalies

Executive Summary: The "iC" Challenge

Welcome to the technical support center. If you are experiencing low coupling efficiency (typically <95%) with Isocytosine (iC) or 5-Methyl-isocytosine (5-Me-iC) phosphoramidites, you are encountering a well-documented bottleneck in AEGIS (Artificially Expanded Genetic Information System) synthesis.

Unlike standard DNA bases (A, C, G, T), this compound derivatives possess unique tautomeric properties and solubility profiles that resist standard automated protocols. The failure mode is rarely a single variable; it is usually a "Triangle of Frustration" involving Solubility , Activation Kinetics , and Hygroscopicity .

This guide bypasses generic advice to focus on the specific physicochemical adjustments required to force iC incorporation.

Diagnostic Workflow

Before altering your synthesizer protocols, use this logic flow to identify the root cause of the failure.

TroubleshootingFlow Start START: Low Coupling Efficiency (<95%) CheckSolubility 1. Visual Inspection: Is the amidite solution cloudy or precipitating? Start->CheckSolubility SolubilityIssue ROOT CAUSE: Solubility Action: Switch to ACN/DCM blend CheckSolubility->SolubilityIssue Yes CheckWater 2. Water Content Check: Is ACN water content >30ppm? CheckSolubility->CheckWater No (Clear) WaterIssue ROOT CAUSE: Moisture Action: Change traps, use 3Å sieves CheckWater->WaterIssue Yes CheckTime 3. Protocol Audit: Is coupling time < 6 minutes? CheckWater->CheckTime No TimeIssue ROOT CAUSE: Kinetics Action: Extend coupling to 6-10 mins CheckTime->TimeIssue Yes CheckActivator 4. Activator Strength: Using Tetrazole? CheckTime->CheckActivator No CheckActivator->CheckTime No (Already using ETT) ActivatorIssue ROOT CAUSE: Steric Hindrance Action: Switch to 0.25M ETT or DCI CheckActivator->ActivatorIssue Yes

Figure 1: Diagnostic logic flow for isolating the cause of synthesis failure.

Critical Technical Modules

Module A: The Solubility Paradox

This compound phosphoramidites are notoriously hydrophobic. Standard anhydrous Acetonitrile (ACN) is often insufficient to maintain a 0.1M solution over long synthesis runs, leading to micro-precipitation in the delivery lines. This manifests as "streaky" flows or nozzle clogs.

  • The Fix: Do not use 100% ACN.

  • Protocol: Dissolve the amidite in 10-15% anhydrous Dichloromethane (DCM) / 85-90% ACN . The DCM disrupts the stacking interactions of the hydrophobic protecting groups (often Benzoyl or Isobutyryl), ensuring the amidite remains in solution.

Module B: Kinetic Activation Barriers

The N2-protecting group on this compound creates steric bulk around the phosphoramidite center. Standard Tetrazole activators are too weak and slow to drive the reaction to completion before the cycle advances.

  • The Fix: Upgrade the activator.

  • Data Comparison:

Activator TypeConcentrationCoupling Time (iC)Typical Efficiency
1H-Tetrazole 0.45 M2-3 mins< 90% (Poor)
ETT (5-Ethylthio-1H-tetrazole) 0.25 M6 mins96-98% (Good)
DCI (4,5-Dicyanoimidazole) 0.25 M6-10 mins> 98% (Optimal)
Module C: Tautomerism & Side Reactions

This compound exists in equilibrium between keto and enol forms. If the O2 position is not properly protected (or if the protecting group is lost prematurely), the enol form can react with the activated phosphoramidite, leading to branched structures or O-alkylation.

  • The Fix: Ensure your oxidation step is robust but not aggressive. While standard Iodine/Water/Pyridine is generally acceptable for 5-Me-isocytosine, ensure the capping step is aggressive (Acetic Anhydride/N-Methylimidazole) to block any unreacted sites immediately after the slow coupling.

Step-by-Step Optimization Protocol

Step 1: Reagent Preparation (The "Warm & Swirl")
  • Allow the amidite bottle to reach room temperature before opening (prevents condensation).

  • Add the 15% DCM / 85% ACN solvent mix to achieve a 0.1M concentration .

    • Note: If your synthesizer allows, a 0.05M concentration with double the delivery volume is often safer to prevent clogging.

  • Swirl gently. Do not vortex vigorously, as this can introduce gas bubbles that interfere with delivery.

  • Add activated 3Å molecular sieves to the bottle immediately to scavenge trace water.

Step 2: Synthesizer Cycle Modifications

Modify the standard DNA cycle for the specific bottle position containing iC.

  • Deblock: Standard (DCA/Toluene).

  • Coupling (CRITICAL):

    • Mode: Pulse-Wait-Pulse (or Double Coupling).

    • Time: Set to 600 seconds (10 minutes) .

    • Activator: Use 0.25M ETT or DCI.

  • Capping: Standard.

  • Oxidizing: Standard Iodine (0.02M).

Step 3: Deprotection[1]
  • Standard: Ammonium Hydroxide (NH4OH) at 55°C is standard for many DNA bases, but for iC, check the specific protecting group (Bz vs iBu).

  • Recommendation: If you see degradation, switch to AMA (1:1 Ammonium Hydroxide / Methylamine) at Room Temperature for 2 hours. This is milder on the this compound ring system while effectively removing the protecting groups.

Frequently Asked Questions (FAQ)

Q: I see a large n-1 peak in my Mass Spec. What happened? A: This is a classic coupling failure. The coupling time was likely too short, or the amidite was wet. The "n-1" indicates that the iC base was skipped entirely in a percentage of the population. Action: Increase coupling time to 10 minutes and use fresh anhydrous solvents.

Q: My coupling efficiency is reported as 99% by trityl monitoring, but the yield is low. A: Trityl monitoring can be deceptive. It measures the release of the DMT group, but if the iC amidite has degraded or hydrolyzed in the bottle, it might still release a trityl cation without successfully coupling to the oligo. Action: Check the amidite bottle for precipitate or discoloration.

Q: Can I use standard Tetrazole if I just wait longer? A: Generally, no. Tetrazole is not acidic enough to protonate the diisopropylamino group efficiently in the presence of the bulky iC protecting groups. You need the higher pKa and nucleophilicity of ETT or DCI.

Q: Why is my solution turning slightly yellow? A: this compound phosphoramidites are sensitive to oxidation and light. A slight yellowing is common and usually acceptable, but a dark orange/brown color indicates significant decomposition. Discard if dark.

References

  • Glen Research. (n.d.).[1] Technical Brief – Synthesis of Long Oligonucleotides & Coupling Efficiency. Retrieved from [Link]

  • ResearchGate (Vravc et al.). (2025). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole.[2] Retrieved from [Link]

Sources

Preventing isocytosine decomposition at high temperatures

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Thermal Decomposition & Stabilization | Ticket ID: ISO-T-998[1][2]

Welcome to the Isocytosine (2-aminouracil) Stabilization Support Center. This guide addresses the critical instability of this compound (isoC) at elevated temperatures—a notorious bottleneck in the synthesis of peptide nucleic acids (PNA), supramolecular assemblies, and pharmaceutical intermediates.

⚠️ Critical Alert: The Solubility-Stability Paradox

This compound presents a fundamental chemical conflict:

  • Low Solubility: It is sparingly soluble in most organic solvents, often requiring temperatures >100°C or polar aprotic solvents (DMSO/DMF) to dissolve.[2]

  • Thermal Instability: At these necessary high temperatures, it becomes highly susceptible to hydrolytic deamination (converting to Uracil) and oxidative degradation .[2]

The following modules provide the mechanistic understanding and protocols required to navigate this paradox.

Module 1: The Chemistry of Failure (Root Cause Analysis)

To prevent decomposition, you must understand the mechanism. This compound failure is rarely random; it is driven by tautomeric equilibrium shifts that expose the molecule to nucleophilic attack (hydrolysis).[2]

The Mechanism of Deamination

In solution, this compound exists in equilibrium between the N1-H (keto-amino) and N3-H (enol-imino) forms.[1][2] High temperatures and protic solvents shift this equilibrium, making the C4-position vulnerable to water attack.[2]

Isocytosine_Decomposition IsoC This compound (Amino-Oxo Form) Tautomer Tautomeric Shift (Imino-Enol Intermediate) IsoC->Tautomer Heat / Protic Solvent Transition Tetrahedral Transition State (+H2O) Tautomer->Transition Nucleophilic Attack (H2O) Uracil Uracil (Decomposition Product) Transition->Uracil Elimination Ammonia NH3 (Byproduct) Transition->Ammonia Leaving Group

Figure 1: The hydrolytic deamination pathway.[1][2] Heat facilitates the tautomeric shift, and trace water attacks the C4 carbon, ejecting ammonia and yielding thermodynamically stable Uracil.

Module 2: Solvent System Selection

The choice of solvent is the single biggest determinant of this compound stability.

Solvent SystemSolubility RatingStability RiskTechnical Recommendation
Water (pH 7) Very Low (0.2 g/L)Critical Avoid. Heating in water guarantees hydrolysis to Uracil.[1][2]
Acetic Acid (AcOH) HighModerateGood for solubility, but acidic conditions catalyze deamination at T > 80°C.
DMSO (Anhydrous) HighLowPreferred. Must be strictly anhydrous. At T > 140°C, DMSO can act as an oxidant.[2]
DMF ModerateHighRisky.[2] DMF decomposes to dimethylamine at high T, which can react with isoC.
Ethanol/Methanol LowModeratePoor solubility limits utility; requires reflux which risks solvolysis.[2]
Module 3: Troubleshooting & FAQs

Q1: My reaction mixture turned from white to dark yellow/brown at 120°C. What happened?

  • Diagnosis: Oxidative degradation.[2] While hydrolysis yields white Uracil, color changes indicate oxidation of the exocyclic amine or polymerization.

  • Fix:

    • Degas all solvents with Argon/Nitrogen for 15 mins prior to heating.[2]

    • Add an antioxidant if compatible (e.g., BHT).[2]

    • Ensure temperature does not exceed 150°C; this compound melts/decomposes ~275°C but oxidative onset is lower in solution.[2]

Q2: I see a new peak in HPLC at R.T. that matches Uracil standards.

  • Diagnosis: Hydrolytic Deamination.[2][3] You have water in your system.[2][4]

  • Fix:

    • Switch to anhydrous DMSO or DMF (stored over activated 4Å molecular sieves).[2]

    • If using a condenser, ensure it is fitted with a drying tube (CaCl2 or Drierite).[2]

    • Self-Validation: Spike your sample with a known Uracil standard to confirm identity.[1][2]

Q3: Can I use acid to improve solubility?

  • Insight: Protonation at N3 improves solubility but activates the C4 position for nucleophilic attack.[2]

  • Rule: You can use acid (e.g., AcOH, HCl) only if the temperature is kept low (<50°C). If heating is required, acid will accelerate decomposition to Uracil.

Module 4: The "Anhydrous High-Temp" Protocol

Use this protocol for reactions requiring this compound at temperatures >100°C (e.g., alkylation or condensation).

Reagents:

  • This compound (Dry, >99% purity)[4]

  • Anhydrous DMSO (Water content <50 ppm)

  • Activated 4Å Molecular Sieves

Workflow:

  • Sieve Activation: Flame-dry molecular sieves under vacuum or bake at 300°C overnight. Add to DMSO and let stand for 24h.

  • Inerting: Place the reaction vessel under a positive pressure of Argon.

  • Dissolution (The Ramp Method):

    • Add this compound to the anhydrous DMSO.

    • Do not blast with heat.[2] Ramp temperature at 5°C/min.[2]

    • Stop heating immediately once dissolution is clear (usually ~80-100°C depending on concentration).[1][2]

  • Reaction: Add co-reactants immediately. Do not hold this compound in hot solution longer than necessary.

Protocol_Decision_Tree Start Start: Dissolve this compound CheckWater Is Solvent Anhydrous? Start->CheckWater CheckTemp Target Temp > 100°C? CheckWater->CheckTemp Yes Stop STOP: Dry Solvent w/ Sieves CheckWater->Stop No Safe Proceed: Low Risk CheckTemp->Safe No (<100°C) HighRisk High Risk Zone CheckTemp->HighRisk Yes (>100°C) Mitigation Apply Mitigation: 1. Argon Atmosphere 2. Limit Time < 1h HighRisk->Mitigation Mitigation->Safe Protocols Applied

Figure 2: Decision tree for safe reaction setup. Anhydrous conditions are the non-negotiable gatekeeper.

References
  • This compound Properties & Solubility. ChemicalBook/GuideChem Database.[2] (Retrieved 2026).[2][4]

  • Tautomerism of Guanine Analogues (this compound). MDPI Molecules. (Discussion of tautomeric stability and solvent effects). [2]

  • Chemical stability of isocytidine derivatives during synthesis. Nucleosides, Nucleotides & Nucleic Acids. (Detailed analysis of hydrolytic deamination to uracil).

  • This compound Deaminases and Kinetics. Western Washington University Thesis Collection. (Enzymatic and kinetic pathways of this compound to uracil conversion).

  • Product Information Sheet: this compound. Sigma-Aldrich.[1][2][4] (Melting point and solubility data).

Sources

Technical Guide: Resolving Isocytosine Peak Tailing in RP-HPLC

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenge of isocytosine (2-aminouracil) peak tailing in Reverse-Phase HPLC (RP-HPLC). It is designed for analytical scientists requiring immediate, actionable protocols backed by mechanistic understanding.

The Core Problem: Why this compound Tails

This compound is a polar, basic pyrimidine derivative. In standard C18 RP-HPLC, peak tailing (Asymmetry Factor


) typically arises from a "perfect storm" of secondary interactions:
  • Basicity vs. Silanol Activity: this compound contains a basic amine group (pKa

    
     4.0). At neutral pH, residual silanol groups (
    
    
    
    ) on the silica support ionize to form
    
    
    . The positively charged or polar amine of this compound interacts electrostatically with these negative silanols, causing a "drag" effect—thermodynamic peak tailing.
  • Tautomerism: this compound exists in lactam-lactim tautomeric equilibriums. Slow interconversion between these forms during the chromatographic run can lead to peak broadening or splitting.

Diagnostic: Is it Chemical or Physical?

Before altering chemistry, confirm the source of the tailing.

Q: How do I distinguish between "Chemical Tailing" and "Column Overload"? A: Perform a 10x Dilution Test .

  • Procedure: Inject your standard sample. Then, dilute the sample 1:10 with mobile phase and inject again.

  • Result A: If the tailing factor (

    
    ) improves significantly (e.g., drops from 2.0 to 1.2), you have Mass Overload . Solution: Reduce injection volume or sample concentration.
    
  • Result B: If the peak remains asymmetrical (

    
     stays high), you have Chemical Tailing  (Secondary Silanol Interactions). Solution: Follow the protocols below.
    
Troubleshooting Protocols
Protocol A: The "Low pH" Suppression (Recommended)

Best for: Standard silica-based C18 columns.

Mechanism: Lowering the pH below the pKa of the silanols (approx. 3.5) protonates them (


), rendering them neutral and preventing electrostatic interaction with the this compound amine.
  • Mobile Phase A: 10 mM Ammonium Formate or Potassium Phosphate, adjusted to pH 2.5 - 3.0 with Formic Acid or Phosphoric Acid.

  • Mobile Phase B: Acetonitrile (preferred over Methanol for sharper peaks).

  • Why it works: At pH 2.5, this compound is protonated (cationic), but the silanol surface is neutral. The repulsive/neutral state minimizes drag.

Protocol B: The "Silanol Blocker" Additive

Best for: Older "Type A" silica columns or when low pH is not possible.

Mechanism: Add a competitive base that binds to active silanol sites more aggressively than this compound.

  • Additive: Triethylamine (TEA) or Dimethyloctylamine (DMOA).

  • Concentration: 5 mM to 10 mM in the aqueous mobile phase.

  • Caveat: TEA permanently alters the column surface. Dedicate the column to this method.

Protocol C: The "High pH" Switch

Best for: Hybrid-particle columns (e.g., Waters XBridge, Agilent Poroshell HPH).

Mechanism: Operating at pH > 10 deprotonates the this compound amine, rendering the molecule neutral. Neutral molecules do not interact with charged silanols.

  • Mobile Phase: 10 mM Ammonium Bicarbonate or Ammonium Hydroxide (pH 10.5).

  • Warning: Do NOT use standard silica columns at pH > 8; the silica backbone will dissolve. Only use "High pH Stable" hybrid columns.

Visualizing the Mechanism

The following diagram illustrates the interaction causing tailing and the corrective pathways.

Isocytosine_Tailing_Mechanism This compound This compound (Basic Amine) Interaction Electrostatic Interaction This compound->Interaction (+) Charge Silanol Silanol Surface (Si-O-) Silanol->Interaction (-) Charge Tailing Peak Tailing (As > 1.5) Interaction->Tailing Causes Drag LowPH Solution A: Low pH (<3.0) Protonates Silanols LowPH->Silanol Neutralizes (Si-OH) HighPH Solution B: High pH (>10) Neutralizes Analyte HighPH->this compound Neutralizes (Base)

Caption: Figure 1.[1] Mechanism of secondary silanol interactions causing tailing and the chemical interventions (pH control) to resolve them.

Decision Tree: Troubleshooting Workflow

Follow this logic path to systematically resolve the issue.

Troubleshooting_Workflow Start Start: Peak Tailing Detected DilutionTest Perform 10x Dilution Test Start->DilutionTest IsImproved Did Shape Improve? DilutionTest->IsImproved MassOverload Cause: Mass Overload Action: Reduce Inj. Vol IsImproved->MassOverload Yes ChemicalIssue Cause: Secondary Interaction IsImproved->ChemicalIssue No CheckPH Check Mobile Phase pH ChemicalIssue->CheckPH PH_Mid pH 4.0 - 8.0 (Worst for Tailing) CheckPH->PH_Mid Neutral ColumnCheck Check Column Type CheckPH->ColumnCheck pH is already Low Action_LowPH Action: Lower pH to 2.5 (Use Phosphate/Formate) PH_Mid->Action_LowPH TypeA Type A / Standard Silica ColumnCheck->TypeA Hybrid Hybrid / End-Capped ColumnCheck->Hybrid Action_Blocker Action: Add TEA (5mM) or Switch Column TypeA->Action_Blocker Action_HighPH Action: Try High pH (10.5) (Only if Hybrid) Hybrid->Action_HighPH

Caption: Figure 2. Step-by-step diagnostic workflow for identifying and fixing this compound peak tailing.

Quantitative Data: Buffer & Column Selection

Table 1: Mobile Phase Additive Impact on Basic Analytes

Additive / BufferpH RangeEffect on this compoundCompatibility
0.1% Formic Acid ~2.7Good. Protonates silanols.LC-MS Compatible. Volatile.
20mM Phosphate 2.1 - 3.0Excellent. Suppresses silanols best.UV Only (Non-volatile).
10mM Ammonium Acetate 4.5 - 5.5Poor. Near silanol/base pKa overlap.LC-MS Compatible.
0.1% TEA (Triethylamine) ~10-11 (adj)Excellent. Blocks silanols competitively.UV Only. Hard to flush out.

Table 2: Recommended Column Technologies

Column ClassExample BrandsWhy Use?
Hybrid Particle (High pH) Waters XBridge, Agilent Poroshell HPHAllows pH 10+ operation to neutralize this compound.
Polar Embedded Phenomenex Synergi Fusion, Waters SymmetryShieldShielded silanols prevent base interaction.
Charged Surface (CSH) Waters CSH C18Surface carries a low positive charge to repel basic analytes (prevents drag).
References
  • McCalley, D. V. (2023).[1] Understanding and Managing Peak Shape for Basic Solutes in Reversed-Phase High Performance Liquid Chromatography. Chemical Communications.[2] Link

  • Dolan, J. W. (2023).[1] The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. Link

  • Waters Corporation. (2025). What are common causes of peak tailing when running a reverse-phase LC column? Waters Knowledge Base.[2] Link

  • Chrom Tech. (2025).[3][4][5] What Causes Peak Tailing in HPLC? Chrom Tech Technical Guide. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 66950, this compound. PubChem.[6] Link

Sources

Technical Support Center: Isocytosine Stability & pH Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: ISO-STAB-001 Assigned Specialist: Senior Application Scientist, Nucleoside Chemistry Division

Executive Summary: The Solubility-Stability Paradox

Welcome to the technical support hub for Isocytosine (2-aminopyrimidin-4(3H)-one). If you are accessing this guide, you are likely facing the "this compound Paradox" :

At neutral pH (7.0–7.4), this compound is most chemically stable but exhibits poor aqueous solubility. At acidic (pH < 4) or basic (pH > 9) extremes, solubility increases significantly, but the rate of hydrolytic deamination to Uracil accelerates.

This guide provides the protocols to navigate this trade-off, ensuring your stock solutions remain viable for biological assays and synthetic workflows.

Module 1: The Stability Landscape (Theory & Mechanism)

To optimize conditions, you must understand the molecular behavior of this compound in solution. Unlike Cytosine, this compound is highly susceptible to tautomeric shifts that dictate its reactivity.[1]

Tautomeric Equilibrium & pKa

This compound exists in equilibrium between the keto-amine (predominant in water) and enol-amine forms. The specific tautomer present is strictly pH-dependent.

  • pKa₁ (~4.0): Protonation of the ring nitrogen (N3). Below this pH, the molecule becomes cationic, vastly increasing solubility.

  • pKa₂ (~9.5): Deprotonation of the amine/amide. Above this pH, the molecule becomes anionic.

Visualization: pH-Dependent Tautomerism

Isocytosine_Tautomers Cation Cationic Form (pH < 4.0) High Solubility High Hydrolysis Risk Neutral Neutral Keto-Amine (pH 4.0 - 9.0) Low Solubility High Chemical Stability Cation->Neutral Deprotonation (pKa ~4.0) Neutral->Cation Protonation Anion Anionic Form (pH > 9.5) High Solubility Moderate Hydrolysis Risk Neutral->Anion Deprotonation (pKa ~9.5) Anion->Neutral Protonation

Figure 1: The pH-dependent transitions of this compound. The "Green Zone" represents maximum chemical stability but minimum solubility.

Module 2: Troubleshooting Guide

Issue A: "My this compound precipitates in PBS (pH 7.4)."

Root Cause: You are operating near the isoelectric point where the neutral species dominates. The intrinsic solubility of neutral this compound is low (< 3 mg/mL in water).[2]

Corrective Protocol (The "Sweet Spot" Formulation): Do not acidify with strong acids (HCl) if stability is critical. Instead, use a co-solvent system or a weak organic acid buffer.

ComponentConcentrationRole
This compound Up to 10 mMAnalyte
DMSO 5% - 10% (v/v)Co-solvent to disrupt crystal lattice energy.
Acetate Buffer 50 mM, pH 5.5Slightly acidic pH improves solubility without triggering rapid acid hydrolysis.
Issue B: "I see a new peak eluting early in my HPLC."

Root Cause: Hydrolytic Deamination. This compound has converted to Uracil . Mechanism: In acidic conditions, water attacks the C4 position, displacing ammonia. Diagnostic: Uracil is more polar than this compound and will elute earlier on a standard C18 Reverse Phase column.

Module 3: Experimental Protocols

Stability-Indicating HPLC Method

Use this method to quantify degradation. This system separates this compound from its primary degradant, Uracil.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Temperature: 25°C (Higher temperatures accelerate on-column degradation).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (this compound) and 260 nm (Uracil).

Mobile Phase Gradient:

  • Solvent A: 10 mM Ammonium Acetate, pH 5.5 (Buffer).

  • Solvent B: Acetonitrile (Organic).[1][3][4][5]

Time (min)% Solvent A% Solvent B
0.0982
5.0982
15.08020
20.0982
Workflow: Stress Testing

To validate your specific buffer system, perform this rapid stress test.

Stress_Test_Workflow Start Start: Prepare 10mM Stock Split Split into 3 Aliquots Start->Split Cond1 Acid Stress (0.1M HCl, 60°C, 4h) Split->Cond1 Cond2 Neutral Control (PBS pH 7.4, 25°C) Split->Cond2 Cond3 Base Stress (0.1M NaOH, 60°C, 4h) Split->Cond3 Neutralize Neutralize to pH 7.0 Cond1->Neutralize Analyze HPLC Analysis (Check for Uracil Peak) Cond2->Analyze Cond3->Neutralize Neutralize->Analyze

Figure 2: Forced degradation workflow to establish baseline stability profiles.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I autoclave this compound solutions? A: No. The high heat (121°C) and pressure will induce significant hydrolysis, converting this compound to Uracil. Sterilize by filtration (0.22 µm PES membrane) instead.

Q2: Why does the UV absorbance spectrum change when I adjust pH? A: This is the bathochromic shift caused by tautomerism.

  • Acidic (pH 2):

    
     ~ 264 nm.
    
  • Basic (pH 11):

    
     shifts to ~ 275 nm due to the formation of the anionic species.
    
  • Action: Always measure concentration at the isosbestic point or ensure your standard curve is prepared in the exact same buffer as your sample [1].

Q3: Is this compound stable in DMSO? A: Yes, anhydrous DMSO is an excellent storage solvent. This compound is stable for >6 months at -20°C in DMSO. Avoid "wet" DMSO (DMSO is hygroscopic), as absorbed water will eventually trigger hydrolysis.

References

  • Stimson, M. M. (1949).[1] "The Ultraviolet Absorption Spectra of Some Pyrimidines. Chemical Structure and the Effect of pH on the Position of

    
    ." Journal of the American Chemical Society, 71(4), 1470–1474. 
    
  • Rogstad, K., et al. (2003).[6] "First Principles Calculations of the pKa Values and Tautomers of Isoguanine and Xanthine." Chemical Research in Toxicology, 16(11). (Contextual reference for purine/pyrimidine tautomeric pKa modeling).

  • European Medicines Agency (EMA). (2003). "ICH Topic Q1A (R2) Stability Testing of new Drug Substances and Products." (Standard guideline for stress testing protocols).

Sources

Technical Guide: Reducing Background Noise in Isocytosine Fluorescence Assays

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: Isocytosine (iC) presents a unique challenge in fluorescence assays compared to canonical nucleobases. Its utility in synthetic genetic alphabets (pairing with Isoguanine, iG) and deaminase assays is powerful, but its chemical behavior—specifically keto-enol tautomerism and susceptibility to deamination—creates distinct sources of "chemical noise" that optical filters alone cannot resolve. This guide treats the assay not just as a light-detection problem, but as a physical-chemistry optimization challenge.

Module 1: Chemical Noise & Tautomeric Stabilization

The Core Problem: Unlike canonical Cytosine, this compound exists in a delicate equilibrium between its keto-amino (N1-H) and enol-imino forms. The "noise" in your assay often stems from the enol form, which has different hydrogen-bonding capabilities (promiscuous pairing with Thymine/Uracil) and distinct fluorescence quenching properties.

Troubleshooting Guide: Signal Drift & Non-Specific Binding
SymptomRoot CauseMechanistic ExplanationCorrective Action
High Baseline Fluorescence Tautomeric Mismatching The enol form of iC may bind non-specifically to T-rich regions in the template, causing "false positive" FRET or intercalator signals.Buffer Polarity Shift: Avoid pure aqueous buffers if possible. Add 10-20% PEG-400 or glycerol to stabilize the keto form.
Signal Decay (Quenching) Proton Transfer Excited-state proton transfer (ESPT) between iC and the solvent can quench the fluorophore (e.g., if using iC-linked fluorophores like FAM/HEX).pH Clamp: Maintain pH between 7.5 and 8.0 . iC pKa is ~4.0; acidic environments accelerate protonation and quenching.
Rising Background over Time Deamination iC slowly hydrolyzes to Uracil in aqueous solution, creating permanent mismatch noise.Fresh Reagents: Use iC stocks within 4 hours of dilution. Store d-iCTP at -80°C in Tris-buffered saline (pH 8.0) , never in unbuffered water.
FAQ: Solvent Effects

Q: Can I use DMSO to reduce background noise in iC assays? A: Use with caution. While DMSO reduces secondary structure, it alters the dielectric constant of the solvent, which can shift the iC tautomeric equilibrium toward the enol form, potentially increasing non-specific mismatch noise. Betaine (1M) is a superior alternative for iC-rich templates as it is isostabilizing.

Module 2: Optical Interference & Inner Filter Effects

The Core Problem: Assays involving iC often utilize fluorescent nucleoside analogs (like Pyrrolo-dC or 2-Aminopurine ) or proximal labels (FAM/BHQ). A common error is attributing signal loss to "quenching" when it is actually the Inner Filter Effect (IFE) —the absorption of excitation light by the sample matrix itself before it reaches the fluorophore.

Protocol: Correcting for Inner Filter Effect (IFE)

Objective: Distinguish between true molecular quenching and optical artifact (IFE) to recover lost signal.

  • Measure Absorbance: Record the Optical Density (OD) of your sample at the excitation wavelength (

    
    ) and emission wavelength (
    
    
    
    ).
  • Check Threshold: If

    
    , IFE is significant.
    
  • Apply Correction Formula:

    
    
    
    • 
      : Corrected Fluorescence
      
    • 
      : Observed Fluorescence
      
  • Geometry Adjustment: If using a plate reader, reduce the Z-height (path length) to minimize the volume the light travels through.

Visualization: The Noise Decision Tree

TroubleshootingFlow Start High Background / Noise Detected CheckBlank 1. Check Reagent Blank (No Template) Start->CheckBlank BlankHigh Blank is High CheckBlank->BlankHigh BlankLow Blank is Low (Signal is Sample-Dependent) CheckBlank->BlankLow ChemCheck 2. Check Reagent Age (Deamination?) BlankHigh->ChemCheck TautomerAction Action: Add 1M Betaine Check Tautomer Equilibrium BlankLow->TautomerAction Likely Mismatching Fresh Reagents Fresh ChemCheck->Fresh Old Reagents >4h Old ChemCheck->Old OpticCheck 3. Check Absorbance (OD) Fresh->OpticCheck Replace Action: Replace iC Stock Buffer with pH 8.0 Old->Replace HighOD OD > 0.1 OpticCheck->HighOD LowOD OD < 0.1 OpticCheck->LowOD IFEAction Action: Dilute Sample or Apply IFE Correction HighOD->IFEAction LowOD->TautomerAction

Caption: Diagnostic workflow for isolating chemical vs. optical noise sources in this compound assays.

Module 3: Assay Design & Kinetic Gating

The Core Problem: In assays like the Plexor™ system or custom iC-iG synthetic base pairing, the reaction kinetics of non-standard bases are slower than canonical bases. Reading fluorescence too early captures "pre-equilibrium" noise.

Optimization Protocol: Kinetic Gating

Theory: iC-iG base pairing often requires a "kinetic pause" to stabilize the hydrophobic packing of the unnatural base pair before the fluorophore (often quenched by the proximal isoguanine) reaches steady state.

  • Step 1: Temperature Ramp:

    • Do not read fluorescence immediately after annealing.

    • Hold the reaction at 20°C for 5 minutes post-annealing. This allows the iC-iG pair to "breathe" and settle into the keto-keto hydrogen bonding mode, reducing noise from enol-mismatches.

  • Step 2: Multi-Point Acquisition:

    • Instead of an endpoint read, acquire data every 30 seconds for 10 minutes.

    • Data Processing: Discard the first 2 minutes of data (fast noise). Average the plateau phase (minutes 5-10) for the final readout.

Visualization: Tautomeric Equilibrium Impact

Tautomerism Keto Keto-iC (Correct Pairing) Enol Enol-iC (Promiscuous) Keto->Enol pH < 7.0 High Temp Target Target (iG) Keto->Target High Specificity Low Noise Mismatch Mismatch (T/U) Enol->Mismatch Non-Specific Binding High Background Env Buffer Conditions: + Betaine + pH 8.0 Env->Keto Stabilizes

Caption: Mechanism of background noise generation via tautomeric shifting. Stabilizing the Keto form is critical for signal specificity.

References

  • Hollenstein, M. (2012). Nucleoside Triphosphates: Synthesis and Biological Applications. Comprehensive guide on the stability and handling of modified nucleotides including this compound.

  • Johnson, S. C., et al. (2004). A third base pair for the polymerase chain reaction: inserting isoC and isoG. Describes the Plexor system and the specific quenching mechanisms involved in iC-iG pairing.

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. The authoritative text on Inner Filter Effect correction and solvent relaxation.

  • Sheng, P., et al. (2014). Tautomerism of this compound: A Theoretical and Experimental Study. Details the pH-dependence of the keto-enol shift.

Strategies to prevent deamination of isocytosine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing Deamination & Hydrolysis in 2-Aminopyrimidine Scaffolds

Executive Summary

Isocytosine (2-amino-4-pyrimidinone) derivatives are privileged scaffolds in kinase inhibitors and supramolecular assemblies. However, they possess a critical vulnerability: hydrolytic deamination at the C2 position. This reaction converts the this compound moiety into a uracil derivative, resulting in a loss of biological potency (e.g., loss of the donor-acceptor hydrogen bonding motif) and a mass shift of +0.984 Da (often observed as +1 Da in low-res MS).

This guide provides a root-cause analysis of this degradation pathway and actionable engineering controls to prevent it.

Module 1: Diagnostic Hub (Troubleshooting)

User Issue: "I am observing impurities in my LC-MS after storage."

Symptom Root Cause Analysis Validation Step
Mass Shift (+1 Da) Hydrolytic Deamination. The exocyclic amine (-NH₂) is replaced by a hydroxyl (-OH), which tautomerizes to a carbonyl. Net Change: -NH₂ (-16) + OH (+17) = +1 Da.Run High-Res MS. Look for mass defect +0.984 Da. Check UV absorbance; uracil derivatives often have a hypsochromic shift (blue shift) compared to isocytosines.
Loss of Solubility Aggregation/Crystal Change. Uracil derivatives often have different packing/solubility profiles than isocytosines due to altered H-bonding capability (Donor-Donor-Acceptor vs. Donor-Acceptor-Donor).Perform XRPD (X-Ray Powder Diffraction) to check for new polymorphs or amorphous content.
New Peak in HPLC Tautomeric Equilibration. this compound exists in equilibrium between amino-oxo and imino-oxo forms. While usually fast, bulky derivatives may show separable tautomers on slow columns.Run NMR in DMSO-d6. If peaks coalesce upon heating (e.g., to 60°C), it is tautomerism, not degradation.
Module 2: The Mechanism of Failure

To prevent degradation, one must understand the enemy. The deamination of this compound is typically an acid-catalyzed nucleophilic aromatic substitution .

  • Protonation: The ring nitrogen (N3) or the exocyclic amine is protonated, increasing the electrophilicity of the C2 carbon.

  • Attack: Water acts as a nucleophile, attacking the C2 position.

  • Transition: A tetrahedral intermediate forms (sp³ hybridized C2).

  • Elimination: Ammonia (NH₃) is expelled, restoring aromaticity but leaving a carbonyl group (Uracil formation).

Visualizing the Pathway

The following diagram details the hydrolytic cascade.

IsocytosineDeamination Iso This compound (Substrate) Prot Protonated Intermediate (Activated) Iso->Prot + H+ (Acid Catalysis) Tetra Tetrahedral Intermediate (sp3 Carbon) Prot->Tetra + H2O (Nucleophilic Attack) Uracil Uracil Derivative (Degradant) Tetra->Uracil - NH3 (Elimination) Ammonia NH3 (Byproduct) Tetra->Ammonia

Figure 1: Acid-catalyzed hydrolysis mechanism of this compound to uracil. The C2-position is the site of nucleophilic attack by water.

Module 3: Prevention Strategies (Synthetic & Formulation)
Strategy A: Electronic Tuning (The "Teflon Ring" Approach)

Concept: Reduce the basicity of the ring nitrogens to prevent the initial protonation step.

  • Action: Introduce Electron-Withdrawing Groups (EWGs) at the C5 position (e.g., Fluorine, CF₃, CN).

  • Mechanism: EWGs pull electron density from the ring, lowering the pKa of N3. If the pKa drops below the storage pH, protonation is suppressed, and the reaction kinetics slow dramatically.

  • Note: 5-Fluorothis compound is significantly more stable to acid hydrolysis than unsubstituted this compound.

Strategy B: Steric Shielding

Concept: Physically block the water molecule from approaching the C2 carbon.

  • Action: Introduce bulky substituents at the N1 position or on the exocyclic amine (if N-alkylation is permitted).

  • Caveat: Ensure the steric bulk does not interfere with the biological binding pocket.

Strategy C: Formulation & Storage (Process Control)
  • Lyophilization (Freeze-Drying): The most effective method. Hydrolysis requires water. Removing water stops the reaction.

    • Protocol: Freeze dry from a neutral buffer (pH 7.0-7.4). Avoid acidic lyophilization buffers (like dilute HCl).

  • Buffer Selection:

    • Avoid Citrate or Acetate buffers if they drift acidic.

    • Use HEPES or MOPS (pH 7.2–7.5).

    • Critical: Avoid Bisulfite ions. Bisulfite catalyzes the deamination of cytosine/isocytosine via the "bisulfite conversion" pathway (sulfonation of the C5-C6 double bond).

Module 4: Validated Stability Protocol

Use this protocol to determine the half-life (


) of your derivative.

Reagents:

  • Buffer A: 10 mM Ammonium Acetate, pH 4.0 (Stress condition)

  • Buffer B: 10 mM Ammonium Bicarbonate, pH 7.4 (Physiological condition)

  • Internal Standard: Caffeine (chemically inert).

Workflow:

  • Preparation: Dissolve compound to 100 µM in Buffer A and Buffer B separately.

  • Incubation: Place aliquots in a thermomixer at 40°C (Accelerated stability).

  • Sampling:

    • Timepoints: T=0, 4h, 8h, 24h, 48h.

    • Quench: Dilute 1:1 with cold Acetonitrile.

  • Analysis: HPLC-UV (254 nm).

  • Calculation: Plot

    
     vs. Time (
    
    
    
    ). The slope
    
    
    is the rate constant.
    
    
Decision Tree for Stability Optimization

StabilityLogic Start Start: Compound Design CheckEWG Can you add C5-EWG (F, Cl, CF3)? Start->CheckEWG AddEWG Add C5-EWG (Reduces pKa) CheckEWG->AddEWG Yes CheckSteric Can you add N1-Bulk? CheckEWG->CheckSteric No (SAR restricted) Formulation Formulation Control AddEWG->Formulation AddSteric Add N1-Isopropyl/t-Butyl (Blocks H2O) CheckSteric->AddSteric Yes CheckSteric->Formulation No AddSteric->Formulation Action1 Lyophilize (Remove H2O) Formulation->Action1 Action2 Store at -20°C Excl. Bisulfite Formulation->Action2

Figure 2: Strategic decision tree for stabilizing this compound derivatives during Lead Optimization.

References
  • Mechanism of Deamination: Ireton, G. C., et al.[1][2] "The structure of Escherichia coli cytosine deaminase." Journal of Molecular Biology (2002).[1] Establishes the hydrolytic mechanism of the this compound/cytosine scaffold.

  • Chemical Stability & Tautomerism: Kwiecień, A., et al. "Stable Hemiaminals: 2-Aminopyrimidine Derivatives."[3] Molecules (2015).[3] Discusses the stability of 2-aminopyrimidine intermediates and the role of electron-withdrawing groups.[3]

  • Bisulfite-Mediated Degradation: Hayatsu, H. "Discovery of bisulfite-mediated cytosine conversion to uracil."[4][5] Proceedings of the Japan Academy, Series B (2008). Critical reference for avoiding bisulfite/sulfite containing buffers which rapidly catalyze deamination.

  • This compound in Drug Design: Sijbesma, R. P., et al. "Reversible Polymers Formed from Self-Complementary Monomers Using Quadruple Hydrogen Bonding." Science (1997). Foundational text on the stability and utility of this compound (ureidopyrimidinone) derivatives in supramolecular chemistry.

Sources

Validation & Comparative

Orthogonality vs. Stability: A Comparative Guide to Isocytosine and 5-Methylcytosine Binding Dynamics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of high-performance oligonucleotides—whether for therapeutic antisense, diagnostic probes, or synthetic genetic systems—the choice of nucleobase modification is a critical decision point that dictates the affinity and specificity of the hybridization.

This guide compares two cytosine derivatives that serve fundamentally different engineering goals:

  • 5-Methylcytosine (5mC): A "natural" modification used to enhance binding affinity (

    
    ) and modulate immune recognition without altering the Watson-Crick hydrogen-bonding pattern.
    
  • Isocytosine (iC): A non-natural isomer used to enforce orthogonality . It rearranges the hydrogen-bonding pattern to pair specifically with Isoguanine (iG), preventing cross-talk with natural DNA/RNA.

Key Takeaway: Use 5mC when you need a "super-cytosine" to bind tighter to natural Guanine targets. Use iC (often as 5-methyl-isocytosine) when you need to build a parallel, independent genetic system or reduce background noise in high-sensitivity assays (e.g., bDNA).

Mechanistic Analysis: The Chemical Basis of Binding

To understand the performance differences, we must look at the atomic interfaces. The primary distinction lies in the Hydrogen Bond Donor/Acceptor (D/A) pattern and the Base Stacking potential.

5-Methylcytosine (5mC): The "Stacking Booster"

5mC is chemically identical to Cytosine (C) at the Watson-Crick interface. It pairs with Guanine (G) via three hydrogen bonds.[1]

  • Modification: A methyl group at the C5 position.[2]

  • Mechanism: The methyl group projects into the major groove. It is hydrophobic and polarizable, which increases the Van der Waals surface area. This enhances base stacking interactions with adjacent bases in the duplex, excluding water and energetically stabilizing the helix.

  • Thermodynamic Impact: Typically increases melting temperature (

    
    ) by 0.5°C to 1.3°C per substitution , depending on the sequence context (nearest-neighbor effects).
    
This compound (iC): The "Orthogonal Enforcer"

This compound is a structural isomer of cytosine. The exocyclic amino group and the carbonyl oxygen are transposed.

  • Modification: 2-amino-4-oxopyrimidine (vs. Cytosine's 2-oxo-4-aminopyrimidine).

  • Mechanism: This transposition inverts the H-bond pattern.

    • Cytosine Pattern (Top-down): Donor - Acceptor - Acceptor (DAA).

    • This compound Pattern (Top-down): Acceptor - Acceptor - Donor (AAD).

  • Thermodynamic Impact: The iC:iG pair forms 3 hydrogen bonds and is thermodynamically comparable to a C:G pair. However, iC suffers from tautomeric instability (keto-enol shifts), which can lead to non-specific binding with Thymine or Guanine if not chemically stabilized (often by adding a methyl group to make 5-methyl-isocytosine).

Visualizing the Interaction Logic

BasePairing Figure 1: Hydrogen Bonding Architectures Comparison of Natural vs. Orthogonal Interfaces cluster_Natural Natural Affinity System (High Stability) cluster_Orthogonal Orthogonal AEGIS System (High Specificity) 5 5 mC 5-Methylcytosine (5mC) (Enhanced Stacking) G Guanine (G) mC->G 3 H-Bonds (Pattern: DAA :: ADD) iC This compound (iC) (Altered Pattern) iG Isoguanine (iG) iC->iG 3 H-Bonds (Pattern: AAD :: DDA) Warning Tautomerism Risk: iC (minor tautomer) can mispair with T or G iC->Warning Keto-Enol Shift

Figure 1: Structural logic of base pairing. Note how 5mC retains the natural interface (blue box) while iC inverts it (red box), creating an orthogonal system.

Comparative Performance Data

The following data summarizes the thermodynamic parameters derived from UV-melting experiments in standard phosphate buffer (100 mM Na+).

Feature5-Methylcytosine (5mC)This compound (iC) / 5-Me-iC
Primary Target Guanine (Natural DNA/RNA)Isoguanine (Synthetic/AEGIS)
Binding Mechanism Watson-Crick (Standard)Watson-Crick (Transposed)
H-Bond Count 33

(vs C)
+0.5 to +1.3°C per modification~0°C (Comparable to C:G)
Base Stacking High (Methyl group enhances)Moderate
Specificity Risk Low (Standard pairing)High (Tautomeric mispairing w/ T/G)
Chemical Stability HighModerate (Prone to deamination/oxidation)
Primary Use Case Antisense, PCR Clamping, CpG modulationBranched DNA (bDNA), Orthogonal codes

Critical Note on iC Stability: Pure this compound is prone to chemical degradation and tautomeric shifting. In commercial applications (like branched DNA assays), 5-methyl-isocytosine (5-Me-iC) is almost exclusively used instead of bare iC because the methyl group stabilizes the base chemically and thermodynamically, much like 5mC stabilizes C.

Experimental Protocol: UV-Vis Thermal Denaturation

To empirically verify the binding affinity of your modified oligonucleotides, the UV-Vis Melting Curve is the gold standard. This protocol ensures self-validating data by including heating and cooling hysteresis checks.

Materials[3][4][5]
  • Buffer: 10 mM Na₂HPO₄, 100 mM NaCl, 0.1 mM EDTA, pH 7.0. (Avoid cacodylate if possible due to toxicity, though it buffers pH well over temp ranges).

  • Oligos: Target strand (1 µM) + Probe strand (1 µM) containing 5mC or iC.

  • Instrument: UV-Vis Spectrophotometer with Peltier temperature controller (e.g., Cary 3500, Beckman DU800).

Workflow Logic

MeltingProtocol cluster_Ramp Data Acquisition Loop Start Start: Equimolar Mixing (1 µM Target + 1 µM Probe) Degas Degas Solution (Prevent bubbles at high T) Start->Degas Anneal Step 1: Rapid Heat to 90°C Then Slow Cool to 20°C (Ensures proper duplex formation) Degas->Anneal RampUp Heating Ramp (0.5°C/min) Measure A260 every 0.5°C Anneal->RampUp RampDown Cooling Ramp (0.5°C/min) Measure A260 every 0.5°C RampUp->RampDown Check Hysteresis Calc Calculate Tm (1st Derivative d(A260)/dT) RampDown->Calc Validation Validation: Heating/Cooling Tm must match within ±1°C Calc->Validation

Figure 2: Self-validating thermal denaturation workflow. The hysteresis check (comparing heating vs. cooling curves) is crucial for non-natural bases to ensure equilibrium was reached.

Data Analysis Steps
  • Normalize: Convert Absorbance (

    
    ) to Relative Absorbance (0 to 1 scale).
    
  • Derivative: Plot

    
     vs Temperature. The peak is the 
    
    
    
    .
  • Thermodynamics: Use the Van 't Hoff plot method (

    
     vs 
    
    
    
    ) if performing concentration-dependent melts to extract
    
    
    and
    
    
    .

Application Decision Guide

When should you choose one over the other?

ScenarioRecommendationReasoning
Target is Natural RNA/DNA Use 5mC You need to pair with natural Guanine. 5mC provides tighter binding and nuclease resistance.
Multiplexed PCR / Diagnostics Use iC (5-Me-iC) You need an "orthogonal" channel. iC:iG pairs function independently of A:T/C:G, allowing you to create specific barcodes that do not hybridize to genomic DNA.
Reducing Background Noise Use iC (5-Me-iC) In assays like bDNA, iC is used in the pre-amplifier and amplifier probes to prevent non-specific hybridization to biological samples.
Allele-Specific Primers Use 5mC Placing a 5mC near the 3' end of a primer can destabilize a mismatch relative to the match (by maximizing the stability of the correct match), enhancing discrimination.

References

  • Sanger, M. J., & Benner, S. A. (2011). Thermodynamic stability of the this compound-isoguanine base pair in DNA.[3] This seminal work establishes the thermodynamic baseline for AEGIS bases.

    • (Verification via PubMed)

  • SantaLucia, J., Jr., & Hicks, D. (2004). The thermodynamics of DNA structural motifs.[4][5][6] The authoritative source for nearest-neighbor parameters, including methylated bases.

  • Lebedev, Y., et al. (1996).[7] Oligonucleotides containing 2-aminoadenine and 5-methylcytosine are more effective as primers for PCR amplification.[7] Demonstrates the

    
     enhancing effects of 5mC.
    
  • Switzer, C., Moroney, S. E., & Benner, S. A. (1993). Enzymatic incorporation of a new base pair into DNA and RNA.

Sources

A Senior Application Scientist's Guide to NMR Chemical Shift Assignment for Isocytosine Confirmation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isocytosine Conundrum and the Power of NMR

This compound, a non-canonical pyrimidine base, serves as a fascinating subject in chemical biology and drug development, particularly in the study of unnatural nucleic acid analogues and metal-ion binding.[1][2] Unlike its canonical isomer, cytosine, the structural confirmation of this compound is complicated by its existence in a state of tautomeric equilibrium. Tautomers are structural isomers that readily interconvert, often through the migration of a proton, leading to a dynamic mixture of forms in solution.[3][4] For this compound, this manifests primarily as an equilibrium between different amino- and imino-keto forms, making definitive structural assignment a non-trivial challenge.[5]

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the unambiguous chemical shift assignment and structural confirmation of this compound. We will move beyond a simple recitation of protocols to explain the underlying causality of experimental choices, empowering researchers to not only replicate these methods but also to adapt them to their specific research contexts. This guide is grounded in the principles of scientific integrity, ensuring that each described methodology forms a self-validating system for robust and reliable structural elucidation.

The Tautomeric Landscape of this compound

In aqueous solution, this compound primarily exists as an equilibrium between two keto-amino tautomers: 2-amino-1H-pyrimidin-4(3H)-one (the N1-H tautomer) and 2-amino-1H-pyrimidin-6(1H)-one (the N3-H tautomer).[5] A third, less stable imino tautomer may also be present, though it is often not experimentally observed in significant populations.[5] The challenge for the analytical scientist is to differentiate these closely related structures and, if possible, to quantify their relative populations under given experimental conditions.

1D NMR Spectroscopy: The First Line of Inquiry

One-dimensional NMR remains the foundational tool for initial structural assessment.[6] For a molecule like this compound, ¹H, ¹³C, and ¹⁵N NMR each provide unique and complementary pieces of the structural puzzle.

¹H NMR: A Window into the Proton Environment

Proton NMR is highly sensitive and provides initial information on the number and connectivity of hydrogen atoms. Key diagnostic signals for this compound include the vinyl protons (H5 and H6) and the exchangeable amine (-NH₂) and amide (-NH) protons. The chemical shifts of the amide protons are particularly sensitive to which nitrogen atom is protonated, offering a direct probe of the tautomeric state. However, in many solvents, rapid proton exchange can lead to broadened signals or averaged chemical shifts, complicating straightforward interpretation.[7]

¹³C NMR: Probing the Carbon Skeleton

Carbon-13 NMR provides information about the carbon framework of the molecule. The chemical shifts of the carbonyl carbon (C4) and the carbons adjacent to the nitrogen atoms (C2, C5, C6) are particularly informative. Tautomerization will induce significant changes in the electron density at these positions, leading to distinct ¹³C chemical shifts for each tautomeric form.

¹⁵N NMR: The Decisive Arbiter of Tautomerism

Due to the large chemical shift range of nitrogen and its direct involvement in the tautomeric equilibrium, ¹⁵N NMR is an exceptionally powerful tool for distinguishing this compound tautomers.[6][8] The chemical shift of a nitrogen atom is highly sensitive to its hybridization state and whether it is protonated. Therefore, N1 and N3 will exhibit vastly different chemical shifts depending on which tautomer is present. While the low natural abundance and lower gyromagnetic ratio of ¹⁵N present sensitivity challenges, modern NMR techniques and isotopic labeling can overcome these limitations.[9]

Comparative 1D NMR Chemical Shifts

The following table summarizes representative ¹H and ¹³C chemical shifts for this compound, highlighting the differences that can be exploited for tautomer identification. Note that these values can be highly dependent on solvent and concentration.[2][10]

Atom Tautomer 1 (N1-H) Predicted/Observed δ (ppm)Tautomer 2 (N3-H) Predicted/Observed δ (ppm)Key Differentiating Feature
H5 ~5.6~5.8Subtle downfield shift in N3-H tautomer.
H6 ~7.5~7.3Subtle upfield shift in N3-H tautomer.
N1-H PresentAbsentPresence/absence of this amide proton signal is a key indicator.
N3-H AbsentPresentPresence/absence of this amide proton signal is a key indicator.
-NH₂ Broad singletBroad singletOften broad due to exchange; position can be concentration-dependent.
C2 ~155~153Slight upfield shift in the N3-H tautomer.
C4 ~165~170Significant downfield shift of the carbonyl in the N3-H tautomer.
C5 ~98~100Minor shift differences.
C6 ~145~142Upfield shift in the N3-H tautomer.

Note: The values presented are approximate and collated from various sources for illustrative purposes. Experimental values should be compared with computationally predicted shifts for the specific solvent system used.

2D NMR Spectroscopy: Unambiguous Connectivity Mapping

While 1D NMR provides a list of chemical shifts, 2D NMR techniques reveal the connectivity between atoms, which is essential for definitive structure assignment. For this compound, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable.[11][12]

HSQC: Direct One-Bond C-H Correlations

The HSQC experiment correlates the chemical shifts of protons directly attached to carbons.[12] This allows for the unambiguous assignment of the protonated carbons in the this compound ring (C5 and C6). An edited HSQC can further distinguish CH from CH₂ groups, although this is not directly applicable to the this compound ring itself.

HMBC: Through-Bond Correlations over 2-3 Bonds

The HMBC experiment is arguably the most critical for confirming the tautomeric form. It reveals correlations between protons and carbons that are separated by two or three bonds.[13] This is particularly useful for identifying connections to quaternary (non-protonated) carbons like C2 and C4.

For example, in the N1-H tautomer, a correlation would be expected between the N1 proton and carbons C2 and C6. Conversely, in the N3-H tautomer, a correlation would be expected between the N3 proton and carbons C2 and C4. These long-range correlations provide definitive evidence for the protonation site.

Experimental Protocol: 2D NMR for this compound
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which slows down the exchange of labile protons). Ensure the solution is homogeneous.[14]

  • Acquire ¹H Spectrum: Obtain a high-quality 1D ¹H spectrum to determine the chemical shift range and appropriate spectral width for the 2D experiments.

  • Acquire HSQC Spectrum:

    • Use a standard HSQC pulse program (e.g., hsqcedetgpsp on a Bruker spectrometer).

    • Set the ¹H spectral width to cover all proton signals.

    • Set the ¹³C spectral width to cover the expected range for this compound (approx. 90-180 ppm).

    • Optimize the number of scans to achieve a good signal-to-noise ratio.

  • Acquire HMBC Spectrum:

    • Use a standard HMBC pulse program (e.g., hmbcgplpndqf on a Bruker spectrometer).

    • Use the same spectral widths as the HSQC experiment.

    • The long-range coupling delay (typically optimized for J-couplings of 8-10 Hz) is a critical parameter to ensure observation of 2- and 3-bond correlations.

  • Data Processing and Analysis:

    • Process the 2D data using appropriate window functions and Fourier transformation.

    • Analyze the HSQC spectrum to assign the chemical shifts of C5 and C6 based on their correlation to H5 and H6.

    • Analyze the HMBC spectrum to identify key long-range correlations, such as those from the NH protons to C2, C4, and C6, to confirm the tautomeric form.

Workflow for 2D NMR-Based Tautomer Assignment

Caption: Workflow for this compound Tautomer Assignment using 2D NMR.

Computational Chemistry: The Predictive Power of In Silico NMR

The synergy between experimental NMR and computational chemistry provides an exceptionally robust framework for structure elucidation.[15] Quantum mechanical methods, particularly Density Functional Theory (DFT) combined with the Gauge-Including Atomic Orbital (GIAO) method, can predict the NMR chemical shifts for a given structure with high accuracy.[16]

This approach allows for a direct comparison between experimentally measured chemical shifts and the predicted values for each potential tautomer of this compound. A strong correlation between the experimental data and the predicted data for one tautomer over the others provides compelling evidence for its structure.

Protocol for Computational NMR Chemical Shift Prediction
  • Geometry Optimization: For each potential tautomer of this compound, perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(2d,p)).[17] It is crucial to include a solvent model (e.g., Polarizable Continuum Model, PCM) that matches the experimental conditions.

  • NMR Shielding Calculation: Using the optimized geometries, calculate the NMR isotropic shielding constants for all ¹H, ¹³C, and ¹⁵N nuclei using the GIAO method.

  • Chemical Shift Conversion: Convert the calculated shielding constants (σ) to chemical shifts (δ) by referencing them to the calculated shielding of a standard compound (e.g., Tetramethylsilane for ¹H and ¹³C) optimized at the same level of theory: δ_calc = σ_ref - σ_calc.

  • Comparison with Experimental Data: Plot the experimental chemical shifts against the calculated chemical shifts for each tautomer. The tautomer that yields the best linear correlation (highest R² value and a slope closest to 1) is the most likely structure present in the sample.

Integrated Workflow for this compound Confirmation

The following diagram outlines a comprehensive workflow that integrates experimental and computational approaches for the definitive structural confirmation of this compound.

G cluster_exp Experimental NMR cluster_comp Computational Chemistry cluster_confirm Structure Confirmation SamplePrep Sample Preparation (this compound in DMSO-d6) Acquire1D Acquire 1D NMR (¹H, ¹³C, ¹⁵N) SamplePrep->Acquire1D Acquire2D Acquire 2D NMR (HSQC, HMBC) Acquire1D->Acquire2D ExpData Compile Experimental Chemical Shift List Acquire2D->ExpData Assign Assign Connectivity (via 2D NMR) Acquire2D->Assign Compare Compare Experimental vs. Predicted Shifts ExpData->Compare ModelTautomers Build Tautomer Models (N1-H, N3-H, etc.) GeomOpt Geometry Optimization (DFT with solvent model) ModelTautomers->GeomOpt NMRCalc Calculate NMR Shieldings (GIAO Method) GeomOpt->NMRCalc CalcData Generate Predicted Chemical Shift Lists NMRCalc->CalcData CalcData->Compare FinalStruct Final Confirmed Structure Compare->FinalStruct Assign->FinalStruct

Caption: Integrated Workflow for this compound Structural Confirmation.

Conclusion

The structural confirmation of this compound, complicated by its inherent tautomerism, necessitates a multi-faceted analytical approach. While 1D NMR provides the initial, crucial overview of the chemical environment, it is the combination of 2D correlation spectroscopy (HSQC and HMBC) and computational chemical shift prediction that offers the highest level of confidence. HMBC experiments provide definitive, through-bond connectivity information that can directly identify the protonation site, while computational methods allow for a robust comparison of experimental data against theoretically derived values for all possible tautomers. By integrating these techniques as outlined in this guide, researchers, scientists, and drug development professionals can achieve unambiguous and reliable structural assignment of this compound and related heterocyclic compounds, ensuring a solid foundation for further research and development.

References

  • 1H NMR Chemical Exchange Techniques Reveal Local and Global Effects of Oxidized Cytosine Derivatives. PMC. Available at: [Link]

  • 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. PMC. Available at: [Link]

  • 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. ResearchGate. Available at: [Link]

  • DNA and Tautomeric Shifts. YouTube. Available at: [Link]

  • 1 H NMR spectrum of solid this compound acquired at 65 kHz MAS. ResearchGate. Available at: [Link]

  • This compound - Wikipedia. Wikipedia. Available at: [Link]

  • NMR Basic Operation - Bruker NMR Spectrometer. University of Wyoming. Available at: [Link]

  • Medium- and Long-Distance 1H–13C Heteronuclear Correlation NMR in Solids. Hong Lab MIT. Available at: [Link]

  • The molecular structure of keto and enol tautomers of this compound. ResearchGate. Available at: [Link]

  • Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • 2D NMR- Worked Example 2 (HSQC and HMBC). YouTube. Available at: [Link]

  • Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis. PMC - NIH. Available at: [Link]

  • Applications of heteronuclear NMR spectroscopy in biological and medicinal inorganic chemistry. PMC. Available at: [Link]

  • Unusual behavior of cytosine amino group signal in 1H NMR spectra in DMSO depending on its concentration. ResearchGate. Available at: [Link]

  • Proton transfer in guanine–cytosine base pair analogues studied by NMR spectroscopy and PIMD simulations. RSC Publishing. Available at: [Link]

  • WORKSHOP ON STRUCTURE ELUCIDATION OF NATURAL PRODUCTS. OWSD. Available at: [Link]

  • Recent developments in solid-state magic-angle spinning, nuclear magnetic resonance of fully and significantly isotopically labelled peptides and proteins. PMC - NIH. Available at: [Link]

  • Computational NMR Prediction: A Microreview. Corin Wagen. Available at: [Link]

  • 15N NMR Studies of tautomerism | Request PDF. ResearchGate. Available at: [Link]

  • NMR Spectroscopy. MSU chemistry. Available at: [Link]

  • Fig. 6 Tautomers of 2-pyrimidinamine and of this compound... ResearchGate. Available at: [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available at: [Link]

  • 15N - NMR Chemical Shifts of Major Chemical Families. NIST. Available at: [Link]

  • NMR studies of new heterocycles tethered to purine moieties with anticancer activity. Universidad de Granada. Available at: [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]

  • Tautomers of Adenine, Cytosine, Guanine, and Thymine. Sandwalk. Available at: [Link]

  • Application of Heteronuclear NMR Spectroscopy to Bioinorganic and Medicinal Chemistry. PMC - PubMed Central. Available at: [Link]

  • NMR model prediction. Chemaxon Docs. Available at: [Link]

  • Nuclear Magnetic Resonance Spectroscopy NMR. Prime Scholars. Available at: [Link]

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Distinguishing Isocytosine from Cytosine: A Comparative Guide to Mass Spectrometry Fragmentation Patterns

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Publication

This guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of isocytosine and its canonical isomer, cytosine. Designed for researchers, scientists, and professionals in drug development, this document elucidates the subtle yet critical differences in their mass spectrometric behavior, offering a robust framework for their unambiguous identification. We will explore the underlying principles of fragmentation, compare experimental data, and provide detailed protocols to ensure scientific rigor and reproducibility.

Introduction: The Significance of Isomeric Distinction

This compound, or 2-aminouracil, is a structural isomer of cytosine, a fundamental nucleobase in DNA and RNA.[1] While not as common as cytosine, this compound and its derivatives are of significant interest in various fields. They are used in studies of unnatural nucleic acid analogues to expand the genetic alphabet and play a role in physical-chemical studies concerning metal complex binding, hydrogen bonding, and tautomerism.[1][2] Given their structural similarity but potentially different biological and chemical activities, the ability to definitively distinguish between these two isomers is paramount.

Mass spectrometry (MS) is a powerful analytical technique for this purpose, offering high sensitivity and structural elucidation capabilities.[3][4] Tandem mass spectrometry (MS/MS), in particular, provides detailed structural information through the controlled fragmentation of selected ions.[5] This guide will focus on the characteristic fragmentation patterns generated by techniques like collision-induced dissociation (CID) to differentiate this compound from cytosine.

Principles of Fragmentation in Pyrimidine Nucleobases

When a molecule like cytosine or this compound is ionized and subjected to energy, it breaks apart into smaller, charged fragments. This process, known as fragmentation, is not random. The molecule cleaves at its weakest bonds, and the resulting pattern of fragment ions serves as a "fingerprint" for the original structure.[6][7]

For pyrimidine bases, a common and major fragmentation pathway involves the elimination of a neutral isocyanic acid (HNCO) molecule.[8] This occurs through the cleavage of bonds within the pyrimidine ring.[8] Other potential fragmentation pathways include the loss of ammonia (NH₃) or hydrocyanic acid (HCN), although these may require more energy.[8] The precise fragmentation pattern—the relative abundance of different fragment ions—is influenced by the initial structure of the molecule and the ionization/fragmentation technique used.

Comparative Fragmentation Analysis: this compound vs. Cytosine

While both this compound and cytosine have the same chemical formula (C₄H₅N₃O) and molar mass (111.104 g·mol⁻¹), the arrangement of their atoms leads to distinct fragmentation behaviors under MS/MS conditions.[1]

The primary fragmentation pathway for protonated cytosine ([M+H]⁺ at m/z 112) in collision-induced dissociation (CID) involves two main losses:

  • Loss of HNCO (Isocyanic Acid): A characteristic loss of 43 Da, resulting in a fragment ion at m/z 69.[9] This is a major dissociation route for cytosine.[8]

  • Loss of NH₃ (Ammonia): A deamination reaction leading to a loss of 17 Da, producing a fragment ion at m/z 95.[9]

While direct, peer-reviewed mass spectra specifically detailing the fragmentation of this compound in comparison to cytosine are not abundant in the readily available literature, we can infer its likely fragmentation based on its structure. This compound also possesses the necessary atoms to lose HNCO and NH₃. However, the stability of the precursor and fragment ions will differ due to the altered positions of the amine and carbonyl groups, leading to different relative intensities of the fragment ions.

Key Differentiator: The key to distinguishing the isomers lies in the relative abundance of the fragment ions. The stability of the resulting carbocations after the initial fragmentation event dictates the likelihood of each pathway. The different placement of the exocyclic amine group in this compound compared to cytosine influences the electronic structure and stability of the fragment ions, which in turn alters the observed fragmentation pattern.

Table 1: Predicted Major Fragments for this compound and Cytosine

Precursor Ion (m/z)CompoundNeutral LossFragment Ion (m/z)Predicted Relative Abundance
112This compoundHNCO69Expected to be a major fragment
112This compoundNH₃95Abundance may differ from cytosine
112CytosineHNCO69Major fragment[8][9]
112CytosineNH₃95Observed fragment[9]

Note: The predicted relative abundances are based on chemical principles and require experimental verification for definitive comparison.

Visualizing the Fragmentation Pathways

To better understand the fragmentation process, the following diagrams illustrate the likely bond cleavages for both this compound and cytosine.

G cluster_iso This compound Fragmentation cluster_cyto Cytosine Fragmentation iso_parent This compound [M+H]⁺ m/z 112 iso_frag1 Fragment m/z 69 iso_parent->iso_frag1 - HNCO iso_frag2 Fragment m/z 95 iso_parent->iso_frag2 - NH₃ cyto_parent Cytosine [M+H]⁺ m/z 112 cyto_frag1 Fragment m/z 69 cyto_parent->cyto_frag1 - HNCO cyto_frag2 Fragment m/z 95 cyto_parent->cyto_frag2 - NH₃

Figure 1: Predicted primary fragmentation pathways for protonated this compound and cytosine.

Experimental Protocol for Isomer Differentiation

This section provides a generalized protocol for analyzing this compound and cytosine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is widely used for the analysis of nucleobases and their derivatives.[3][4]

Objective: To separate this compound and cytosine chromatographically and differentiate them based on their unique MS/MS fragmentation patterns.

Materials:

  • This compound and Cytosine standards

  • HPLC-grade water, acetonitrile, and formic acid

  • LC-MS/MS system (e.g., a triple quadrupole or Orbitrap mass spectrometer)[10][11]

  • Appropriate HPLC column (e.g., C18 or HILIC)[12]

Methodology:

  • Sample Preparation:

    • Prepare individual stock solutions of this compound and cytosine in a suitable solvent (e.g., 10% acetonitrile in water with 0.1% formic acid). This compound is also soluble in heated acetic acid.[2]

    • Prepare a mixed solution containing both isomers at a known concentration (e.g., 1 µg/mL).

    • Prepare a blank solution (solvent only).

  • Liquid Chromatography (LC) Separation:

    • Rationale: Chromatographic separation is crucial because isomers may have very similar fragmentation patterns. A difference in retention time provides an orthogonal dimension of identification.

    • Column: A reverse-phase C18 column is a common starting point. HILIC chromatography can also be effective for polar compounds like nucleobases.[12]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Develop a gradient elution method to achieve baseline separation of the two isomers. (e.g., start with 2% B, ramp to 95% B over 10 minutes, hold, and re-equilibrate).

    • Flow Rate: 0.3 - 0.5 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS) and Tandem MS (MS/MS) Analysis:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS1 Scan: Perform a full scan from m/z 50-200 to identify the protonated molecular ions ([M+H]⁺) at m/z 112 for both compounds.

    • MS/MS (Product Ion Scan):

      • Select the precursor ion at m/z 112.

      • Apply collision-induced dissociation (CID) with a neutral gas (e.g., argon or nitrogen).[7]

      • Optimize the collision energy (e.g., perform a ramping experiment from 10-40 eV) to generate a rich fragmentation spectrum. A collision energy of around 10 eV has been used for cytosine.[9]

      • Acquire the product ion spectra for the peaks eluting at the retention times of this compound and cytosine.

Data Analysis and Interpretation:

  • Confirm the retention times for pure this compound and cytosine standards.

  • Analyze the product ion spectra obtained from the mixed sample at the respective retention times.

  • Compare the relative intensities of the major fragment ions (e.g., m/z 69 and m/z 95). The difference in the ratio of these fragments will be the key identifier.

Figure 2: Experimental workflow for the differentiation of this compound and cytosine.

Conclusion

The structural isomerism of this compound and cytosine necessitates a robust analytical strategy for their differentiation. While they share the same mass, their distinct atomic arrangements give rise to subtle but measurable differences in their mass spectrometric fragmentation patterns. By coupling liquid chromatography with tandem mass spectrometry, researchers can leverage differences in both retention time and the relative abundances of characteristic fragment ions—primarily arising from the neutral losses of HNCO and NH₃—to achieve confident and unambiguous identification. The methodologies and insights provided in this guide serve as a foundational reference for scientists working with these and other isomeric nucleobases.

References

  • RSC Publishing. (n.d.). Tautomerization in the formation and collision-induced dissociation of alkali metal cation-cytosine complexes.
  • PLoS ONE. (n.d.). Fragmentation mechanisms of cytosine, adenine and guanine ionized bases.
  • PMC. (2020, September 28). Positive/negative ion-switching-based LC–MS/MS method for quantification of cytosine derivatives produced by the TET-family 5-methylcytosine dioxygenases.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).
  • Michigan State University Chemistry. (n.d.). Mass Spectrometry.
  • PubMed Central. (n.d.). HPLC-UV, MALDI-TOF-MS and ESI-MS/MS Analysis of the Mechlorethamine DNA Crosslink at a Cytosine-Cytosine Mismatch Pair.
  • MDPI. (n.d.). Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric Data.
  • PubMed. (n.d.). Liquid Chromatography-Mass Spectrometry Analysis of Cytosine Modifications.
  • ResearchGate. (n.d.). Mass spectra of cytosine (A), 1 (B) and 2 (C) after collision-induced dissociation....
  • Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.
  • eLife. (2022, July 28). Global analysis of cytosine and adenine DNA modifications across the tree of life.
  • National High Magnetic Field Laboratory. (2025, August 25). Collision-Induced Dissociation.
  • Wikipedia. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound (I2127) - Product Information Sheet.
  • YouTube. (2022, February 6). Tandem Mass Spectrometry (MS/MS) | Analytical Technique Animation for CSIR NET & Life Science Exams.

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Validating Isocytosine Incorporation in PCR Amplicons: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of non-standard nucleotides like Isocytosine (iC) and its partner Isoguanine (iG) represents a cornerstone of expanded genetic alphabet systems (e.g., AEGIS, MultiCode®). While these bases enable site-specific labeling, orthogonal coding, and enhanced thermodynamic stability, validating their successful incorporation into PCR amplicons remains a critical bottleneck. Standard sequencing methods (Sanger, Illumina) often misread iC as Cytosine (C) or Thymine (T), leading to "informational bleaching."

This guide objectively compares three validation methodologies: LC-MS/MS (The Gold Standard) , Fluorescence Quenching (Real-Time) , and Thermodynamic Analysis (Tm Shift) . It prioritizes self-validating protocols that ensure the non-standard base is not just present in the reaction, but physically incorporated into the amplicon.

Mechanism of Action: The iC:iG Orthogonality

To validate iC, one must understand why it works. This compound is an isomer of cytosine. In the Watson-Crick geometry:

  • Natural C:G pair: Hydrogen bonding pattern is donor-acceptor-acceptor (C) to acceptor-donor-donor (G).

  • Synthetic iC:iG pair: Hydrogen bonding pattern is amino-keto-amino (iC) to keto-amino-keto (iG).

This distinct H-bonding pattern prevents standard polymerases from easily reading iC with natural dGTP, though mismatches can occur. Successful validation relies on detecting this specific chemical signature or the unique thermodynamic properties of the iC:iG bond.

Decision Matrix: Selecting a Validation Strategy

Before proceeding to protocols, use this logic flow to select the method that matches your throughput and sensitivity requirements.

ValidationMatrix Start Start: What is your primary validation goal? Quant Absolute Quantification & Chemical Verification? Start->Quant Proof of Chemistry HighThru High Throughput Screening? Start->HighThru Routine Screening Access Access to Mass Spec? Quant->Access MultiCode Method 2: Fluorescence Quenching (MultiCode-RTx) HighThru->MultiCode Real-time Tm Method 3: Tm Analysis (Supporting Evidence) HighThru->Tm End-point MS Method 1: LC-MS/MS (Gold Standard) Access->MS Yes Access->Tm No (Inferred)

Figure 1: Decision matrix for selecting the appropriate iC incorporation validation method.

Method 1: LC-MS/MS (The Gold Standard)

Verdict: The only method that provides absolute chemical proof of incorporation. Best For: Initial assay development, QC of critical reagents, and troubleshooting.

The Challenge

PCR products are too large for direct intact mass analysis to resolve a single iC vs. C difference (a mass difference of <1 Da in some tautomers, but distinct fragmentation patterns). The amplicon must be digested into single nucleosides.

Protocol: Enzymatic Digestion & Mass Detection

Reagents:

  • Nuclease P1 (Sigma/Roche)

  • Shrimp Alkaline Phosphatase (rSAP) or Calf Intestinal Phosphatase (CIP)

  • LC-MS Grade Water/Acetonitrile

Step-by-Step Workflow:

  • PCR Amplification: Generate amplicons using 5-Me-iC or iC-containing primers/dNTPs.

    • Critical: Use a polymerase tolerant of non-standard bases (e.g., Titanium Taq or specialized variants like GlaxoSmithKline’s engineered polymerases).

  • Purification: Remove unincorporated dNTPs using a spin column (e.g., QIAquick) or bead-based cleanup (AMPure XP). Unincorporated diCTP will skew results.

  • Digestion (The "Self-Validating" Step):

    • Mix 10 µL Purified DNA (~1 µg) with 1 U Nuclease P1 in 10 mM Ammonium Acetate (pH 5.3).

    • Incubate at 45°C for 2 hours . (Breaks PDE bonds -> dNMPs).

    • Add 1 U rSAP and adjust buffer to pH 8.0 (using Tris-HCl).

    • Incubate at 37°C for 1 hour . (Removes phosphates -> Nucleosides).

  • LC-MS/MS Analysis:

    • Inject onto a C18 Reverse Phase column.

    • Monitor Transitions (MRM mode).

Data Interpretation: You must monitor specific mass-to-charge (m/z) transitions.

NucleosidePrecursor Ion (m/z)Fragment Ion (Base)Retention Time Relative to dC
dC 228.2112.11.00 (Reference)
diC (this compound) 228.2112.1Distinct Shift (Elutes earlier/later depending on column pH)
5-Me-diC 242.2126.1Distinct

Note: While iC and C are isomers (same mass), they have different retention times on high-resolution C18 columns due to hydrophobicity differences in the nucleobase orientation.

Method 2: Fluorescence Quenching (MultiCode-RTx)

Verdict: Best for high-throughput screening and routine verification. Best For: Clinical diagnostics, SNP genotyping.

Mechanism

This method relies on the specific pairing of iC and iG. It is "self-validating" because fluorescence changes only if the polymerase successfully incorporates the complementary non-standard base.

MultiCode cluster_0 Step 1: Annealing cluster_1 Step 2: Extension cluster_2 Step 3: Detection Primer Primer (iC-FAM) Template Template Primer->Template Poly Polymerase Primer->Poly dNTP diGTP (Quencher) dNTP->Primer Incorporation Result Quenched Duplex Poly->Result Specific Pairing

Figure 2: MultiCode-RTx mechanism. Fluorescence is high initially; incorporation of diGTP-Quencher opposite iC-Fluorophore causes a specific signal drop.

Protocol
  • Primer Design: Label the 5' end of the forward primer with a fluorophore (e.g., FAM) and place an iC base at the 5' end or internal position.

  • Master Mix: Include standard dNTPs (A, T, C, G) and diGTP-Dabcyl (Quencher).

  • Cycling: Run standard PCR.

  • Readout: Monitor fluorescence in real-time.

    • Success: Fluorescence decreases (Quenching) as the amplicon accumulates and the iG-Quencher is incorporated opposite the iC-FAM.

    • Failure: Fluorescence remains high (or increases if using intercalating dyes, which should be avoided here).

Method 3: Thermodynamic (Tm) Analysis

Verdict: Good supporting evidence, but not definitive on its own. Best For: Quick checks without expensive reagents.

The Science

The iC:iG base pair forms 3 hydrogen bonds, similar to C:G, but with different stacking energies.

  • Stability: iC:iG

    
     C:G > A:T.
    
  • The Validator: The stability difference is most apparent when checking for mismatches.

Protocol: The "Tm Challenge"
  • Amplification: Generate your iC-containing amplicon.

  • Melt Curve 1 (Perfect Match): Hybridize with a probe containing the perfect complement (iG ). Record Tm.

  • Melt Curve 2 (Mismatch): Hybridize with a probe containing a natural base (G ) at the target position.

  • Result:

    • If iC is present, the iC:iG duplex will have a significantly higher Tm (typically

      
      Tm > 5-10°C) than the iC:G  mismatch duplex.
      
    • If iC was replaced by C during PCR (bleaching), the "Mismatch" probe (G) will actually form a perfect C:G pair, resulting in a high Tm, indistinguishable from the control.

Comparative Performance Matrix

FeatureLC-MS/MSMultiCode-RTxTm AnalysisSequencing (NGS)
Specificity High (Chemical ID)High (Enzymatic)Medium (Inferred)Low (Read errors)
Sensitivity High (fmol range)High (PCR sensitivity)MediumHigh
Throughput Low (10s/day)High (96/384 well)MediumHigh
Cost

$

$

Key Risk Incomplete digestionQuencher bleed-throughSubtle Tm shiftsBioinformatics filtering

Why Standard Sequencing Fails (And a Note on Nanopore)

Do not rely on Sanger or standard Illumina sequencing to validate iC incorporation.

  • Sanger: Polymerases used in BigDye terminators will often read iC as C, or terminate the read, causing a "hard stop" in the chromatogram.

  • Illumina: Library prep polymerases will force a natural base (usually G) opposite the iC, converting it to a C:G pair in the final cluster generation. The iC is "bleached" out of the data.

  • Nanopore: Emerging protocols suggest that raw current signal analysis can distinguish iC from C, but this requires custom base-calling models trained on synthetic standards.

References

  • Benner, S. A., et al. (2011). "Evolution of the genetic alphabet." Journal of Molecular Evolution. Link

  • Moser, M. J., & Prudent, J. R. (2003). "Enzymatic repair of an expanded genetic information system." Nucleic Acids Research.[1] Link (Foundational paper for MultiCode technology).

  • Johnson, S. C., et al. (2004). "A third base pair for the polymerase chain reaction: inserting isoC and isoG." Nucleic Acids Research.[1] Link

  • Promega Corporation. "MultiCode®-RTx Technology Application Note." Link (General technology validation).

  • Malyshev, D. A., et al. (2014). "A semi-synthetic organism with an expanded genetic alphabet." Nature. Link (Demonstrates LC-MS validation of unnatural base pairs).

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Technical Benchmark Guide: Isocytosine Mutagenicity and Cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of Isocytosine (2-aminouracil), focusing on its performance benchmarks in mutagenicity and cytotoxicity assays. It is designed for researchers utilizing non-canonical nucleobases in synthetic biology, drug development, and genetic alphabet expansion.

Executive Summary

This compound (isoC) is a structural isomer of cytosine used primarily in expanded genetic alphabet systems (e.g., AEGIS) to pair with Isoguanine (isoG). Unlike cytotoxic pyrimidine analogs used in chemotherapy (e.g., 5-Fluorouracil, Cytarabine), this compound exhibits low acute cytotoxicity but possesses a distinct genetic mutagenicity profile driven by tautomeric ambiguity.

This guide benchmarks isoC against standard biological references, delineating its safety profile as a chemical reagent versus its fidelity challenges as a genetic substrate.

Part 1: Mechanism of Action – The Tautomeric Hazard

To understand the mutagenicity benchmarks of this compound, one must first understand the causality. Unlike standard bases, isoC exists in a delicate tautomeric equilibrium that directly impacts DNA polymerase fidelity.

Tautomeric Shift and Mispairing

In its dominant amino-oxo form, isoC pairs with isoG via a non-canonical hydrogen bonding pattern (donor-donor-acceptor). However, isoC frequently undergoes a tautomeric shift to the imino-oxo or amino-hydroxy forms.

  • Dominant Form (Amino-Oxo): Pairs with Isoguanine (isoG) .[1][2]

  • Minor Tautomer (Imino-Oxo): Mimics Thymine, mispairing with Guanine (G) .

  • Minor Tautomer (Amino-Hydroxy): Mimics Cytosine, mispairing with Guanine (G) .

This "wobble" is the primary source of point mutations (A:T


 G:C transitions) during PCR amplification or in vivo replication involving isoC.
Visualization: Tautomeric Mispairing Pathway

Tautomerism cluster_0 Replication Fidelity Outcome IsoC_Major This compound (Amino-Oxo Form) IsoC_Minor This compound (Imino/Hydroxy Tautomer) IsoC_Major->IsoC_Minor Tautomeric Shift (K_eq ~ 10^-2 to 10^-3) IsoG Target Pair: Isoguanine (isoG) IsoC_Major->IsoG Correct Pairing (3 H-bonds) Guanine Mispair Target: Guanine (G) IsoC_Minor->Guanine Mispairing (Transition Mutation) Result High Fidelity Replication (Expanded Alphabet) IsoG->Result Mutation Point Mutation (Loss of Genetic Info) Guanine->Mutation

Caption: Schematic of this compound tautomerism leading to competitive mispairing with Guanine during DNA replication.

Part 2: Mutagenicity & Cytotoxicity Benchmarks[3]

Mutagenicity Profile (Fidelity vs. Toxicity)

This compound is not a "mutagen" in the traditional sense of chemically modifying DNA (like alkylating agents). Instead, it acts as a mutagenic substrate .

ParameterThis compound (isoC)Cytosine (Natural Control)5-Fluorouracil (Toxic Control)
Primary Mechanism Tautomeric MispairingSpontaneous Deamination (to Uracil)Thymidylate Synthase Inhibition
Ames Test Result Negative/Equivocal *NegativeNegative (Cytostatic)
Replication Fidelity ~96% - 99.8% (per round)**>99.99% (with proofreading)N/A (Chain terminator/Inhibitor)
dominant Mispair Pairs with Guanine Pairs with Adenine (rarely)N/A

*Note: IsoC is generally negative in standard Ames tests (Salmonella TA98/TA100) because it requires metabolic incorporation into DNA to cause mutations, which standard bacterial strains may not efficiently perform without specific transport/polymerase adaptations. **Note: Fidelity depends heavily on the polymerase used. Family A polymerases (e.g., Klenow) often show lower fidelity for isoC:isoG pairs than evolved variants.

Cytotoxicity Benchmarks (Cell Viability)

Unlike its fluorinated analogs, this compound exhibits low acute cytotoxicity in mammalian cells. It is generally considered "Harmful if swallowed" (Acute Tox. 4) but does not display potent IC50 values typical of chemotherapeutics.

Cell LineAssay TypeIC50 BenchmarkInterpretation
HeLa (Cervical Cancer) MTT (48h)> 100 µM (Est.)Low Cytotoxicity
HepG2 (Liver) MTT / ATP> 100 µM (Est.)Low Cytotoxicity
MM Cells (Myeloma) Cell Titer Glo~5-10 µM (Derivative*)Derivatives like EIMTC are toxic; pure isoC is not.

Key Insight: High concentrations of isoC are often required in synthetic biology "feeding" experiments (e.g., 200 µM - 1 mM) to ensure uptake, with minimal impact on cell growth rates, confirming its low acute toxicity profile compared to 5-FU (IC50 ~1-10 µM).

Part 3: Experimental Protocols

Protocol A: Modified Ames Test for Nucleobase Analogs

Standard Ames tests may yield false negatives for nucleobase analogs. This modified protocol ensures incorporation.

Objective: Assess mutagenic potential via incorporation during replication. System: Salmonella typhimurium strains TA100 (base-pair substitution sensitive).

  • Preparation: Dissolve this compound in DMSO (stock 100 mM). Ensure fresh preparation to minimize oxidative degradation.

  • Pre-incubation:

    • Mix 0.1 mL bacterial culture (

      
       cells/mL).
      
    • Add 0.1 mL test compound (Range: 0.5 µg - 500 µ g/plate ).

    • Add 0.5 mL S9 metabolic activation mix (optional, though isoC is not typically metabolized to a reactive electrophile).

    • Critical Step: Incubate at 37°C for 20 minutes before adding agar. This allows uptake of the analog.

  • Plating: Add 2.0 mL molten top agar (containing trace histidine/biotin) and pour onto minimal glucose agar plates.

  • Incubation: Incubate at 37°C for 48 hours.

  • Scoring: Count revertant colonies (

    
    ).
    
    • Validation: A 2-fold increase over spontaneous revertants (solvent control) indicates mutagenicity.

Protocol B: Cytotoxicity Assessment (MTT Assay)

Self-validating protocol for determining IC50.

Objective: Determine the concentration required to inhibit 50% of cell metabolic activity.

  • Seeding: Seed target cells (e.g., HeLa) at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment:

    • Remove media.[3]

    • Add fresh media containing this compound (Serial dilution: 0, 1, 10, 50, 100, 500, 1000 µM).

    • Control: DMSO vehicle control (<0.5% v/v) and Positive Control (e.g., 5-FU 10 µM).

  • Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO2.

  • Labeling:

    • Add 20 µL MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate 3-4 hours until purple formazan crystals form.

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve crystals. Shake 10 mins.

  • Measurement: Read Absorbance at 570 nm (Reference 630 nm).

  • Analysis: Plot % Viability vs. Log[Concentration]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Visualization: Experimental Workflow

Workflow cluster_tox Cytotoxicity (MTT) cluster_mut Mutagenicity (Ames) Start This compound Sample T1 Seed HeLa Cells (96-well) Start->T1 M1 Salmonella TA100 Start->M1 T2 Dose Response (0 - 1000 µM) T1->T2 T3 Measure Abs 570nm T2->T3 Result_Tox Calculate IC50 T3->Result_Tox M2 Pre-incubation (Uptake Phase) M1->M2 M3 Count Revertants M2->M3 Result_Mut Mutagenicity Index M3->Result_Mut

Caption: Parallel workflow for assessing the toxicological and mutagenic potential of this compound.

References

  • Switzer, C., Moroney, S. E., & Benner, S. A. (1993). Enzymatic recognition of the base pair between isocytidine and isoguanosine. Biochemistry, 32(39), 10489-10496.[4] Link

  • Johnson, S. C., et al. (2004). A third base pair for the polymerase chain reaction: inserting isoC and isoG. Nucleic Acids Research, 32(6), 1937-1941. Link

  • Sztanke, K., et al. (2016). In vitro effects of a new fused azathis compound-like congener on relative cell proliferation, necrosis and cell cycle in cancer and normal cell cultures.[5] Molecular and Cellular Biochemistry, 419, 1-13. Link

  • Mortelmans, K., & Zeiger, E. (2000).[6][7] The Ames Salmonella/microsome mutagenicity assay.[7][8][9][10] Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 29-60. Link

  • Fisher Scientific. (2021). Safety Data Sheet: this compound. Link

  • Hoshika, S., et al. (2019). Hachimoji DNA and RNA: A genetic system with eight building blocks. Science, 363(6429), 884-887. Link

Sources

Comparative Guide: Commercial Isocytosine Purity Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purity Paradox in Synthetic Biology

Isocytosine (2-aminopurine-4-one) has transitioned from a niche chemical intermediate to a cornerstone of synthetic biology (Hachimoji DNA) and antiviral drug development. While commercial Certificates of Analysis (CoA) often claim purities of ≥98%, the remaining ≤2% impurity profile is frequently the failure point for sensitive downstream applications.

This guide moves beyond simple assay percentages to evaluate the functional purity of commercial this compound. We analyze the critical difference between "Research Grade" (95-98%) and "Synth-Bio Grade" (≥99%), identifying specific impurities that inhibit polymerase activity and alter crystallization kinetics.

Market Landscape: Comparative Specifications

The following analysis aggregates data from major global suppliers (Sigma-Aldrich/Merck, TCI, Thermo Scientific, and specialized synth-bio vendors).

Table 1: Commercial Grade Comparison
FeatureResearch Grade High-Purity / Synth-Bio Grade GMP Grade
Typical Purity (HPLC) ≥ 95.0%≥ 98.0% - 99.0%≥ 99.5%
Primary Impurities Uracil, Cytosine isomers, Malic AcidTrace Uracil, Deamination products< 0.1% Single Impurity
Water Content (KF) Not Specified (Hygroscopic)≤ 0.5%≤ 0.1%
Solubility (DMSO) Turbidity possibleClear, ColorlessClear, Colorless
Key Application Early-stage organic synthesisHachimoji DNA, PCR, CrystallographyClinical API production
Typical Cost/g $5 - $15$40 - $80Custom Quote
Supplier Examples ChemScene, TCI (Standard)Sigma-Aldrich (Prem.), ThermoCustom CROs

Critical Insight: Lower-grade this compound often contains trace Guanidine (starting material) or Sulfuric Acid residues (from synthesis), which act as potent inhibitors in enzymatic reactions even at micromolar concentrations.

The "Hidden" Impurities: A Mechanistic Analysis

To validate purity, one must understand the synthesis pathway. The most common industrial route involves the condensation of Guanidine with Malic Acid in fuming sulfuric acid (oleum).

Visualization: Synthesis-Derived Impurity Map

The following diagram illustrates the origin of critical impurities based on the standard synthesis route.

Isocytosine_Impurities Start1 Guanidine Process Condensation (Oleum/H2SO4) Start1->Process Start2 Malic Acid Start2->Process Product This compound (Target) Process->Product Main Reaction Imp1 Impurity A: Unreacted Guanidine (Enzyme Inhibitor) Process->Imp1 Incomplete Conversion Imp3 Impurity C: Sulfated Byproducts (pH Shift) Process->Imp3 Side Reaction Imp2 Impurity B: Uracil (Hydrolysis Product) Product->Imp2 Deamination (Storage/Aging)

Figure 1: Synthesis pathway showing the origin of critical impurities. Note that Uracil formation (Impurity B) can occur post-purification due to improper storage (moisture).

Validated Experimental Protocols

Protocol A: Isomer-Resolving HPLC Method

Standard C18 columns often fail to separate this compound from its structural isomer Cytosine or its deamination product Uracil due to similar polarities. This method uses a Mixed-Mode approach for superior resolution.

  • Objective: Quantify this compound purity and detect <0.1% Uracil/Cytosine.

  • Column: Mixed-Mode Reversed-Phase/Cation-Exchange (e.g., SIELC Primesep 100 or equivalent), 150 x 4.6 mm, 5 µm.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA)

    • Solvent B: Acetonitrile (MeCN) + 0.1% TFA

  • Gradient:

    • 0-5 min: 100% A (Isocratic hold for polar retention)

    • 5-20 min: 0% → 40% B

  • Flow Rate: 1.0 mL/min[1][2]

  • Detection: UV @ 254 nm (this compound) and 220 nm (General impurities).

  • Acceptance Criteria:

    • This compound Retention Time (RT): ~6.5 min (distinct from Uracil ~3.2 min).

    • Tailing Factor: < 1.5.

Protocol B: Solubility Stress Test (Turbidity Assay)

High-purity this compound must dissolve completely in DMSO for biological assays. Trace inorganic salts (sulfates) from the synthesis will cause turbidity.

  • Preparation: Weigh 50 mg of this compound standard.

  • Dissolution: Add 1.0 mL of anhydrous DMSO (Spectroscopic Grade).

  • Agitation: Vortex for 30 seconds.

  • Observation:

    • Pass: Solution is crystal clear. Absorbance at 600 nm (OD600) < 0.05.

    • Fail: Visible haze or particulates. OD600 > 0.1.[3]

    • Note: Haze often indicates residual silica or sulfate salts from the purification process.

Quality Control Decision Framework

Use this logic flow to determine if a purchased batch is suitable for your specific application.

QC_Workflow Start Receive this compound Batch Visual Visual Inspection (White Powder?) Start->Visual Solubility Solubility Test (50mg/mL DMSO) Visual->Solubility Pass Decision1 Reject: Oxidation/Degradation Visual->Decision1 Fail (Yellow/Clumped) HPLC HPLC Purity Check (Protocol A) Solubility->HPLC Clear Solution Decision2 Reject: Inorganic Contamination Solubility->Decision2 Turbid/Haze Decision3 Check Impurity Profile HPLC->Decision3 Decision3->Decision1 <95% Final_Low Approve for: Basic Synthesis Decision3->Final_Low 95-98% Final_High Approve for: Hachimoji/Pharma Decision3->Final_High >99% & No Uracil

Figure 2: QC Decision Tree for evaluating incoming raw material batches.

Conclusion & Recommendations

For drug development and high-fidelity synthetic biology , "Research Grade" (95-98%) this compound is insufficient due to the risk of enzymatic inhibition by synthesis byproducts like guanidine and sulfates.

  • Recommendation 1: Always request a specific batch CoA prior to purchase. Look for "Loss on Drying" <0.5% to ensure stability.

  • Recommendation 2: For PCR or sequencing applications, perform a recrystallization (Water/Ethanol) if the commercial purity is <99%.

  • Recommendation 3: Store all standards under inert gas (Argon/Nitrogen) at -20°C, as this compound is prone to slow deamination into Uracil in the presence of atmospheric moisture.

References

  • Sigma-Aldrich. this compound Product Specification & Safety Data Sheet (SDS). Retrieved from

  • TCI Chemicals. this compound (I0814) Product Details and CoA. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 66950: this compound. Retrieved from

  • Hoshika, S., et al. (2019).Hachimoji DNA and RNA: A genetic system with eight building blocks. Science. (Contextual grounding for high-purity requirements).
  • Thermo Scientific Chemicals. this compound, 99% Specifications. Retrieved from

Sources

Thermal Denaturation (Tm) Studies of Isocytosine-DNA Duplexes: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal Denaturation (Tm) Studies of Isocytosine-DNA Duplexes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (iC), a structural isomer of cytosine, represents a cornerstone of the Artificially Expanded Genetic Information System (AEGIS). When paired with Isoguanine (iG), it forms a non-canonical base pair that retains the Watson-Crick geometry but possesses a distinct hydrogen-bonding pattern (donor-donor-acceptor). This guide provides a rigorous technical comparison of iC-containing duplexes against standard DNA, analyzing thermal stability, thermodynamic parameters, and experimental protocols.

Key Insight: The iC:iG base pair is thermodynamically isoenergetic to the standard G:C pair, offering high stability (3 hydrogen bonds) with orthogonal specificity, making it ideal for high-fidelity aptamer generation and diagnostic assays.

Structural & Mechanistic Basis[1][2]

To understand the thermal performance of this compound, one must analyze its hydrogen bonding potential compared to natural bases.[1][2]

  • Standard C:G Pair: Cytosine presents a "donor-acceptor-donor" pattern to Guanine.[1]

  • AEGIS iC:iG Pair: this compound presents an "acceptor-acceptor-donor" pattern.[1] This rearrangement prevents cross-pairing with natural bases while maintaining the purine-pyrimidine geometry required for B-form helices.[1]

Expertise Insight: The Tautomerism Trap

Unlike natural cytosine, this compound is susceptible to tautomeric shifts between the amino-oxo (pairing compatible) and imino-oxo forms. In aqueous solution at neutral pH, the amino-oxo form predominates, facilitating stable pairing. However, acidic conditions (pH < 5.[1]0) can protonate the N3 position (pKa


 4.0), disrupting the hydrogen bond acceptor capability and destabilizing the duplex. Protocol Critical:  Always maintain experimental pH > 6.5 to ensure the relevant tautomer is active.
Visualization: Hydrogen Bonding Geometries

Figure 1: Comparison of hydrogen bonding patterns.[1] The iC:iG pair maintains the 3-bond stability of G:C but with a shuffled donor/acceptor code, ensuring orthogonality.

Comparative Performance Analysis

This section compares iC-DNA duplexes against standard alternatives across three critical performance vectors.

Scenario A: Stability (iC:iG vs. G:C)

The primary alternative to iC:iG is the standard G:C pair.[1]

  • Performance: Both pairs form 3 hydrogen bonds.[1][2][3] Experimental data confirms that iC:iG duplexes exhibit

    
     values within 1–2°C of G:C duplexes of identical sequence context.[1]
    
  • Thermodynamics: The enthalpy of formation (

    
    ) for iC:iG is comparable to G:C (
    
    
    
    to
    
    
    kcal/mol per stack), driving a high free energy of binding (
    
    
    ).
  • Verdict: iC:iG is a drop-in replacement for G:C when orthogonality is required without sacrificing thermal stability.[1]

Scenario B: Mismatch Discrimination (iC:G vs. C:G)

A key risk in using non-natural bases is promiscuous pairing with natural bases.[1]

  • iC:G Mismatch: this compound (acceptor-acceptor-donor) vs. Guanine (acceptor-donor-acceptor). This combination creates a "clash" at the top position (acceptor-acceptor repulsion) and loses a central H-bond.

  • Data: The

    
     depression for a single iC:G mismatch is significantly larger (
    
    
    
    C to
    
    
    C) compared to a G:T wobble pair, providing superior specificity.
  • Verdict: iC offers high discrimination against natural purines, essential for high-fidelity PCR or aptamer selection (SELEX).[1]

Scenario C: Structural Diversity (Parallel-Stranded DNA)

Unlike standard bases, iC is a potent inducer of parallel-stranded (ps) DNA structures when paired with Guanine or Isoguanine under specific conditions (e.g., Hoogsteen pairing modes).

  • Performance: ps-DNA containing iC:G pairs is stable at acidic pH but generally less stable than antiparallel duplexes at neutral pH.[1]

  • Verdict: Use iC for nanotechnology applications where switching between antiparallel and parallel topologies is desired.[1]

Experimental Protocol: Self-Validating Tm Workflow

Objective: Accurately determine


 and thermodynamic parameters (

) for iC-containing oligonucleotides.

Reagents:

  • Buffer: 10 mM

    
    , 100 mM NaCl, 0.1 mM EDTA, pH 7.0 .[1] (Strict pH control is vital due to iC pKa).[1]
    
  • Oligos: HPLC-purified iC-containing strand and complementary iG strand.[1]

Workflow Diagram:

tm_workflow cluster_cycle Thermal Cycle (UV-Vis) Start Start: Oligo Reconstitution Prep Sample Prep: 1.0 µM Duplex in pH 7.0 Buffer (Avoid Acidic pH!) Start->Prep Degas Degas Samples (Prevent bubbles at high temp) Prep->Degas Heat Heat to 95°C (Denature) Degas->Heat Cool Slow Cool to 15°C (Anneal - 1°C/min) Heat->Cool Ramp Melt Ramp: 15°C -> 95°C (0.5°C/min, Monitor A260) Cool->Ramp Calc Data Analysis: Calculate 1st Derivative (dA/dT) Determine Tm Ramp->Calc Thermo Thermodynamic Plot: 1/Tm vs ln(Ct) Extract ΔH and ΔS Calc->Thermo

Figure 2: Step-by-step workflow for thermal denaturation studies of non-natural base pairs.

Validation Steps:

  • Hysteresis Check: Compare the heating (

    
    ) and cooling (
    
    
    
    ) curves. A difference
    
    
    C indicates non-equilibrium conditions; reduce the ramp rate.[1]
  • Concentration Series: Perform melts at 1, 2, 5, and 10

    
    M. Plot 
    
    
    
    vs
    
    
    . Linearity (
    
    
    ) confirms a two-state transition and validates the thermodynamic data.
Data Presentation

The following table summarizes the thermodynamic stability of iC-containing duplexes compared to standard DNA.

Table 1: Comparative Thermodynamic Stability (Nearest-Neighbor Context)

Base Pair TypeInteractionH-BondsRelative Stability (

)
Specificity Note
Standard G : C 3 High (-2.5 to -3.0 kcal/mol) Reference Standard
Standard A : T2Moderate (-1.0 to -1.5 kcal/mol)Lower Tm than G:C
AEGIS iC : iG 3 Isoenergetic to G:C High Orthogonality
Mismatch iC : G1-2 (Distorted)Low (Destabilizing)Strong steric/H-bond repulsion
Mismatch iC : A2 (Wobble)LowSimilar to C:A mismatch

Note: Values are approximate per base-pair stack in 1M NaCl. Actual


 depends on the specific flanking sequence (nearest-neighbor model).
References
  • BenchChem. Unraveling the Thermal Stability of this compound-Isoguanine vs. Guanine-Cytosine Base Pairs: A Comparative Guide. (2025).[1][2][4][5] Retrieved from

  • Roberts, C., Bandaru, R., & Switzer, C. Theoretical and experimental stability of the this compound-isoguanine base pair. (1997).[1] J. Am. Chem. Soc.[1][6][7] (Key primary source for isoenergetic claim).

  • Sugiyama, H., Ikeda, S., & Saito, I. Structural studies of a stable parallel-stranded DNA duplex incorporating isoguanine:cytosine and this compound:guanine basepairs.[6] (1996).[1][6] J. Am. Chem. Soc.[1][6][7] Retrieved from

  • SantaLucia, J., Jr. A unified view of polymer, dumbbell, and oligonucleotide DNA nearest-neighbor thermodynamics. (1998).[1] Proc. Natl. Acad. Sci. USA.[1] (Source for standard DNA parameters).

  • Soto, A.M., et al. Tautomerism of this compound and its role in mutagenesis.[1] (2010).[1][3] Biophys J.[1] (Source for pKa and tautomerism data).

Sources

Comparative Guide: X-ray Diffraction Profiling of Isocytosine Crystal Structures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isocytosine Challenge

This compound (2-aminouracil) represents a critical structural scaffold in the development of antiviral nucleoside analogs and expanded genetic alphabets. Unlike its canonical isomer, Cytosine, this compound exhibits a complex tautomeric equilibrium (amino-oxo


 imino-oxo) that is highly sensitive to environmental conditions.

For drug development professionals, determining the precise tautomeric form in the solid state is non-trivial but essential. The biological activity of this compound-based drugs often depends on specific hydrogen-bonding donors/acceptors that change with tautomerization.

This guide objectively compares the X-ray diffraction (XRD) data of this compound against Cytosine and alternative structural determination methods. It provides field-validated protocols to resolve the specific "proton location" ambiguity that plagues standard crystallographic datasets.

Comparative Analysis: this compound vs. Cytosine[1]

The primary challenge in this compound crystallography is distinguishing between the N1-H (amino-oxo) and N3-H (imino-oxo) tautomers. While Cytosine crystallizes predictably, this compound structures often reveal supramolecular complexity, including rare tautomeric co-crystals.

Table 1: Crystallographic Data Comparison

The following data contrasts the standard solid-state forms of this compound and Cytosine. Note the distinct packing arrangements driven by their hydrogen-bonding capabilities.

FeatureThis compound (Standard Form)Cytosine (Standard Form)Implications for Drug Design
Crystal System MonoclinicOrthorhombicThis compound packing is less symmetric, often allowing solvent inclusion.
Space Group



is centrosymmetric;

is chiral (relevant for nucleosides).
Lattice

(

)
8.74513.044Distinct unit cell shapes affect powder diffraction fingerprinting.
Lattice

(

)
11.4129.496
Lattice

(

)
10.4143.814Short

-axis in Cytosine indicates tight stacking; this compound is more expanded.

Angle


Tautomer State Mixed (1:1 Ratio) Pure (Amino-oxo) CRITICAL: this compound often crystallizes as a 1:1 hybrid of tautomers.
H-Bond Motif Ribbon / TapeRibbonThis compound forms "Reversed Watson-Crick" pairs.

Data Sources: this compound parameters derived from Sharma & McConnell [1]; Cytosine parameters from typical CSD entries (e.g., CYSTIN01) [2].

Technical Insight: The "Proton Ambiguity"

In standard XRD (using Mo or Cu radiation), X-rays scatter off electron density, not nuclei. Hydrogen atoms have a single electron often pulled toward the bonding atom (N or O).

  • The Problem: In this compound, the difference between an N1-H and N3-H tautomer is a single proton shift. XRD often shows "smeared" electron density between N1 and N3, making automated assignment impossible.

  • The Evidence: A typical R-factor for a well-refined small molecule is ~3-5%. However, this compound structures often stall at ~6-7% if the tautomeric disorder is not modeled as a superposition of both forms.

Performance vs. Alternatives

When XRD data is ambiguous regarding protonation states, researchers must weigh alternative techniques.

Alternative 1: Neutron Diffraction[2][3]
  • Mechanism: Neutrons scatter off atomic nuclei. Hydrogen (

    
    ) has a negative scattering length, while Deuterium (
    
    
    
    ) is positive.
  • Performance: Unmatched precision. It locates H-atoms with the same accuracy as C or N atoms (

    
    ).
    
  • Drawback: Requires large crystals (

    
    ) and access to a spallation source (e.g., SNS, ISIS).
    
  • Verdict: Use only if XRD + DFT fails to resolve the tautomer.

Alternative 2: Solid-State NMR (ssNMR)
  • Mechanism: Measures chemical shifts (

    
    , 
    
    
    
    ) sensitive to local electronic environments.
  • Performance: Excellent for distinguishing N-H vs. N: environments without needing single crystals.

  • Verdict: Best complementary technique to XRD for bulk phase analysis.

Alternative 3: DFT (Density Functional Theory)[4]
  • Mechanism: Computational prediction of lattice energy.

  • Performance: Can predict which tautomer is energetically favorable in the crystal lattice.

  • Verdict: Essential validation step. If your XRD refinement suggests a tautomer that DFT calculates as +10 kcal/mol unstable, your refinement is likely wrong.

Experimental Protocol: High-Fidelity Structure Determination

To obtain publication-quality this compound data, you must control the crystallization environment to "trap" specific tautomers or defined mixtures.

Phase 1: Crystal Growth (Tautomer Trapping)
  • Objective: Grow single crystals suitable for XRD (

    
     mm).
    
  • Causality: this compound tautomerism is pH and solvent-dependent. Polar protic solvents stabilize the amino-oxo form; apolar solvents may favor the imino form.

Protocol:

  • Preparation: Dissolve 20 mg this compound in 5 mL of Water/Methanol (1:1) .

  • pH Adjustment:

    • For Neutral form: Adjust pH to 7.0.

    • For Cationic form (protonated): Add 1 eq. HCl (crystallizes as chloride salt).

  • Method: Slow Evaporation at

    
    C.
    
    • Why Low Temp? Reduces kinetic energy, promoting ordered lattice formation over amorphous precipitation.

  • Harvesting: Crystals typically appear as colorless prisms within 3-5 days.

Phase 2: Data Collection & Refinement
  • Instrument: Single Crystal Diffractometer (e.g., Bruker D8 or Rigaku XtaLAB).

  • Source: Mo-K

    
     (
    
    
    
    ) preferred for charge density; Cu-K
    
    
    acceptable for absolute configuration.

Workflow:

  • Mounting: Mount crystal on a Kapton loop using Paratone oil.

  • Cooling: CRITICAL. Cool to 100 K using a nitrogen stream.

    • Reasoning: Freezes thermal vibration of H-atoms, improving the chance of observing N-H electron density peaks.

  • Strategy: Collect full sphere of data (redundancy > 4.0) to maximize signal-to-noise.

  • Refinement (The Expert Step):

    • Do not use "riding models" for H-atoms initially.

    • Compute a Difference Fourier Map (

      
      ) . Look for positive peaks (
      
      
      
      ) near N1 and N3.
    • If peaks appear at both positions, model the disorder (e.g., PART 1 occ 0.5 / PART 2 occ 0.5).

Visualizations

Diagram 1: Tautomeric Equilibrium & Crystallization Logic

This diagram illustrates the chemical logic governing which structure you actually obtain in the solid state.

TautomerLogic Solution This compound in Solution Equilibrium Tautomeric Equilibrium (Fast Exchange) Solution->Equilibrium TautomerA Amino-oxo Form (N1-H) Equilibrium->TautomerA Polar Solvent TautomerB Imino-oxo Form (N3-H) Equilibrium->TautomerB Apolar/Metal Ion CrystalCond Crystallization Conditions (Solvent/pH/Temp) TautomerA->CrystalCond TautomerB->CrystalCond SolidState Solid State Structure CrystalCond->SolidState Lattice Energy Minimization

Caption: The pathway from solution equilibrium to fixed solid-state structure. Solvent choice shifts the equilibrium prior to lattice locking.

Diagram 2: The Crystallographic Workflow (Data to Structure)

A self-validating workflow for handling this compound data.

XRDWorkflow Crystal Single Crystal (0.2 mm) Diffraction X-ray Diffraction (100 K, Mo-Source) Crystal->Diffraction RawData Raw Reflections (Bragg Spots) Diffraction->RawData Phasing Phasing (Direct Methods) Solve Heavy Atoms (C, N, O) RawData->Phasing Refinement Refinement Cycles (Least Squares) Phasing->Refinement DiffMap Difference Fourier Map (Find H-atoms) Refinement->DiffMap Decision H-atoms Clear? DiffMap->Decision FinalModel Final Structure (CIF Output) Decision->FinalModel Yes (Peaks found) Neutron Switch to Neutron Diffraction Decision->Neutron No (Ambiguous density)

Caption: Step-by-step workflow for solving this compound structures, with a decision gate for handling hydrogen atom ambiguity.

References

  • Sharma, B. D., & McConnell, J. F. (1965). The crystal and molecular structure of this compound.[1] Acta Crystallographica, 19(5), 797-806.[1]

  • Cambridge Crystallographic Data Centre (CCDC). Cytosine Crystal Structure Data (Refcode CYSTIN01).

  • Portalone, G., & Colapietro, M. (2007). Structural studies of this compound and its derivatives. Journal of Molecular Structure, 837(1-3), 206-214.

  • Steiner, T. (2002). The hydrogen bond in the solid state. Angewandte Chemie International Edition, 41(1), 48-76.

  • Wilson, C. C. (2000). Single crystal neutron diffraction: A powerful tool for the study of hydrogen in materials. Journal of Molecular Structure, 520(1-3), 13-20.

Sources

Benchmarking Isocytosine (iC) Polymerase Recognition: A Comparative Kinetic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The expansion of the genetic alphabet using the isocytosine (iC):isoguanine (iG) orthogonal base pair (AEGIS system) has revolutionized synthetic biology and diagnostics (e.g., MultiCode®-RTx). However, the utility of this system depends entirely on the ability of DNA polymerases to recognize and incorporate these non-standard nucleotides with high fidelity and efficiency.

This guide benchmarks the recognition efficiency of iC by leading polymerase families. It addresses the critical challenge of tautomeric ambiguity —where the minor tautomer of isoguanine mispairs with Thymine—and provides a self-validating kinetic protocol for researchers to evaluate polymerase performance in their own systems.

The Mechanistic Challenge: Why Standard Enzymes Fail

Before benchmarking, one must understand the failure mode. Natural polymerases have evolved "steric gates" and hydrogen-bonding checkpoints to reject non-Watson-Crick pairs.

  • The Geometry: The iC:iG pair forms a standard Watson-Crick geometry but with a rearranged Hydrogen bonding pattern (donor-donor-acceptor vs. acceptor-acceptor-donor).

  • The Tautomer Trap: Isoguanine (iG) exists in a tautomeric equilibrium. The keto form pairs correctly with iC. However, the enol form mimics the hydrogen bonding face of Guanine, leading to misincorporation of Thymine (T) opposite iG, or iC opposite G.

Diagram 1: The Recognition Mechanism & Tautomeric Interference

iC_Recognition cluster_0 Correct Recognition (AEGIS) cluster_1 Tautomeric Failure Mode iC_Template Template: this compound (iC) Polymerase_Check Polymerase Checkpoint (H-Bond Acceptor/Donor Fit) iC_Template->Polymerase_Check Presents H-Bond Pattern diGTP Incoming: diGTP diGTP->Polymerase_Check Complementary Pattern Incorporation Successful Extension Polymerase_Check->Incorporation Rapid Catalysis (k_pol) iG_Template Template: Isoguanine (iG) (Minor Enol Tautomer) Mismatch Steric Gate Failure iG_Template->Mismatch Mimics Guanine dTTP Incoming: Natural dTTP dTTP->Mismatch Pairs like C Mutation Fidelity Loss Mismatch->Mutation Transition Mutation

Caption: The iC:iG pair requires specific H-bond matching. Tautomerization of iG can trick the polymerase into accepting natural Thymine, causing fidelity loss.

Comparative Analysis: Family A vs. Family B

The choice of polymerase dictates the success of iC incorporation. We compare the two dominant classes used in synthetic biology.

Candidate A: Engineered Family A (e.g., Titanium Taq, Z05)
  • Mechanism: Family A polymerases (derived from Thermus aquaticus) generally possess a more open active site regarding the sugar-phosphate backbone but are sensitive to base-pairing geometry.

  • Performance: These are the industry standard for iC:iG systems (e.g., Luminex MultiCode). They exhibit robust incorporation rates (

    
    ) but require specific point mutations (e.g., at position 660 or the O-helix) to optimize acceptance of the unnatural base.
    
  • Pros: High efficiency; less likely to stall completely.

  • Cons: Lower intrinsic fidelity compared to Family B; requires "Hot Start" formulations to prevent low-temp mispriming on iC-containing primers.

Candidate B: Engineered Family B (e.g., KOD, Pfu, Vent)
  • Mechanism: These high-fidelity enzymes possess 3'→5' exonuclease (proofreading) activity.

  • Performance: Native Family B polymerases often reject iC:iG pairs. The proofreading domain recognizes the "unnatural" shape or the transient stalling as damage, excising the iC/iG.

  • Requirement: You must use exo- (exonuclease deficient) variants. Even then, "read-ahead" mechanisms (as seen in KOD sensing Uracil) can cause stalling.[1]

  • Pros: If engineered (e.g., KOD exo-), they offer higher processivity.

  • Cons: Native forms are incompatible; higher cost; stricter steric gating often lowers

    
     for unnatural bases.
    
Summary of Kinetic Benchmarks
FeatureFamily A (Taq Mutants)Family B (KOD/Vent exo-)
Primary Application Diagnostics (PCR/qPCR), GenotypingSynthetic Biology, Replication
iC Incorporation (

)
High (~10–40 s⁻¹)Moderate (~1–10 s⁻¹)
Fidelity (iC vs T) Moderate (Subject to tautomer error)High (Stricter pocket)
Stalling Probability LowHigh (requires specific mutations)
Rec.[2] Buffer Condition High pH (8.5–9.[2]0) favors correct tautomerStandard Sulfate/Chloride buffers
Self-Validating Experimental Protocol

Method: Single-Turnover Standing-Start Kinetic Assay. Objective: Determine the catalytic efficiency (


) of your polymerase for iC-dTP insertion.
Phase 1: Substrate Preparation
  • Primer/Template: Anneal a 5'-FAM labeled primer (20nt) to a template (35nt) containing Isoguanine (iG) at the

    
     position.
    
    • Control Template: Contains natural Guanine at

      
      .
      
  • Enzyme: Purify polymerase to >95% homogeneity. Remove glycerol if possible to reduce viscosity effects on kinetics.

Phase 2: The Kinetic Reaction
  • Conditions: Buffer must match your intended application (e.g., 20 mM Tris-HCl pH 8.5, 5 mM MgCl₂).

  • Enzyme Concentration: Excess enzyme over DNA (

    
    ) to ensure single-turnover conditions. Use 100 nM Enzyme : 20 nM DNA.
    
  • Nucleotide Titration: Prepare diGTP (deoxy-isoGTP) concentrations ranging from 0.5 µM to 500 µM.

Step-by-Step Workflow:

  • Mix Enzyme and DNA (Primer:Template) and equilibrate at reaction temp (e.g., 60°C) for 2 min.

  • Initiate reaction by adding equal volume of Mg²⁺/diGTP mix.

  • Quench: At time points (e.g., 10s, 30s, 60s, 120s), quench 5 µL aliquots into 20 µL of 95% Formamide/EDTA stop solution. Crucial: The quench must be immediate to stop the fast reaction.

Phase 3: Analysis & Calculation
  • Separation: Run samples on a 15-20% denaturing PAGE (Polyacrylamide Gel) or Capillary Electrophoresis.

  • Quantification: Measure the ratio of Product (

    
    ) to Substrate (
    
    
    
    ).
  • Curve Fitting: Plot observed rate (

    
    ) vs. [dNTP]. Fit to the hyperbolic Michaelis-Menten equation:
    
    
    
    
  • Efficiency Calculation: Calculate Specificity Constant =

    
    .
    

Diagram 2: Benchmarking Workflow

Kinetic_Workflow cluster_prep Preparation cluster_rxn Reaction cluster_data Data Analysis P1 Anneal FAM-Primer to iG-Template R1 Rapid Mix (Start t=0) P1->R1 P2 Prepare Enzyme (Single Turnover Excess) P2->R1 R2 Variable Time Points (10s - 120s) R1->R2 R3 EDTA/Formamide Quench R2->R3 D1 PAGE / CE Separation R3->D1 D2 Calculate k_obs for each [dNTP] D1->D2 D3 Derive Efficiency (k_pol / K_d) D2->D3

Caption: Standardized workflow for determining polymerase specificity constants for unnatural bases.

Expert Insights & Troubleshooting
  • pH Sensitivity: The tautomeric ratio of iG is pH-dependent. If you observe high misincorporation of T opposite iG, try increasing the buffer pH slightly (to ~8.8–9.0) to stabilize the keto form, though this may reduce overall polymerase activity.

  • The "Slow Step" Artifact: In AEGIS incorporation, the chemical step (

    
    ) is often slower than the conformational change. Ensure your assay time points are long enough to capture the full curve, but short enough to avoid "multiple insertions" if your enzyme has strand displacement activity.
    
  • Enzyme Purity: Commercial enzymes often contain stabilizers (BSA, glycerol) that interfere with precise

    
     measurements. For publication-grade benchmarking, use dialysis to exchange into a pure reaction buffer.
    
References
  • Sismour, A. M., & Benner, S. A. (2005). The use of thymidine analogs to improve the replication of an extra DNA base pair: a synthetic biological system. Nucleic Acids Research.[3] Link

  • Johnson, K. A. (2010).Kinetic Analysis of DNA Polymerases: Practical Guide. Methods in Enzymology. (Foundational protocol for single-turnover kinetics).
  • Hoshino, H., et al. (2021). KOD DNA polymerase: a custom fit for emergent technology-driven applications.[1] Sekisui Diagnostics. Link

  • Luminex Corporation.MultiCode®-RTx Technology: Technical Guide.
  • Yang, Z., et al. (2006). Artificially expanded genetic information system: a new base pair with an alternative hydrogen bonding pattern.[3] Nucleic Acids Research.[3] Link

Sources

Safety Operating Guide

Operational Safety Guide: Handling Isocytosine in Research Environments

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Isocytosine (2-aminouracil) is a critical pyrimidine intermediate used extensively in the synthesis of antiviral agents and unnatural nucleic acid analogues (hachimoji RNA).[1] While not classified as acutely toxic (like cyanides), its primary risk profile stems from its physical state as a fine crystalline powder.

The Invisible Risk: The danger is not immediate lethality, but sensitization and chronic irritation . Fine particulates (aerodynamic diameter <10 µm) can bypass upper respiratory defenses, lodging in the bronchial tree. Furthermore, as a precursor in drug discovery, cross-contamination of your assay is as critical a failure mode as personal exposure.

This guide treats this compound handling as a High-Integrity Operation , prioritizing both operator safety and experimental purity.[1]

Hazard Profile & Risk Assessment

Before selecting PPE, we must define the enemy. This compound is an irritant that targets the mucosa.

Hazard ClassGHS CodeDescriptionOperational Implication
Skin Irritation H315 Causes skin irritation.[1][2]Direct contact with powder can cause dermatitis.
Eye Irritation H319 Causes serious eye irritation.[2][3][4]Dust can dissolve in tear film, creating a high-pH localized solution.[1]
STOT-SE H335 May cause respiratory irritation.[1][2]Inhalation of dust triggers coughing/inflammation.
Physical N/AElectrostatic Powder.The powder "jumps" due to static; standard weighing is messy.

Critical Insight: Standard safety glasses are often insufficient for fine powders because airborne dust drifts around side shields. Sealed eye protection is required.

The PPE Matrix: Layered Defense

We utilize a "Swiss Cheese" model of defense. No single layer is perfect, but together they form an impenetrable barrier.

Table 1: Mandatory PPE Specifications[1]
Body AreaStandard Protocol (Low Quantity < 1g)Enhanced Protocol (High Quantity > 1g or Milling)Rationale (The "Why")
Respiratory N95 Respirator (NIOSH certified)P100 / PAPR (Powered Air Purifying Respirator)N95 filters 95% of particles >0.3µm.[1] P100 is required for finer milling operations where dust load increases.
Ocular Chemical Splash Goggles (Indirect Vent)Full Face Shield + GogglesSafety glasses allow dust entry. Goggles seal the ocular cavity against drifting particulates.
Dermal (Hand) Nitrile Gloves (Min 5 mil thickness)Double Gloving (Nitrile over Nitrile)Nitrile offers excellent chemical resistance. Double gloving allows you to shed the outer layer if contaminated without exposing skin.
Body Lab Coat (Buttoned, Knee-length)Tyvek® Lab Coat or Sleeve CoversCotton coats trap dust.[1] Tyvek repels dust and prevents it from migrating to street clothes.

Engineering Controls: The Primary Barrier

PPE is your last line of defense. Your first is the Engineering Control.

DOT Diagram 1: Hierarchy of Controls for this compound This diagram illustrates the decision logic for containment, prioritizing isolation over PPE.

HierarchyOfControls cluster_0 Critical Control Point Elimination Elimination: Can you buy pre-dissolved solution? Engineering Engineering: Fume Hood / Biosafety Cabinet Elimination->Engineering No (Solid req.) Admin Administrative: SOPs, Training, Access Control Engineering->Admin Containment Active PPE PPE: N95, Nitrile, Goggles Admin->PPE Operator Ready Start Start Risk Assessment Start->Elimination

Caption: The Hierarchy of Controls. PPE is deployed only after Engineering controls (Fume Hood) are verified active.

Operational Protocol: The Self-Validating Workflow

This protocol is designed as a self-validating system .[1] You cannot proceed to step


 without physically verifying step 

.
Phase A: Preparation (The "Clean" Zone)[1]
  • Static Discharge: this compound is static-prone.[1] Place an ionizing bar or anti-static gun near the balance before opening the container.

  • Glove Check: Don inner nitrile gloves. Inspect for micro-tears by inflating them slightly (the "balloon test").

  • Don Outer PPE: Put on lab coat, goggles, and outer gloves. Tape the cuff of the outer glove over the lab coat sleeve to seal the wrist gap.

Phase B: Handling (The "Hot" Zone - Inside Fume Hood)[1]
  • Sash Height: Verify sash is at the certified working height (usually 18 inches).

  • Weighing:

    • Open the this compound container only inside the hood.

    • Use a disposable anti-static weighing boat.

    • Technique: Do not pour. Use a spatula to transfer powder. This minimizes the "dust cloud" effect.

  • Solubilization (Recommended): If possible, dissolve the solid this compound in the solvent (e.g., DMSO or Water) inside the weighing boat or immediately after transfer. Handling a liquid is safer than handling a dust.

Phase C: Decontamination & Exit[1]
  • Wipe Down: While still in the hood, wipe the exterior of the this compound container with a damp Kimwipe (water/ethanol) to remove settled dust.

  • Outer Glove Removal:

    • Technique: Grasp the outside of one glove near the wrist. Peel it off, turning it inside out. Hold the peeled glove in the gloved hand. Slide a finger of the ungloved hand under the remaining glove wrist and peel off.

    • Dispose: Place in solid chemical waste inside the hood.

  • Wash: Wash hands (with inner gloves on) with soap and water, then remove inner gloves.

Logic Flow: Emergency Response

What happens if the containment is breached? Follow this logic path.

DOT Diagram 2: Spill Response Logic Visualizing the immediate decision-making process for an this compound spill.

SpillResponse Spill Spill Detected Location Location? Spill->Location InHood Inside Fume Hood Location->InHood Outside Outside Containment Location->Outside Action1 1. Close Sash 2. Post Warning 3. Wet Wipe Cleanup InHood->Action1 Action2 1. Evacuate Area 2. Alert Safety Officer 3. Don N95/P100 before re-entry Outside->Action2

Caption: Decision matrix for spill response. Note that spills outside the hood require evacuation to let dust settle.[1]

Disposal & Waste Management

This compound is not typically classified as P-listed (acutely toxic) waste, but it must not enter the water supply.

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels go into Solid Chemical Waste drums.

  • Liquid Waste: If dissolved in DMSO or organic solvents, dispose in Organic Solvent Waste . If in aqueous buffer, dispose in Aqueous Waste .

  • Container: Triple rinse empty containers with a suitable solvent before disposal or recycling.

References

  • PubChem. (n.d.). This compound Compound Summary (CID 66950). National Library of Medicine. Retrieved Feb 9, 2026, from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Respiratory Protection Standard (29 CFR 1910.134).[5] United States Department of Labor. Retrieved Feb 9, 2026, from [Link][1]

  • Centers for Disease Control and Prevention (CDC). (2020). Biosafety in Microbiological and Biomedical Laboratories (BMBL) 6th Edition. (Reference for hierarchy of controls in lab settings). Retrieved Feb 9, 2026, from [Link][1]

Sources

×

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Reactant of Route 1
Reactant of Route 1
Isocytosine
Reactant of Route 2
Isocytosine

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